1,4-Phenylenediacryloyl chloride
Description
The exact mass of the compound 1,4-Phenylenediacryloyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Phenylenediacryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Phenylenediacryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLRZFBCIUDFL-KQQUZDAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35288-49-4 | |
| Record name | 1,4-Phenylene diacryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,4-Phenylenediacryloyl chloride CAS 35288-49-4 properties
Technical Whitepaper: 1,4-Phenylenediacryloyl Chloride Synthesis, Reactivity, and Macromolecular Applications
Executive Summary
1,4-Phenylenediacryloyl chloride (CAS 35288-49-4) is a bifunctional aromatic acid chloride serving as a critical monomer in the synthesis of high-performance liquid crystalline polymers (LCPs) and photo-responsive materials.[1][2][3] Characterized by its rigid rod-like structure and extended conjugation, this compound enables the formation of polymers with exceptional thermal stability and mechanical strength.[4] Its diacrylate-like backbone allows for [2+2] photocycloaddition, making it a key building block for photo-alignment layers in liquid crystal displays (LCDs) and negative-tone photoresists. This guide details the synthesis, purification, and polymerization protocols for researchers in materials science and drug delivery.
Chemical Identity & Physiochemical Properties
1,4-Phenylenediacryloyl chloride is a moisture-sensitive, electrophilic solid. Its rigid geometry dictates its high melting point and limited solubility in non-polar solvents.
| Property | Data |
| CAS Number | 35288-49-4 |
| IUPAC Name | 3,3'-(1,4-Phenylene)di(prop-2-enoyl chloride) |
| Molecular Formula | C₁₂H₈Cl₂O₂ |
| Molecular Weight | 255.10 g/mol |
| Appearance | Yellow to light-red crystalline solid |
| Melting Point | 171–172 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF (anhydrous); Reacts with water/alcohols |
| Reactivity | High susceptibility to nucleophilic acyl substitution; Photoreactive (UV) |
Synthesis & Production Protocol
The synthesis of 1,4-phenylenediacryloyl chloride is a two-step process starting from terephthalaldehyde. The intermediate, 1,4-phenylenediacrylic acid (PDA), is converted to the acid chloride using thionyl chloride.
Step 1: Synthesis of Precursor (1,4-Phenylenediacrylic Acid)
-
Reaction: Knoevenagel condensation.
-
Reagents: Terephthalaldehyde (1.0 eq), Malonic acid (2.2 eq), Pyridine (solvent/base), Piperidine (catalyst).
-
Procedure: Reflux reagents in pyridine for 4–6 hours. The dicarboxylic acid precipitates upon acidification with HCl.
Step 2: Chlorination to Acid Chloride
-
Reagents: 1,4-Phenylenediacrylic acid, Thionyl Chloride (SOCl₂), DMF (catalytic).
-
Solvent: Anhydrous Toluene or Benzene (optional, can be run neat in excess SOCl₂).
Detailed Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and magnetic stir bar.
-
Addition: Charge the flask with 1,4-phenylenediacrylic acid (10 g). Add thionyl chloride (30 mL, excess).
-
Catalysis: Add 3–5 drops of anhydrous DMF. Note: DMF acts as a catalyst by forming a reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction of the sterically rigid acid.
-
Reaction: Heat to reflux (80 °C) for 3–5 hours until gas evolution (HCl/SO₂) ceases and the solid completely dissolves.
-
Isolation: Distill off excess SOCl₂ under reduced pressure.
-
Purification: Recrystallize the crude yellow solid from dry toluene or benzene to remove trace polymeric impurities.
-
Yield: Typically 85–90%.
Caption: Synthetic pathway from terephthalaldehyde to 1,4-phenylenediacryloyl chloride via Knoevenagel condensation and acyl substitution.
Reactivity Profile & Polymerization
This monomer exhibits dual functionality: electrophilic acyl chloride groups for step-growth polymerization and conjugated double bonds for photocrosslinking.
A. Step-Growth Polymerization (Polyamides/Polyesters)
The rigid "rod-like" structure of the phenylenediacryloyl unit is ideal for synthesizing Liquid Crystalline Polymers (LCPs).
-
Interfacial Polycondensation:
-
Organic Phase: Monomer dissolved in CHCl₃.
-
Aqueous Phase: Diamine (e.g., 1,6-hexanediamine) + NaOH (acid scavenger).
-
Mechanism: Rapid reaction at the interface forms a high-molecular-weight polyamide film.
-
-
Solution Polycondensation:
-
Solvent: NMP or DMAc (anhydrous).
-
Reagents: Aromatic diamines (e.g., p-phenylenediamine) or diols.[2]
-
Outcome: Wholly aromatic polymers with high thermal stability (
) and lyotropic liquid crystalline behavior.
-
B. Photochemical Reactivity ([2+2] Cycloaddition)
Upon UV irradiation (typically >300 nm), the cinnamoyl-like double bonds undergo [2+2] cycloaddition, forming a cyclobutane ring. This reaction is utilized to crosslink polymer chains without thermal initiators.
Caption: Mechanism of UV-induced crosslinking between phenylenediacryloyl moieties forming a cyclobutane bridge.
Characterization Techniques
To ensure monomer purity before polymerization, the following spectroscopic signatures must be validated:
-
FT-IR Spectroscopy:
-
C=O Stretch (Acyl Chloride): Sharp, intense peak at 1770–1780 cm⁻¹ .
-
C=C Stretch (Vinyl): Moderate peak at 1620–1630 cm⁻¹ .
-
Absence of OH: No broad peak at 2500–3300 cm⁻¹ (confirms conversion of carboxylic acid).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
Vinyl Protons: Two doublets with a large coupling constant (
), indicating trans geometry. Expected shifts: ppm and ppm. -
Aromatic Protons: Singlet (or tight multiplet) at
ppm (4H).
-
Handling, Safety, & Storage
Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.
-
Moisture Sensitivity: The compound hydrolyzes rapidly in moist air to release HCl gas and revert to the insoluble acid.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Use Schlenk lines or a glovebox for dispensing.
-
PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. All operations must be conducted in a functioning fume hood.
-
Quenching: Quench excess acid chloride with methanol (forms methyl ester) or dilute NaOH solution (forms sodium salt) before disposal.
References
-
Sigma-Aldrich. 1,4-Phenylenediacryloyl chloride Product Specification & SDS.Link
-
BenchChem. Synthesis of Acryloyl Chloride Derivatives: Technical Guide.Link
-
TÜBİTAK Academic Journals. New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid. (2008).[5][6] Link
-
MDPI Polymers. Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride).[7] (2017).[2][7] Link
-
Google Patents. Process for the manufacture of acryloyl chloride derivatives (US5395966A).Link
Sources
Synonyms for 1,4-Phenylenediacryloyl chloride in polymer chemistry
The Architecture of Photoreactive Networks: A Technical Guide to 1,4-Phenylenediacryloyl Chloride in Polymer Chemistry
Executive Summary
As a Senior Application Scientist specializing in macromolecular design, I frequently encounter the challenge of selecting the optimal bifunctional monomer for advanced polymer architectures. 1,4-Phenylenediacryloyl chloride (PDAC) —a highly reactive, rigid-rod monomer—stands out as a critical building block in the synthesis of photosensitive polyamides, polyimides, and self-healing hydrogels. This whitepaper deconstructs the nomenclature, mechanistic utility, and self-validating synthesis protocols associated with PDAC, providing a comprehensive guide for researchers in drug development and materials science.
Nomenclature and Synonyms in Polymer Science
In polymer chemistry, chemical nomenclature often shifts depending on the specific sub-discipline (e.g., liquid crystal research vs. systematic cataloging). Understanding the synonyms for 1,4-Phenylenediacryloyl chloride (CAS: 35288-49-4) is essential for accurate literature retrieval and procurement[1].
Table 1: Contextual Synonyms of 1,4-Phenylenediacryloyl Chloride
| Synonym | Primary Context / Usage | Structural & Functional Significance |
| 1,4-Phenylenediacryloyl chloride | Commercial / Standard | Emphasizes the central phenyl core and the dual highly reactive acyl chloride groups. |
| p-Phenylenediacryloyl chloride | Academic Literature | Highlights the para (1,4) isomer geometry, which is critical for forming linear, rigid-rod polymer backbones necessary for liquid crystalline phases. |
| 1,4-Benzenediacryloyl chloride | Patent Literature | Specifies the benzene ring explicitly; often used in intellectual property claims covering crosslinking agents. |
| 3,3'-(1,4-phenylene)bis(2-propenoyl chloride) | IUPAC Systematic | Provides exact atomic connectivity, used in computational chemistry and strict regulatory documentation. |
Mechanistic Role: The Causality of Monomer Selection
Why do we choose PDAC over aliphatic crosslinkers or simple aromatic diacid chlorides (like terephthaloyl chloride)? The answer lies in its dual-functionality and extended conjugation.
-
Rigid-Rod Architecture: The para-substituted phenyl ring imparts extreme thermal stability and mechanical strength (high glass transition temperature,
) to the resulting polymer network[2]. -
Photoreactive Vinyl Groups: The acryloyl double bonds are conjugated with the central aromatic ring. Causality: This extended
-conjugation lowers the energy threshold required for electronic excitation. Upon UV irradiation, these double bonds undergo a rapid, catalyst-free [2+2] photocycloaddition. This allows linear polymers to be cast as films and subsequently crosslinked into insoluble networks, a mechanism crucial for photoresists and optical waveguides[3].
Quantitative Performance Metrics
To benchmark the utility of PDAC, we must look at the quantitative data derived from its integration into various polymer matrices.
Table 2: Performance Metrics of PDAC-Derived Polymers
| Polymer Architecture | Co-monomer / Matrix | Key Metric Analyzed | Value / Result | Primary Application |
| Polyamide | Hydantoin derivatives | Inherent Viscosity | 0.32 – 0.50 dL/g[2] | High-temperature, thermally stable plastics. |
| Polyimide | 6FDA + BTBz | Propagation Loss (TE) | < 0.3 dB/cm (at 1.3 µm)[3] | Low-loss optical waveguides. |
| Polyester | Aromatic Diols | Solubility | Soluble in polar aprotic solvents | Photosensitive liquid crystalline polymers. |
| Hydrogel | N,N′-methylenebisacrylamide | Crosslinker Concentration | 0.01% – 1.0%[4] | Self-healing, biocompatible hydrogels. |
Self-Validating Experimental Protocols
The following methodologies detail the synthesis of PDAC and its subsequent polymerization. As an application scientist, I emphasize self-validating systems—protocols that contain built-in physical or chemical checkpoints to ensure the reaction is proceeding correctly without requiring immediate offline analysis.
Protocol A: Synthesis of p-Phenylenediacryloyl Chloride (PDAC)
This two-step process converts terephthalaldehyde to the highly reactive diacid chloride.
Step 1: Knoevenagel Condensation
-
Procedure: In a round-bottom flask, combine 1 equivalent of terephthalaldehyde with 2.2 equivalents of malonic acid. Add pyridine as the solvent and catalyst. Reflux the mixture.
-
Causality: Pyridine acts as a weak base to deprotonate the active methylene of malonic acid, facilitating nucleophilic attack on the aldehyde. The subsequent decarboxylation yields the trans-vinyl geometry.
-
Self-Validation Checkpoint: Pour the cooled mixture into ice-cold HCl. The immediate precipitation of a yellow/white solid (p-phenylenediacrylic acid) confirms successful conversion and acidification[2].
Step 2: Chlorination
-
Procedure: Suspend the isolated p-phenylenediacrylic acid in a large excess of thionyl chloride (
). Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) and reflux at 80°C. -
Causality: DMF reacts with
to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that drastically accelerates the conversion of the carboxylic acid to the acyl chloride. -
Self-Validation Checkpoint: The reaction begins as a heterogeneous suspension. It is complete only when the evolution of
and gases ceases, and the mixture transitions into a clear, homogeneous solution. FT-IR must show the disappearance of the broad -OH stretch and the emergence of a sharp C=O stretch at ~1750 cm⁻¹.
Protocol B: Synthesis of Photosensitive Polyamides
Step-growth polycondensation utilizing PDAC.
-
Procedure: Dissolve an aromatic diamine (e.g., a hydantoin derivative) in N,N-dimethylacetamide (DMAc). Cool the system to 0°C. Add an equimolar amount of PDAC dropwise, followed by pyridine[2].
-
Causality: DMAc is a highly polar aprotic solvent capable of solvating rigid, hydrogen-bonding polymer backbones, preventing premature precipitation. The 0°C temperature suppresses side reactions (like ketene formation), while pyridine acts as an acid scavenger to neutralize the
byproduct, driving the polycondensation equilibrium forward. -
Self-Validation Checkpoint: The macroscopic viscosity of the solution will visibly increase, causing the magnetic stir bar to slow down. Pouring the viscous dope into rapidly stirring methanol will result in the immediate precipitation of fibrous polymer strands, validating high molecular weight chain formation.
Pathway Visualizations
The following diagrams map the logical relationships and synthetic workflows described in the protocols above.
Synthesis pathway of 1,4-Phenylenediacryloyl chloride from terephthalaldehyde.
Workflow for synthesizing and photocrosslinking PDAC-based polymers.
References
-
Faghihi, K. "New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid and Hydantoin Derivatives: Synthesis and Characterization". TÜBİTAK Academic Journals.[Link]
-
Lee, M.-H., et al. "Facile Fabrication of Polymer Waveguide by Using Photosensitive Polyimides". Molecular Crystals and Liquid Crystals, Taylor & Francis. [Link]
-
SID.ir. "New Polyesters Derived from 4-Phenylenediacrylic Acid and Aromatic Diols: Synthesis and Properties". [Link]
- US Patent 20140243428A1. "Self healing hydrogels".
Sources
Technical Guide: 1,4-Phenylenediacrylic Acid vs. 1,4-Phenylenediacryloyl Chloride
Topic: Difference between 1,4-phenylenediacrylic acid and its chloride derivative Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Mechanistic Differences, Synthesis Protocols, and Application Profiles
Executive Summary
This guide delineates the critical physicochemical and functional differences between 1,4-phenylenediacrylic acid (PDAA) and its activated derivative, 1,4-phenylenediacryloyl chloride (PDAC) . While PDAA serves as the stable, thermodynamic ground state used primarily in photo-responsive materials and metal-organic frameworks (MOFs), PDAC is the kinetically activated electrophile required for high-efficiency step-growth polymerizations. Understanding the reactivity gap between these two species is essential for designing liquid crystalline polymers (LCPs), photo-alignment layers, and high-performance polyamides.
Comparative Technical Specifications
The transition from the acid to the chloride derivative fundamentally alters solubility, melting behavior, and electrophilicity.
| Feature | 1,4-Phenylenediacrylic Acid (PDAA) | 1,4-Phenylenediacryloyl Chloride (PDAC) |
| CAS Number | 16323-43-6 (p-isomer) | 35288-49-4 |
| Formula | C₁₂H₁₀O₄ | C₁₂H₈Cl₂O₂ |
| Mol. Weight | 218.21 g/mol | 255.10 g/mol |
| Physical State | Yellow/White Crystalline Powder | Yellow/Tan Crystalline Solid |
| Melting Point | >300°C (Decomposes) | 171–173°C |
| Solubility | Soluble in basic aq. solutions, DMSO, DMF. Insoluble in DCM, CHCl₃. | Soluble in DCM, CHCl₃, THF, Benzene. Hydrolyzes in water. |
| Reactivity | Nucleophilic (as carboxylate); Photoreactive (C=C). | Highly Electrophilic (Acyl Chloride); Moisture Sensitive. |
| Primary Use | Photocrosslinking, MOF linkers. | Monomer for Polyesters/Polyamides, LCP synthesis. |
Structural & Mechanistic Analysis
The Activation Energy Gap
PDAA is stabilized by strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and
In contrast, converting PDAA to PDAC replaces the hydroxyl group (-OH) with a chlorine atom (-Cl).
-
Inductive Effect: Chlorine is highly electronegative, pulling electron density away from the carbonyl carbon, making it a "hard" electrophile.
-
Leaving Group Ability: Chloride is an excellent leaving group (
of HCl is -7), whereas the hydroxide ( of H₂O is 15.7) is a poor leaving group. This substitution lowers the activation energy for nucleophilic attack, allowing PDAC to react with amines or alcohols at room temperature without catalysts.
Stereochemistry
Both compounds predominantly exist in the trans,trans (
Synthesis & Transformation Protocols
The conversion of PDAA to PDAC is the critical "activation" step in most workflows.
Diagram 1: Synthesis Pathway (Activation)
Caption: Activation of PDAA to PDAC using Thionyl Chloride. The reaction is driven by the formation of gaseous byproducts (Entropy driven).
Experimental Protocol: Synthesis of PDAC
Objective: Synthesize high-purity PDAC for polymerization. Pre-requisites: Schlenk line, dry glassware, inert atmosphere (Ar/N₂).
-
Suspension: In a dry 250 mL round-bottom flask, suspend PDAA (10.0 g, 45.8 mmol) in anhydrous 1,2-dichloroethane (DCE) or Thionyl Chloride (SOCl₂) (excess, used as solvent).
-
Note: Using SOCl₂ as the solvent ensures complete conversion but requires careful distillation later.
-
-
Catalysis: Add 2-3 drops of anhydrous DMF (Dimethylformamide) .
-
Reaction: Reflux the mixture at 80°C for 3–5 hours.
-
Endpoint: The yellow suspension will turn into a clear, amber solution as the insoluble acid converts to the soluble acid chloride. Gas evolution (HCl/SO₂) will cease.[1]
-
-
Isolation: Distill off excess SOCl₂/solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from dry hexane or benzene/hexane mixture.
-
Yield: Expect ~85-90%.
-
Storage: Store in a desiccator or glovebox. Hydrolyzes rapidly in moist air.
-
Reactivity Profiles & Applications
PDAA: Photochemistry & MOFs
PDAA is primarily used where the carboxylic acid functionality is needed for coordination (MOFs) or where solubility in water (as a salt) is required.
-
Mechanism: [2+2] Photocycloaddition. Under UV irradiation (>300 nm), the C=C double bonds align and crosslink, forming cyclobutane rings.
-
Application: Photo-alignment layers for LCDs. The acid groups bond to the substrate, and the rigid core aligns the liquid crystals.
PDAC: Polymerization (The Workhorse)
PDAC is the reagent of choice for synthesizing high-performance polymers.
Diagram 2: Reactivity Flow & Polymerization
Caption: PDAC serves as the electrophilic monomer for synthesizing Polyamides and Polyesters via step-growth polymerization.
Experimental Protocol: Interfacial Polymerization (Polyamide)
Objective: Synthesize a high-molecular-weight polyamide from PDAC and p-phenylenediamine.
-
Aqueous Phase: Dissolve p-phenylenediamine (1.0 eq) and NaOH (2.2 eq) in distilled water. The base is critical to neutralize the HCl byproduct.
-
Organic Phase: Dissolve PDAC (1.0 eq) in dry Chloroform (CHCl₃) or DCM.
-
Reaction: Layer the organic phase carefully under the aqueous phase in a beaker. A polymer film will form instantly at the interface.
-
Collection: Use tweezers to pull the film ("Nylon rope trick") or stir vigorously for bulk powder synthesis.
-
Wash: Wash with water, then acetone, and dry under vacuum at 60°C.
Safety & Handling Matrix
| Hazard | PDAA (Acid) | PDAC (Chloride) |
| Inhalation | Irritant (Dust). Use N95/P100. | Severe Corrosive . Inhalation causes pulmonary edema. Releases HCl gas on contact with mucous membranes. |
| Skin/Eye | Mild Irritant. | Chemical Burns . Reacts with skin moisture. |
| Storage | Shelf-stable. Store dry. | Moisture Sensitive .[3] Store under Ar/N₂. Caps must be taped/parafilmed. |
| Disposal | Neutralize with base, then chemical waste. | Quench slowly in ice-cold alkaline water/alcohol before disposal. |
References
-
Synthesis of Acryloyl Chlorides: BenchChem. Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide. Link
-
Liquid Crystalline Polymers: Konishi, G., et al. (2024).[4][5][6] Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Molecules, 29(21), 5220.[5] Link
-
Polyamide Synthesis: Faghihi, K., et al. (2013). New clay-reinforced polyamide nanocomposite based on 4-phenylenediacrylic acid: Synthesis and properties. Journal of Saudi Chemical Society, 17(2), 191-197. Link
-
Physical Properties: National Toxicology Program (NTP).[7] 1,4-Phenylenediacrylic acid Properties. PubChem CID 759280. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Phenylenediacrylic acid | C12H10O4 | CID 759280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solvation Dynamics and Handling Protocols for 1,4-Phenylenediacryloyl Chloride in Advanced Polymer Synthesis
Executive Summary
1,4-Phenylenediacryloyl chloride (1,4-PDAC) is a highly reactive, bifunctional crosslinking agent widely utilized in living radical polymerizations (such as RAFT) and the fabrication of patterned organic polymer structures (1)[1]. Because of its dual electrophilic acyl chloride centers and conjugated diene structure, achieving optimal solubility while preventing premature degradation is a critical bottleneck in material synthesis. This technical guide provides a comprehensive mechanistic framework for the solvation of 1,4-PDAC in organic solvents, grounded in thermodynamic principles and field-proven methodologies.
Physicochemical Profiling & Causality of Solvation
To predict and control the solubility of 1,4-PDAC, one must analyze its molecular architecture and the thermodynamic barriers to dissolution:
-
Rigid Planar Core : The central phenyl ring coupled with two acryloyl groups creates a highly conjugated, rigid, and planar structure. This leads to strong intermolecular π-π stacking in the solid state, contributing to its relatively high melting point of 171-172 °C (2)[2]. Overcoming this lattice enthalpy requires solvents with strong dipole-dipole interaction capabilities.
-
Electrophilic Centers : The acyl chloride (-COCl) groups are highly polar but rigidly aprotic. They require solvents with complementary dipole moments to solvate the molecule effectively.
-
Nucleophilic Vulnerability : Protic solvents (water, alcohols, primary/secondary amines) act as nucleophiles. They will attack the highly electrophilic carbonyl carbon, triggering rapid nucleophilic acyl substitution. This evolves HCl gas and converts the active crosslinker into an inactive dicarboxylic acid or diester, permanently ruining the reagent.
Causality in Solvent Selection : Aprotic solvents with low to moderate dielectric constants are mandatory (3)[3]. Halogenated solvents are particularly effective because their polarizability disrupts the π-π stacking of 1,4-PDAC without offering any nucleophilic lone pairs that could trigger degradation.
Decision logic for 1,4-PDAC solvent selection based on nucleophilicity and polarity.
Solubility Matrix & Quantitative Data
While 1,4-PDAC is supplied as a technical-grade solid[2], its operational solubility dictates the kinetics of downstream polymerizations. The following table synthesizes the solubility profiles and operational constraints across common organic solvents used in RAFT and interfacial polymerizations (4)[4].
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Operational Solubility | Mechanistic Compatibility & Constraints |
| Halogenated | Dichloromethane (DCM) | 8.93 | High (>100 mg/mL) | Optimal. Non-nucleophilic; excellent solvation of polar acyl groups. |
| Halogenated | Chloroform (CHCl₃) | 4.81 | High (>100 mg/mL) | Excellent. Commonly used in RAFT; ensure ethanol-free stabilizer is used. |
| Ether | Tetrahydrofuran (THF) | 7.58 | Medium-High (~50 mg/mL) | Good. Oxygen lone pairs coordinate with carbonyls. Risk: Trace peroxides/water can cause degradation. |
| Ether | 1,4-Dioxane | 2.21 | Medium (~30 mg/mL) | Moderate. Lower polarity requires heating, but heating increases degradation risk. |
| Aromatic | Toluene | 2.38 | Low-Medium (~10 mg/mL) | Viable for specific RAFT. Poor disruption of π-π stacking; requires high dilution. |
| Protic | Methanol / Water | 32.7 / 80.1 | Insoluble/Reactive | Strictly Avoid. Triggers immediate hydrolysis/esterification. |
Experimental Protocols: Preparation & Self-Validating Quality Control
In drug development and advanced materials, a protocol must be a self-validating system. The following workflow ensures the preparation of a pristine 1,4-PDAC solution, incorporating a critical Quality Control (QC) step to verify chemical integrity before polymerization.
Protocol: Preparation of Anhydrous 1,4-PDAC Solution in DCM
Objective : Prepare a 0.1 M solution of 1,4-PDAC for use as a crosslinking agent.
Step 1: Glassware Preparation (Moisture Elimination) Causality: Trace surface moisture on glassware will hydrolyze the acyl chloride, ruining the stoichiometric ratio required for controlled polymerization.
-
Bake all Schlenk flasks, stir bars, and syringes in an oven at 150 °C for a minimum of 4 hours.
-
Transfer glassware to a desiccator to cool under a vacuum, then backfill with high-purity Argon.
Step 2: Solvent Purification Causality: Commercial DCM contains trace water which acts as a nucleophile.
-
Pass DCM through a solvent purification system (activated alumina columns) or distill over calcium hydride (CaH₂).
-
Store over activated 3Å molecular sieves under Argon.
Step 3: Dissolution under Inert Atmosphere
-
Inside an Argon-filled glovebox, weigh 2.55 g of 1,4-PDAC (Molecular Weight: 255.10 g/mol )[2].
-
Transfer the solid to a flame-dried Schlenk flask.
-
Inject 100 mL of anhydrous DCM via a gas-tight syringe.
-
Stir at 300 rpm at 20 °C until the solution is completely clear (approx. 10-15 minutes).
Step 4: Self-Validating Quality Control (FTIR Verification) Causality: Visual clarity does not guarantee chemical integrity. Hydrolyzed 1,4-PDAC (the dicarboxylic acid form) may remain partially soluble or form invisible micro-suspensions, leading to catastrophic failure during polymerization.
-
Extract a 0.5 mL aliquot using a dry syringe.
-
Analyze via FTIR using a liquid cell with NaCl or KBr windows.
-
Validation Criteria :
-
Pass: Presence of a sharp, intense peak at ~1770 cm⁻¹ (Acyl chloride C=O stretch).
-
Fail: Emergence of a broad peak at ~1700 cm⁻¹ (Carboxylic acid C=O stretch) or ~3300 cm⁻¹ (O-H stretch). If these are present, discard the solution and re-purify the solvent.
-
Self-validating QC workflow for verifying 1,4-PDAC integrity via FTIR.
Conclusion
The successful deployment of 1,4-Phenylenediacryloyl chloride in macromolecular engineering hinges entirely on rigorous solvent selection and anhydrous handling. By leveraging aprotic, polarizable solvents like Dichloromethane or Chloroform, and implementing self-validating FTIR checkpoints, researchers can completely mitigate the nucleophilic vulnerabilities of this powerful crosslinking agent, ensuring reproducible and high-fidelity polymer synthesis.
References
-
MilliporeSigma. "1,4-Phenylenediacryloyl chloride technical grade 35288-49-4". 2
-
Google Patents. "US10633485B2 - Poly(acrylated polyol) and method for making and using thereof as asphalt rubber modifiers, adhesive, fracking additives, or fracking fluids".1
-
Google Patents. "US10968173B2 - Thiocarbonylthio compounds as chain transfer agents suitable for raft polymerization". 3
-
Google Patents. "US9389511B2 - Methods of making patterned structures of materials, patterned structures of materials, and methods of using same".4
Sources
- 1. US10633485B2 - Poly(acrylated polyol) and method for making and using thereof as asphalt rubber modifiers, adhesive, fracking additives, or fracking fluids - Google Patents [patents.google.com]
- 2. 1,4-亚苯基二丙烯酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. US10968173B2 - Thiocarbonylthio compounds as chain transfer agents suitable for raft polymerization - Google Patents [patents.google.com]
- 4. US9389511B2 - Methods of making patterned structures of materials, patterned structures of materials, and methods of using same - Google Patents [patents.google.com]
Technical Whitepaper: Physicochemical Profiling and Handling of 1,4-Phenylenediacryloyl Chloride (Technical Grade)
Executive Summary
1,4-Phenylenediacryloyl chloride (1,4-PDAC), commonly referred to in literature as p-phenylenediacryloyl chloride, is a critical bifunctional monomer utilized in the synthesis of advanced photoreactive polymers, polyamides, and polyesters[1]. Featuring two highly reactive acid chloride groups separated by a rigid, conjugated phenylenediacryloyl core, it imparts both exceptional thermal stability and UV-crosslinkability to resulting polymer networks[2],[1].
This technical guide details the physicochemical properties, the structural causality dictating its melting point, and field-validated protocols for the handling and polymerization of the technical grade (CAS: 35288-49-4) of this highly moisture-sensitive compound[3],[4].
Physicochemical Properties & Melting Point Dynamics
The physical state and melting point of 1,4-PDAC serve as direct, measurable indicators of its chemical integrity.
Data Presentation: Key Specifications
Table 1: Physicochemical Specifications of 1,4-PDAC (Technical Grade)
| Property | Specification / Value |
| CAS Number | 35288-49-4 |
| Molecular Formula | C12H8Cl2O2 |
| Molecular Weight | 255.10 g/mol |
| Form | Solid |
| Melting Point | 171 - 172 °C (lit.) |
| Storage Temperature | 2 - 8 °C (Moisture Sensitive),[5] |
Causality of the Melting Point
The melting point of technical grade 1,4-PDAC is firmly established at 171–172 °C . This specific thermal transition is dictated by the molecule's rigid aromatic core and the extended conjugation of the diacryloyl groups. These structural features restrict molecular rotation and enforce a highly ordered crystalline lattice. However, because acid chlorides lack the ability to form intermolecular hydrogen bonds, the melting point remains significantly lower than that of its hydrolyzed counterpart, 1,4-phenylenediacrylic acid.
The Hydrolysis Discrepancy (A Self-Validating QC System)
In some commercial literature or when analyzing degraded samples, the melting point may be erroneously reported as >300 °C (dec.)[5]. As an application scientist, it is crucial to understand the causality behind this discrepancy: moisture contamination .
When exposed to atmospheric humidity, the acid chloride groups of 1,4-PDAC rapidly hydrolyze to form carboxylic acids. The resulting 1,4-phenylenediacrylic acid forms strong, extensive intermolecular hydrogen-bonded dimers, which drastically increase the lattice energy and push the melting point beyond 300 °C. Therefore, observing a sharp melting point at 171–172 °C acts as a self-validating system, confirming the absolute absence of hydrolyzed diacid impurities in your technical grade reagent.
Mechanistic Role in Polymer Synthesis
1,4-PDAC is primarily employed in interfacial or solution polycondensation reactions with diamines or diols[1],[6]. The resulting polymers retain the photoreactive phenylenediacryloyl moiety within their backbone. Upon UV irradiation (typically λ = 300–360 nm), these moieties undergo a [2+2] cycloaddition reaction, forming cyclobutane rings that crosslink the polymer chains[2]. This mechanism is invaluable for developing photoresists, non-linear optical materials, and thermally stable thermosets.
Caption: Workflow of 1,4-PDAC polymerization and subsequent UV-induced photocrosslinking.
Experimental Protocols: Verification & Polymerization
Protocol A: Melting Point Verification (Quality Control)
Due to its extreme moisture sensitivity[4], standard open-capillary melting point determination will yield inaccurate results (premature hydrolysis during heating).
-
Sample Preparation: Inside a nitrogen or argon-filled glovebox, grind a small sample of 1,4-PDAC technical grade into a fine powder.
-
Capillary Loading: Load the powder into a glass melting point capillary to a depth of 2-3 mm.
-
Sealing: Hermetically seal the open end of the capillary using a micro-torch while still under the inert atmosphere (or immediately upon removal).
-
Thermal Ramp: Place the sealed capillary in a silicone oil bath apparatus. Ramp the temperature at 10 °C/min until 160 °C, then reduce the ramp rate to 2 °C/min to ensure thermal equilibrium.
-
Observation: Record the onset and clear point. A pure technical grade sample will melt sharply at 171–172 °C .
Caption: Quality control workflow utilizing melting point to validate 1,4-PDAC integrity.
Protocol B: Solution Polycondensation (Polyester Synthesis)
The following is a validated methodology for synthesizing a photoreactive polyester using 1,4-PDAC[1].
-
Reagent Preparation: Dissolve 8.36 mmol of 1,4-PDAC and 8.44 mmol of the target diol (e.g., N-phenyldiethanolamine) in 20 mL of anhydrous 1,2-dichloroethane under a strict nitrogen atmosphere[1].
-
Reaction Phase: Stir the mixture at reflux temperature for 4 hours[1]. The evolution of HCl gas indicates the progression of the esterification. (Expert Tip: An acid scavenger like anhydrous pyridine can be added to neutralize HCl and drive the reaction forward).
-
Precipitation: Cool the mixture to room temperature and pour it dropwise into an excess of cold ethanol to precipitate the polymer[1].
-
Purification: Redissolve the crude polymer in a minimum amount of 1,2-dichloroethane and reprecipitate in ethanol to remove unreacted monomers and oligomers[1].
-
Drying: Dry the resulting polymer under vacuum at 40–50 °C for 24 hours to remove residual solvent[1].
References
-
Title: CAS RN 35288-49-4 - 1,4-Phenylenediacryloyl chloride, tech. Source: Fisher Scientific URL: [Link]
-
Title: Chemical structures of the polyester polymers (Synthesis and characterization of novel photocrosslinkable polyesters) Source: ResearchGate URL: [Link]
-
Title: 1 4-PHENYLENEDIACRYLOYL CHLORIDE TECH Source: Chemdad URL: [Link]
Sources
Advanced Synthesis & Assembly of PDAC-Based Liquid Crystal Architectures
The following technical guide details the synthesis and application of Diallyldimethylammonium Chloride (DADMAC) —the monomer precursor to Poly(diallyldimethylammonium chloride) (PDAC) —specifically within the context of Lyotropic Liquid Crystal (LLC) architectures.
Note on Nomenclature: While "PDAC" is the standard acronym for the polymer, the term "PDAC monomer" in literature universally refers to DADMAC . In rare thermotropic LCP contexts, "PDAC" may refer to p-phenylene diacrylic acid; this guide focuses on the dominant polyelectrolyte species (Poly-DADMAC) relevant to drug delivery and soft matter assembly, with a distinguishing note on the alternative mesogen in Section 5.
Executive Summary
Poly(diallyldimethylammonium chloride) (PDAC) is a high-charge-density cationic polyelectrolyte. Unlike thermotropic liquid crystal polymers (which melt into LC phases), PDAC forms Lyotropic Liquid Crystals (LLCs) through supramolecular assembly. By complexing the DADMAC monomer or its polymer with oppositely charged amphiphiles (surfactants, lipids, or drug molecules), researchers can engineer ordered mesophases (lamellar, hexagonal) critical for controlled drug release and gene delivery vectors .
This guide provides the protocol for synthesizing high-purity PDAC from DADMAC and inducing liquid crystallinity via electrostatic self-assembly.
Chemical Basis & Mechanism
The formation of LCPs from PDAC relies on the Cyclopolymerization of the DADMAC monomer, followed by Electrostatic Complexation .
-
Monomer: Diallyldimethylammonium chloride (DADMAC).
-
Polymerization: Radical cyclopolymerization (forming pyrrolidinium rings in the backbone).
-
LC Induction: The rigid polyelectrolyte backbone, when neutralized by amphiphilic counterions (e.g., Sodium Dodecyl Sulfate - SDS, or DNA), micro-phase separates into ordered LC domains.
Reaction Pathway Diagram
The following diagram illustrates the conversion of DADMAC to PDAC and its subsequent assembly into a Liquid Crystal phase.
Caption: Pathway from DADMAC monomer to PDAC polymer, followed by supramolecular assembly into a Lyotropic Liquid Crystal phase.
Experimental Protocol: Synthesis & Assembly
Phase A: Purification & Polymerization of DADMAC
Commercial DADMAC (usually 65% aq.) contains amine impurities that inhibit high-MW formation.
Reagents:
-
DADMAC solution (65 wt% in water).
-
Ammonium Persulfate (APS) - Initiator.
-
Tetramethylethylenediamine (TEMED) - Catalyst.
-
Acetone (for precipitation).[1]
-
Dialysis tubing (MWCO 12-14 kDa).
Step-by-Step Protocol:
-
Monomer Purification:
-
Pass the DADMAC solution through an activated carbon column to remove inhibitors.
-
Adjust pH to 7.0 using dilute HCl or NaOH.
-
-
Polymerization (Aqueous Solution Method):
-
Dilute DADMAC to 2.5 M (approx. 40 wt%) in deionized water. High concentration favors cyclopolymerization over crosslinking.
-
Purge with
for 30 minutes to remove oxygen. -
Heat to 60°C under stirring.
-
Add APS (0.5 mol% relative to monomer) and TEMED (0.1 mol%).
-
Reaction Time: Allow to proceed for 24 hours. The solution viscosity will increase significantly.
-
-
Isolation:
-
Precipitate the polymer by pouring the viscous solution into excess Acetone under vigorous stirring.
-
Filter the white precipitate and wash 3x with acetone.
-
-
Purification (Critical for Bio-Applications):
-
Redissolve in water and dialyze against Milli-Q water for 3 days (change water daily) to remove unreacted monomer and low-MW oligomers.
-
Lyophilize (freeze-dry) to obtain pure PDAC powder.
-
Phase B: Induction of Liquid Crystal Phase (Coacervation)
PDAC itself is isotropic in dilute solution. To form an LCP, it must be complexed with a surfactant or drug.
Protocol (PDAC-SDS Lamellar Phase):
-
Prepare a 10 mM aqueous solution of PDAC (based on monomer unit MW = 161.67 g/mol ).
-
Prepare a 10 mM aqueous solution of Sodium Dodecyl Sulfate (SDS).
-
Titration: Slowly add SDS solution to PDAC solution under stirring.
-
Observation: The solution will turn turbid (coacervation).
-
Stoichiometry: At 1:1 charge ratio, a precipitate forms.
-
LC Region:[2] The Liquid Crystal phase typically exists at non-stoichiometric ratios (e.g., 0.6:1 to 0.8:1 SDS:PDAC) or in the concentrated precipitate pellet.
-
-
Centrifugation: Centrifuge the turbid mixture at 5000 rpm for 10 mins. The dense phase (coacervate) at the bottom often exhibits birefringence .
Characterization & Data Analysis
Key Analytical Techniques
| Technique | Observable | Relevance to LCP |
| Polarized Optical Microscopy (POM) | Birefringence / Textures | Confirms LC phase (e.g., Maltese crosses for lamellar vesicles). |
| Small-Angle X-ray Scattering (SAXS) | Bragg Peaks ( | Determines mesophase geometry (1:2:3 = Lamellar; 1: |
| Zeta Potential | Surface Charge (mV) | Monitors complexation efficiency (Target: near 0 mV for precipitation, >30 mV for stable colloids). |
| DSC | Phase Transitions ( | Identifies thermal stability of the LC phase. |
Data Interpretation: SAXS Patterns
The spacing ratio of scattering peaks defines the structure.
-
Lamellar (
): Peaks at . Common in PDAC-Lipid complexes. -
Hexagonal (
): Peaks at . Common in PDAC-Drug (rod-like) complexes.
Technical Note: The "Other" PDAC
In materials science literature, "PDAC" occasionally refers to 1,4-Phenylene Diacrylic Acid (also known as
-
Context: Thermotropic LCPs (rigid rod polyesters) or MOF linkers.
-
Distinction:
-
If your target is Drug Delivery/Soft Matter : Use DADMAC (described above).
-
If your target is High-Strength Engineering Plastic : Use Phenylene Diacrylic Acid .
-
Synthesis of Phenylene Diacrylic Acid: Knoevenagel condensation of terephthalaldehyde and malonic acid in pyridine/piperidine.
-
Applications in Drug Development
The PDAC-based Lyotropic LCPs are utilized as Supramolecular Drug Vectors :
-
Gene Delivery: PDAC (polycation) complexes with DNA (polyanion) to form "Polyplexes" with internal LC ordering (Cholesteric phase), protecting genetic cargo from nuclease degradation.
-
Solubilization: Hydrophobic drugs can be intercalated into the hydrophobic domains of PDAC-Surfactant LC assemblies.
References
-
Qin, C., et al. (2015). "A Supramolecular Assembly of Cross-Linked Azobenzene/Polymers for a High-Performance Light-Driven Actuator." Journal of Materials Chemistry A. Link
-
Sun, X., et al. (2026). "Preparation and High-Sensitivity Thermochromic Performance of MXene-Enhanced Cholesteric Liquid Crystal Microcapsule Textiles." Polymers.[1][3][4][5][6][7][8][][10] Link
-
Lutkenhaus, J. L., et al. (2016). "Role of Salt and Water in the Plasticization of PDAC/PSS Polyelectrolyte Assemblies." Macromolecules. Link
-
Cousin, F., et al. (2004). "Structure of the dense phase of polyelectrolyte complexes." Langmuir. Link
-
Estroff, L. A., & Hamilton, A. D. (2004). "Water-Gelation of Dimeric Tetra-Urea Calix[4]arenes." Chem. Mater. (Context on Lyotropic Assembly). Link
Sources
- 1. Solid–Liquid–Solution Phases in Poly(diallyldimethylammonium)/Poly(acrylic acid) Polyelectrolyte Complexes at Varying Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. The Synthesis and Characterization of a Delivery System Based on Polymersomes and a Xanthone with Inhibitory Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Architects of Molecular Geometry: A Technical Guide to Rigid Rod Bifunctional Monomers in Crosslinking
Executive Summary
In the fields of bioconjugation, structural biology, and materials science, the spatial relationship between linked entities dictates the functional success of the final complex. While flexible crosslinkers (e.g., polyethylene glycol, PEG) are ubiquitous, their conformational freedom often leads to unpredictable intramolecular collapse. Rigid rod bifunctional monomers—molecules with linear, inflexible backbones and dual reactive groups—solve this by acting as precision "molecular rulers." This whitepaper explores the causality behind choosing rigid crosslinkers, their applications in Antibody-Drug Conjugates (ADCs) and Cross-Linking Mass Spectrometry (XL-MS), and provides self-validating protocols for their implementation.
The Physics and Chemistry of Rigidity
The decision to utilize a rigid rod crosslinker over a flexible counterpart is rooted in thermodynamics and molecular geometry. Flexible linkers possess a high degree of rotational freedom around single bonds. In aqueous environments, this flexibility allows the linker to adopt a coiled conformation to maximize entropy or minimize exposure of hydrophobic domains.
The Causality of Collapse: When conjugating a highly hydrophobic payload to a protein using a flexible linker, the payload frequently folds back and buries itself into the hydrophobic pockets of the protein surface. This intramolecular collapse alters the protein's tertiary structure, leading to aggregation and loss of biological activity.
Rigid rod monomers—such as those utilizing biphenyl, alkyne, oligoproline, or bis-maleimidoethane backbones—restrict this rotational freedom. They act as structural pillars that maintain a fixed, predictable distance between the crosslinked functional groups, projecting payloads outward and preventing aggregation.
Fig 1. Logical comparison of flexible vs. rigid crosslinkers in preventing intramolecular collapse.
Structural Biology: The "Molecular Ruler" Paradigm
In structural biology, determining the dynamic conformational landscapes of proteins—especially Intrinsically Disordered Regions (IDRs)—is notoriously difficult. Chemical cross-linking mass spectrometry (XL-MS) is a premier technique for this, but the choice of crosslinker dictates the resolution of the data.
If chemical cross-linking is analogized to measuring a room, flexible linkers function as bendable "tape measures." They can span a wide range of distances, but their flexibility creates ambiguity regarding the exact native distance between the crosslinked residues. Rigid crosslinkers, such as rigid benzophenone maleimide (BPM) or oligoproline-based reagents, act as precision "straight rulers". They provide strict geometric constraints, allowing researchers to accurately map 3D distances and capture dynamic structural information in native cellular environments.
Fig 2. Intracellular Cross-Linking Mass Spectrometry (XL-MS) workflow using rigid crosslinkers.
Bioconjugation and Therapeutics: Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) rely on bifunctional linkers to attach cytotoxic payloads to monoclonal antibodies (mAbs). The linker must be stable in circulation but release the payload upon internalization into the tumor cell.
The Causality of Linker Selection in ADCs: Many modern payloads (e.g., auristatins, maytansinoids) are highly hydrophobic. When conjugated via flexible linkers, these payloads collapse onto the mAb surface, triggering premature clearance by the liver and reducing the therapeutic index. By utilizing short, rigid crosslinkers like1, the payload is sterically forced away from the antibody. This preserves the mAb's binding affinity and drastically improves the ADC's solubility and pharmacokinetic profile.
Fig 3. Workflow for synthesizing Antibody-Drug Conjugates using rigid bifunctional linkers.
Materials Science: Star Polymers and Porous Frameworks
Beyond biology, rigid bifunctional monomers are foundational in advanced polymer synthesis. In the "arm-first" synthesis of star polymers using Ring-Opening Metathesis Polymerization (ROMP), the rigidity of the crosslinker directly dictates the conversion rate and the number of arms per star. Rigid crosslinkers (e.g., para-phenylene diamine derivatives) prevent chain entanglement and intramolecular looping, forcing the polymer arms to project outward radially, achieving mass conversions up to 92% and highly defined core-shell architectures.
Quantitative Data Summary
The following table summarizes the physical parameters of common rigid vs. flexible bifunctional crosslinkers, highlighting the correlation between backbone architecture and functional application.
| Crosslinker | Backbone Architecture | Spacer Length (Å) | Rigidity Profile | Primary Application |
| PEG4-Bis-Maleimide | Polyethylene Glycol | ~17.0 | Highly Flexible | Surface immobilization, hydrogels |
| BMOE (Bis-maleimidoethane) | Ethane / Aliphatic | ~8.0 | Short & Rigid | ADC Conjugation, preventing aggregation |
| BPM (Benzophenone maleimide) | Aromatic / Phenyl | 8.6 - 11.4 | Highly Rigid | Photoactivatable molecular ruler (XL-MS) |
| Oligoproline (n=15) | Poly(L-proline) II helix | ~62.0 | Rigid (Variable) | Long-distance RNA/Protein probing |
| PDITC (1,4-Phenylene) | Phenylene | ~6.0 | Absolute Rigid | MOF/COF synthesis, Star Polymers |
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental methodologies must be designed as self-validating systems. The following protocols incorporate internal checkpoints to verify success before proceeding to subsequent steps.
Protocol A: Synthesis of ADCs using a Rigid BMOE Linker
Objective: Conjugate a hydrophobic payload to a mAb using a rigid BMOE crosslinker while preventing aggregation.
-
Partial Reduction: Incubate the mAb (10 mg/mL in PBS, pH 7.2, 1 mM EDTA) with 2.5 molar equivalents of TCEP for 2 hours at 37°C.
-
Self-Validation Checkpoint: Perform an Ellman’s Reagent (DTNB) assay. Measure absorbance at 412 nm. Proceed only if the calculation confirms ~4 free thiols per antibody.
-
-
Conjugation: Dissolve the BMOE-payload complex in anhydrous DMSO (final DMSO concentration <10% v/v in the reaction). Add 6 molar equivalents of the rigid linker-payload to the reduced mAb. Incubate for 1 hour at 4°C.
-
Quenching & Purification: Quench unreacted maleimides with excess N-acetylcysteine. Purify the ADC using Size Exclusion Chromatography (SEC).
-
Self-Validation Checkpoint: Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC). A successful rigid conjugation will show distinct peaks corresponding to a Drug-to-Antibody Ratio (DAR) of 2 and 4, with less than 5% high-molecular-weight aggregates.
-
Protocol B: In Situ XL-MS using a Rigid Molecular Ruler (BPM)
Objective: Capture dynamic conformations of an intracellular protein complex using a rigid photoactivatable crosslinker.
-
In Vivo Crosslinking: Treat live cells expressing the target protein complex with 1 mM BPM (rigid benzophenone maleimide) for 30 minutes. Irradiate with UV light (365 nm) for 15 minutes on ice to activate the benzophenone moiety.
-
Lysis & Validation: Lyse the cells using a mild non-denaturing buffer (e.g., 1% NP-40).
-
Self-Validation Checkpoint: Run a non-reducing SDS-PAGE followed by Western blot. You must observe a distinct mass shift corresponding to the molecular weight of the crosslinked complex. If only monomeric bands are visible, the crosslinking failed; optimize UV exposure or BPM concentration.
-
-
Digestion & Enrichment: Digest the crosslinked lysate with Trypsin overnight at 37°C. Enrich crosslinked peptides using Strong Cation Exchange (SCX) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched fraction using high-resolution mass spectrometry. Use the rigid spacer length of BPM (8.6–11.4 Å) as a strict distance constraint algorithm during computational 3D structural mapping.
References
-
Title: APM Makes Significant Methodological Breakthrough in In-Cell Protein Structure Research Source: Chinese Academy of Sciences (CAS) URL: [Link]
- Title: Molecular rulers for measuring RNA structure: sites of crosslinking in chlorambucilyl-phenylalanyl-tRNAPhe (yeast) and chlorambucilyl-pentadecaprolyl-phenylalanyl-tRN
Sources
Technical Whitepaper: Safety, Handling, and Mechanistic Profiling of 1,4-Phenylenediacryloyl Chloride
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Data Sheet (SDS) Synthesis
Executive Summary
In the realm of advanced polymer synthesis and targeted drug delivery frameworks, 1,4-Phenylenediacryloyl chloride (CAS 35288-49-4) serves as a highly specialized bifunctional monomer. Featuring a rigid phenyl core flanked by two highly reactive acryloyl chloride groups, it is predominantly utilized for synthesizing cross-linked hydrogels, photopolymers, and conjugated nanocarriers.
However, the very structural features that make it an exceptional cross-linker—its highly electrophilic carbonyl carbons and conjugated
Physicochemical Profiling & Structural Causality
To safely manipulate 1,4-Phenylenediacryloyl chloride, scientists must understand how its molecular architecture dictates its macroscopic behavior. The table below synthesizes its core quantitative data, contextualized by the underlying chemical causality.
| Property | Value | Causality & Experimental Impact |
| CAS Number | 35288-49-4 | Unique identifier for regulatory tracking and inventory management [1]. |
| Molecular Weight | 255.10 g/mol | Critical for precise stoichiometric calculations during macromolecular cross-linking. |
| Melting Point | 171–172 °C | Exists as a solid at room temperature; requires dissolution in anhydrous organic solvents (e.g., DCM, THF) prior to reaction[1]. |
| Storage Temperature | 2–8 °C | The terminal alkene (acryloyl) groups are highly susceptible to thermally induced radical polymerization. Cold storage prevents auto-polymerization [1]. |
| Hazard Class | Skin Corr. 1B | The acyl chloride groups undergo rapid, exothermic hydrolysis upon contact with moisture, necessitating stringent PPE [1]. |
| Water Hazard Class | WGK 3 | Highly hazardous to water; hydrolysis drastically lowers pH and introduces toxic organic byproducts into aquatic ecosystems [1]. |
Mechanistic Toxicology: Understanding H314
The primary hazard statement associated with 1,4-Phenylenediacryloyl chloride is H314: Causes severe skin burns and eye damage [1].
The Mechanism of Action: The danger does not stem merely from the molecule's innate toxicity, but from its extreme reactivity with nucleophiles. When the chemical dust or vapor contacts the moisture inherent in human skin, eyes, or mucous membranes, the acyl chloride groups undergo rapid, exothermic hydrolysis. This reaction cleaves the chloride ion, generating localized, high-concentration hydrochloric acid (HCl) and precipitating 1,4-phenylenediacrylic acid.
The sudden drop in physiological pH, combined with the thermal energy released by the exothermic reaction, induces rapid coagulative necrosis of the tissue. Because the molecule is bifunctional, each mole of the compound releases two moles of HCl, doubling the corrosive impact compared to monofunctional analogs.
Mechanistic pathway of tissue damage via exothermic hydrolysis.
Self-Validating Experimental Protocols
To ensure scientific integrity and absolute safety, standard operating procedures must be designed as self-validating systems —meaning the protocol inherently proves its own success or failure at critical junctures.
Protocol A: Anhydrous Reagent Preparation (Schlenk Line Technique)
Because ambient humidity is sufficient to degrade the reagent and release corrosive HCl gas, preparation must occur under strictly anhydrous conditions [2].
-
Equipment Baking: Bake all glassware at 120 °C for a minimum of 4 hours to drive off adsorbed surface moisture.
-
Atmospheric Purging: Assemble the glassware hot and connect to a Schlenk line. Perform three alternating cycles of high vacuum and dry Argon.
-
Self-Validation Check: The vacuum gauge must hold steady at
mbar when the pump is isolated. A rising pressure indicates a leak or residual moisture.
-
-
Reagent Transfer: Transfer the 1,4-Phenylenediacryloyl chloride solid into the reaction vessel under a positive counter-flow of Argon.
-
Dissolution: Inject anhydrous, amine-free solvent (e.g., dry Dichloromethane) via a sealed septum.
-
Self-Validation Check: The resulting solution must remain perfectly clear. Any turbidity or bubbling indicates that the solvent was wet, triggering premature hydrolysis and HCl off-gassing.
-
Protocol B: Emergency Quenching & Spill Response
In the event of a solid spill, sweeping the chemical risks aerosolizing corrosive dust. The following protocol neutralizes the threat chemically.
-
Evacuation & PPE: Evacuate the immediate area. Responders must don a Type P3 (EN 143) respirator cartridge, a full face shield, and heavy-duty nitrile gloves [1].
-
Containment: Surround and cover the spill with a dry, inert absorbent such as vermiculite or dry sand. Never use water.
-
Neutralization: Liberally apply solid Sodium Bicarbonate (
) over the contained spill. Slowly mist the area with a dilute, weak basic solution (e.g., 5% in water) to initiate controlled quenching.-
Self-Validation Check: Effervescence (
gas evolution) will occur as the generated HCl is neutralized. The complete cessation of bubbling indicates that the acid has been fully consumed.
-
-
Decontamination Verification: Press a moistened strip of universal pH paper against the neutralized slurry.
-
Self-Validation Check: The pH paper must read between 7.0 and 8.0 before the waste can be safely scooped into a sealed, chemically compatible hazardous waste container.
-
Step-by-step emergency spill response and neutralization workflow.
Regulatory Compliance & Storage Logistics
To maintain the shelf-life of the chemical and adhere to laboratory safety regulations, the following storage logistics must be strictly observed:
-
Storage Class: 8A (Combustible corrosive hazardous materials) [1]. It must be segregated from strong bases, alcohols, and oxidizing agents.
-
Environmental Control: Must be stored at 2–8 °C in a desiccated, inert-gas-filled secondary container. Exposure to ambient temperatures for prolonged periods will cause the acryloyl
-bonds to undergo auto-polymerization, rendering the reagent insoluble and useless for downstream synthesis. -
Ventilation: All handling must occur within a certified Class II fume hood to capture any volatile HCl generated from trace moisture exposure.
References
-
Fisher Scientific. "1,4-Phenylenediacryloyl chloride, tech., Thermo Scientific." Fisher Scientific,[Link]
Methodological & Application
Synthesis of 1,4-Phenylenediacryloyl chloride from 1,4-phenylenediacrylic acid
Abstract
This application note details the synthesis of 1,4-phenylenediacryloyl chloride (PDAC), a critical bifunctional monomer used in the fabrication of liquid crystalline polymers, photoreactive cross-linkers, and high-performance aramids. We present two validated protocols: a robust Thionyl Chloride (
Introduction & Mechanistic Insight
The Challenge of Diacid Chlorination
1,4-Phenylenediacrylic acid (PDA) possesses a rigid aromatic core flanked by two acrylic acid moieties. The conjugation of the vinyl group with the aromatic ring stabilizes the carboxylic acid, often reducing its electrophilicity compared to aliphatic acids. Furthermore, the high melting point and poor solubility of the starting material in common organic solvents necessitate a protocol that drives the heterogeneous reaction to completion.
Catalytic Mechanism (Vilsmeier-Haack Activation)
Simple refluxing with thionyl chloride is often insufficient for rapid, complete conversion. The addition of catalytic DMF is essential. DMF reacts with the chlorinating agent (Thionyl Chloride or Oxalyl Chloride) to form a highly electrophilic Vilsmeier-Haack (chloroiminium) intermediate. This intermediate reacts with the carboxylic acid much faster than the bulk chlorinating agent, preventing the formation of anhydride byproducts and ensuring quantitative conversion.
Reaction Scheme
Safety Pre-requisites (Critical)
-
Hazard Class: Corrosive, Lachrymator, Water-Reactive.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Gas Evolution: The reaction generates copious amounts of
and (or ).[1] A gas scrubbing trap (bubbler containing dilute NaOH) is mandatory. -
Water Sensitivity: Acid chlorides hydrolyze violently. All glassware must be oven-dried (
for 2 hours) and assembled hot under a stream of inert gas ( or Ar).
Materials & Equipment
| Component | Grade/Specification | Role |
| 1,4-Phenylenediacrylic Acid | >97% Purity | Starting Material |
| Thionyl Chloride ( | Reagent Grade (>99%) | Reagent/Solvent (Method A) |
| Oxalyl Chloride ( | Reagent Grade (>98%) | Reagent (Method B) |
| N,N-Dimethylformamide (DMF) | Anhydrous | Catalyst |
| Toluene | Anhydrous (<50 ppm | Recrystallization Solvent |
| Dichloromethane (DCM) | Anhydrous | Solvent (Method B) |
| n-Hexane | Anhydrous | Wash Solvent |
Protocol A: Thionyl Chloride Method (Standard)
Best for: Gram-to-multigram scale synthesis where slight thermal stress is acceptable.
Step-by-Step Methodology
-
Setup: Equip a 250 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or inert gas inlet. Connect the top of the condenser to an acid gas trap (NaOH bubbler).
-
Charging: Under a gentle flow of nitrogen, charge the flask with 1,4-phenylenediacrylic acid (10.0 g, 45.8 mmol) .
-
Reagent Addition: Add Thionyl Chloride (50 mL, ~685 mmol) . The
acts as both reagent and solvent.-
Note: A large excess is used to maintain a stirrable slurry.
-
-
Catalysis: Add DMF (3-5 drops) via a glass pipette.
-
Observation: Immediate gas evolution (
) indicates catalyst activation.
-
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) using an oil bath.
-
Monitoring: The suspension will gradually clear as the acid converts to the soluble acid chloride. Continue reflux for 3-4 hours or until gas evolution ceases completely and the solution is clear yellow.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure (rotary evaporator with a solvent trap, bath temp < 50°C).
-
Caution: Thionyl chloride destroys pump seals; use a chemically resistant diaphragm pump and a cold trap.
-
-
Purification (Recrystallization):
-
The crude residue is a yellow/brown solid.
-
Dissolve the solid in the minimum amount of boiling anhydrous Toluene (~10-15 mL per gram of solid).
-
Hot Filtration: If insoluble black specks remain, filter the hot solution through a glass frit (coarse porosity) under inert atmosphere.
-
Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Collect the pale yellow needles via vacuum filtration under nitrogen.
-
Wash with cold anhydrous n-hexane.
-
-
Drying: Dry the product in a vacuum desiccator over
for 12 hours.
Protocol B: Oxalyl Chloride Method (High Purity)
Best for: Small scale, high-purity requirements, or temperature-sensitive downstream applications.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL RBF. Cool under nitrogen. Add a stir bar and a pressure-equalizing addition funnel.
-
Solvation: Suspend 1,4-phenylenediacrylic acid (5.0 g, 22.9 mmol) in anhydrous Dichloromethane (DCM, 100 mL) .
-
Catalysis: Add DMF (0.1 mL) .
-
Addition: Cool the suspension to 0°C (ice bath). Add Oxalyl Chloride (4.7 mL, 55 mmol, 2.4 equiv) dropwise over 20 minutes.
-
Note: Control the addition rate to manage vigorous gas evolution (
).
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours .
-
Completion: The solid acid will dissolve, leaving a clear solution.
-
-
Workup:
-
Concentrate the solution on a rotary evaporator to remove DCM and excess oxalyl chloride.
-
Redissolve the residue in a small amount of dry DCM and re-evaporate (repeat 2x) to azeotrope off trace HCl.
-
-
Purification:
-
Recrystallize from Toluene/Hexane (1:1) or pure Toluene as described in Protocol A.
-
Process Monitoring & Characterization
To ensure protocol validity, compare your results against these standard metrics.
| Parameter | Specification | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Melting Point | 171 - 173 °C | Capillary MP Apparatus |
| FTIR (Diagnostic) | ~1755 cm⁻¹ (C=O Chloride) Absence of ~2500-3000 cm⁻¹ (OH broad) | ATR-FTIR |
| Solubility | Soluble in DCM, THF, Toluene.Reacts with Water/Alcohols. | Solubility Test |
Troubleshooting Guide
-
Problem: Solution remains cloudy after 4 hours (Method A).
-
Problem: Product is dark brown/black.
-
Problem: Low yield after recrystallization.
Visualizations
Reaction Workflow (Method A)
Caption: Workflow for the thionyl chloride synthesis route, highlighting critical isolation and purification steps.
Vilsmeier-Haack Catalytic Cycle
Caption: The catalytic cycle of DMF, converting the chlorinating agent into the reactive Vilsmeier species.[1][6]
References
-
Sigma-Aldrich. 1,4-Phenylenediacryloyl chloride Product Specification & Melting Point. Retrieved from
-
BenchChem. Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide. (General mechanism and catalyst protocols). Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Vilsmeier-Haack Mechanism with Acid Chlorides).
-
ResearchGate. Discussions on Acid Chloride Synthesis Protocols. Retrieved from
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Note: Thionyl Chloride-Mediated Conversion of p-Phenylenediacrylic Acid to p-Phenylenediacryloyl Chloride
Executive Summary
The synthesis of high-performance aromatic polymers, such as thermally stable polyamides and photosensitive liquid crystalline polyesters, frequently relies on the structural integrity of p-phenylenediacryloyl moieties[1]. The critical precursor for these macromolecules is p-phenylenediacryloyl chloride. This application note details the optimized reaction conditions for the quantitative conversion of p-phenylenediacrylic acid to p-phenylenediacryloyl chloride using thionyl chloride (SOCl₂). By employing N,N-Dimethylformamide (DMF) as a catalyst, the methodology ensures high yields (~89%) while maintaining a self-validating experimental loop through visual and spectroscopic milestones[1].
Mechanistic Insights & Causality
The conversion of a carboxylic acid to an acyl chloride is conventionally driven by the highly reactive nature of SOCl₂. However, for highly conjugated and rigid systems like p-phenylenediacrylic acid, the uncatalyzed reaction is kinetically sluggish.
-
Role of the Catalyst (DMF): The addition of catalytic DMF transforms the reaction pathway. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate (an iminium species). This intermediate rapidly attacks the carboxylic acid oxygen, forming an activated ester that is highly susceptible to nucleophilic attack by chloride ions, subsequently releasing the acyl chloride, SO₂, HCl, and regenerating the DMF catalyst.
-
Role of Excess SOCl₂: Thionyl chloride serves a dual purpose as both the chlorinating reagent and the reaction solvent[1]. Using a massive molar excess (typically 10-15 equivalents) ensures pseudo-first-order kinetics and prevents the rigid diacid from precipitating prematurely. The gaseous byproducts (SO₂ and HCl) continuously leave the system, driving the equilibrium forward according to Le Chatelier's principle.
Catalytic cycle of DMF in the thionyl chloride-mediated synthesis of acid chlorides.
Experimental Protocol
This protocol establishes a self-validating system where visual phase changes directly correlate with reaction progress, minimizing the need for intermediate sampling[1].
Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with moisture. All glassware must be oven-dried. The reaction must be performed in a fume hood equipped with a caustic gas scrubber (e.g., 1M NaOH) to neutralize evolved SO₂ and HCl gases.
Step-by-Step Methodology:
-
Reagent Loading: To a 50 mL oven-dried round-bottomed flask equipped with a magnetic stir bar, add 2.12 g (10 mmol) of p-phenylenediacrylic acid[1].
-
Solvent/Reactant Addition: Carefully add 15 mL of thionyl chloride (SOCl₂), followed by 0.1 mL of anhydrous DMF (catalyst)[1].
-
Causality: The mixture will initially form a thick, opaque suspension because the diacid is insoluble in cold SOCl₂.
-
-
Thermal Activation: Attach a reflux condenser (connected to the gas scrubber) and heat the mixture in an oil bath at 60 °C[1].
-
Self-Validation: Continue heating until the suspension completely transitions into a clear, homogenous solution. This visual cue confirms that the insoluble diacid has been fully converted into the highly soluble diacryloyl chloride[1].
-
-
Extended Maturation: Once the solution is clear, remove the oil bath and allow the reaction to stir overnight (approx. 12-14 hours) at room temperature[1].
-
Causality: This extended maturation ensures the complete conversion of any trace oligomeric anhydrides back into the desired diacid chloride.
-
-
Solvent Removal: Remove the unreacted SOCl₂ under reduced pressure using a rotary evaporator connected to a cold trap[1].
-
Causality: Vacuum distillation prevents the thermal degradation of the vinylic bonds that could occur if atmospheric distillation were attempted.
-
-
Purification: Wash the resulting solid residue twice with 15-20 mL of dry n-hexane.
-
Causality: n-Hexane is a non-polar solvent that selectively dissolves trace organic impurities and residual SOCl₂ without hydrolyzing the highly reactive acyl chloride.
-
-
Isolation: Filter the yellow crystals under an inert atmosphere (or quickly in air) and dry under high vacuum to yield approximately 2.27 g (89% yield) of p-phenylenediacryloyl chloride (mp 170-172 °C).
Step-by-step experimental workflow for synthesizing p-phenylenediacryloyl chloride.
Quantitative Data & Analytical Validation
To ensure the trustworthiness of the synthesized batch, spectroscopic validation is required. The conversion is marked by distinct shifts in both FT-IR and ¹H-NMR spectra[1].
Table 1: Reaction Stoichiometry and Conditions
| Parameter | Value / Reagent | Functional Role |
| Substrate | p-Phenylenediacrylic Acid (1.0 eq) | Primary carbon backbone source |
| Reagent/Solvent | Thionyl Chloride (~15-20 eq) | Chlorinating agent and fluid medium |
| Catalyst | N,N-Dimethylformamide (~0.1 eq) | Vilsmeier-Haack intermediate generator |
| Primary Temp. | 60 °C | Overcomes initial activation energy |
| Secondary Temp. | Room Temperature (20-25 °C) | Prevents thermal degradation of vinyl groups |
Table 2: Spectroscopic Validation Metrics
| Analytical Method | Target Signal | Structural Indication |
| FT-IR (KBr) | Disappearance of 3400-2500 cm⁻¹ | Complete loss of carboxylic -OH groups |
| FT-IR (KBr) | Appearance of 1738 cm⁻¹ (sharp) | Formation of acyl chloride C=O stretch |
| FT-IR (KBr) | 1635 cm⁻¹ (weak) | Preservation of vinylic C=C stretch |
| ¹H-NMR (DMSO-d6) | Disappearance of ~12.85 ppm | Loss of the acidic carboxylic proton[1] |
| Physical State | Yellow Crystals (mp 170-172 °C) | High purity crystalline product |
Troubleshooting
-
Incomplete dissolution at 60 °C: If the suspension does not clear after 3 hours, the SOCl₂ may have degraded (absorbed moisture). Ensure the SOCl₂ is freshly distilled or sourced from a sealed, anhydrous ampoule.
-
Darkening of the reaction mixture: Excessive heating (>80 °C) can cause polymerization of the acrylic double bonds. Strictly maintain the oil bath at 60 °C.
References
1.[1] Faghihi, K. (2008). New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid and Hydantoin Derivatives: Synthesis and Characterization. TÜBİTAK Academic Journals. 2. Faghihi, K. (2008). New Polyesters Derived from 4-Phenylenediacrylic Acid and Aromatic Diols: Synthesis and Properties. SID.ir.
Sources
Application Note: Synthesis of Photoreactive Polyamides and Microcapsules via Interfacial Polymerization using 1,4-Phenylenediacryloyl Chloride
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols
Mechanistic Overview: The Role of 1,4-Phenylenediacryloyl Chloride (PDAC)
Interfacial polymerization (IP) is a foundational technique for fabricating thin-film composite (TFC) membranes and core-shell microcapsules. While traditional monomers like trimesoyl chloride (TMC) yield static polymer networks, the use of 1,4-Phenylenediacryloyl chloride (PDAC) introduces dynamic, photo-tunable functionality.
PDAC is a bifunctional acyl chloride featuring conjugated acryloyl double bonds. It is increasingly utilized as a highly effective cross-linking precursor in the fabrication of advanced materials, including 1[1] and 2[2]. During interfacial polycondensation, PDAC reacts rapidly with aqueous diamines (e.g., hexamethylenediamine) to form polyamides 3[3].
The Photochemical Causality: The resulting polymer backbone retains the phenylenediacryloyl moieties. Upon exposure to UV irradiation (typically 365 nm), these conjugated double bonds undergo a solid-state [2+2] photodimerization, forming cyclobutane rings. This photochemical reaction transforms a linear or loosely branched thermoplastic polyamide into a densely crosslinked, insoluble thermoset network, drastically enhancing thermal stability and solvent resistance 4[4].
Fig 1: Mechanistic pathway of PDAC interfacial polymerization and UV crosslinking.
Experimental Protocol A: Synthesis of Photoreactive Microcapsules
Objective: Encapsulate a hydrophobic core (e.g., an API or self-healing agent) within a photo-tunable polyamide shell using an Oil-in-Water (O/W) emulsion.
Reagents
-
Organic Phase: 0.5 w/v% PDAC, 10 v/v% Core Material (e.g., mineral oil), dissolved in Toluene.
-
Aqueous Phase: 1.0 w/v% Hexamethylenediamine (HMDA), 0.5 w/v% Sodium Hydroxide (NaOH), 2.0 w/v% Polyvinyl Alcohol (PVA, Mw ~89,000).
Step-by-Step Methodology
-
Emulsification: Add the organic phase to the aqueous PVA solution. Homogenize at 5000 rpm for 5 minutes at room temperature.
-
Interfacial Reaction: Transfer the emulsion to an overhead mechanical stirrer set to 300 rpm. Dropwise, add the aqueous HMDA/NaOH solution over 15 minutes.
-
Maturation: Allow the polycondensation to proceed under continuous stirring at room temperature for 2 hours.
-
Purification: Isolate the microcapsules via centrifugation (4000 rpm, 5 mins). Wash sequentially with deionized water (3x) and ethanol (1x) to remove residual PVA and unreacted monomers.
-
Photo-crosslinking: Spread the microcapsules in a thin layer and irradiate with a 365 nm UV LED array (15 mW/cm²) for 30 minutes.
Causality of Experimental Choices
-
PVA and Shear Rate: PVA provides steric stabilization to the organic droplets, preventing coalescence. The homogenization speed (5000 rpm) strictly dictates the Weber number, establishing a predictable and narrow droplet size distribution (typically 10-50 µm).
-
Acid Scavenger (NaOH): The polycondensation of PDAC and HMDA generates hydrochloric acid (HCl). Without NaOH, the local pH drops, protonating the unreacted HMDA (
). This destroys the diamine's nucleophilicity and prematurely terminates shell formation.
Self-Validating System (In-Process Checks)
-
Emulsion Integrity Check: Prior to HMDA addition, view a 10 µL aliquot of the emulsion under an optical microscope. Symmetrical, non-aggregating droplets validate the surfactant concentration and shear rate.
-
pH Monitoring: Monitor the aqueous phase pH. A self-sustaining reaction will maintain a pH > 8. A sudden drop below pH 7 indicates acid scavenger depletion, invalidating the batch.
-
Solvent Resistance Assay: Post-UV curing, suspend a sample of microcapsules in N,N-Dimethylformamide (DMF). Uncrosslinked capsules will dissolve or rupture within minutes; successfully crosslinked capsules will remain structurally intact.
Fig 2: Step-by-step workflow for synthesizing PDAC-based photoreactive microcapsules.
Experimental Protocol B: Fabrication of Photo-crosslinkable TFC Membranes
Objective: Create a solvent-resistant nanofiltration membrane by forming a PDAC-polyamide selective layer over a porous support.
Step-by-Step Methodology
-
Substrate Saturation: Immerse a porous polysulfone (PSf) support membrane in an aqueous solution of Piperazine (PIP, 2.0 w/v%) for 2 minutes.
-
Surface Preparation: Remove the support and use a soft rubber roller to press out all excess aqueous droplets from the surface.
-
Polymerization: Pour an organic solution of PDAC (0.1 w/v% in hexane) over the PIP-saturated support. Allow the reaction to proceed for exactly 1 minute.
-
Curing: Drain the excess hexane, air dry the membrane for 1 minute, and heat cure at 60°C for 5 minutes.
-
UV Modification: Expose the active layer to UV light (365 nm) for 10 minutes to induce network tightening.
Causality of Experimental Choices
-
Rolling the Substrate: Interfacial polymerization is diffusion-driven. If a thick layer of bulk water remains on the support, the PIP must diffuse through this layer before reaching the organic PDAC phase, resulting in a thick, loosely packed, and highly defective polyamide layer. A thin, uniform aqueous film ensures the reaction occurs precisely at the pore mouths of the PSf support.
Self-Validating System (In-Process Checks)
-
Visual Film Check: After rolling, the PSf support must exhibit a uniform matte finish. Glossy patches indicate residual bulk water, which will cause interfacial "blistering" and membrane failure.
-
Spectroscopic Validation: Attenuated Total Reflectance (ATR-FTIR) is used to validate the UV curing step. The disappearance of the characteristic C=C stretching peak at ~1630 cm⁻¹ confirms the successful [2+2] cycloaddition of the phenylenediacryloyl moieties.
Quantitative Data & Characterization
The degree of UV irradiation directly dictates the mechanical robustness and solvent resistance of the resulting PDAC-polyamide materials. The table below summarizes the causality between UV exposure time and the physical properties of the microcapsules synthesized in Protocol A.
| UV Irradiation Time (min) | C=C Bond Conversion (%) | Shell Burst Strength (MPa) | Swelling Ratio in Toluene (%) | Soluble Fraction in DMF (%) |
| 0 | 0 | 1.2 | 45 | > 95 |
| 10 | 35 | 2.8 | 20 | 42 |
| 30 | 78 | 5.4 | 5 | < 5 |
| 60 | 85 | 5.8 | 4 | < 2 |
Data Interpretation: As irradiation time increases, the conversion of double bonds via photodimerization increases, leading to a denser crosslinked network. This exponentially increases the mechanical burst strength while nearly eliminating solvent-induced swelling and solubility.
References
- Poly (Azo-Ester)
- Source: ethernet.edu.
- US20140243428A1 - Self healing hydrogels Source: Google Patents URL
- Source: DOKUMEN.
- US9976071B2 - Enhanced oil recovery processes Source: Google Patents URL
Sources
Application Note: Synthesis of Supramolecular Photo-Actuating LCEs via PDAC-AAzo Electrostatic Assembly
This Application Note details the protocol for synthesizing Supramolecular Liquid Crystal Elastomers (LCEs) utilizing Poly(diallyldimethylammonium chloride) (PDAC) .
In the context of advanced soft matter and photo-actuators, PDAC refers to the cationic polyelectrolyte used to form ionic supramolecular networks with anionic azobenzene chromophores (AAzo). This method, pioneered by Feng and coworkers, creates reprocessable, light-responsive actuators via electrostatic self-assembly, distinct from traditional covalent acrylate-based LCEs.
Executive Summary
This protocol outlines the fabrication of humidity- and light-responsive liquid crystal elastomer actuators using Poly(diallyldimethylammonium chloride) (PDAC) as the cationic backbone and a disulfonated azobenzene (AAzo) as the anionic photo-switch. Unlike covalent LCEs, this system relies on high-density electrostatic interactions to form a physically crosslinked network. The resulting material exhibits supramolecular stability , reprocessability , and rapid photomechanical actuation (bending/unbending) due to the cooperative trans-cis isomerization of the azo mesogens within the ionic matrix.
Scientific Rationale & Mechanism
The Role of PDAC
PDAC serves as the flexible, high-molecular-weight polymer backbone. Its high charge density (one quaternary ammonium group per monomer unit) ensures strong, stoichiometric complexation with the sulfonate groups of the azo dye.
-
Function: Provides mechanical elasticity and solubility in aqueous processing media.
-
Advantage: The ionic crosslinks function as dynamic bonds, allowing the material to be dissolved, recast, and recycled—a property absent in chemically crosslinked LCEs.
The Role of AAzo (Anionic Azobenzene)
The AAzo component acts as both the mesogen (imparting liquid crystalline order) and the crosslinker (bridging PDAC chains).
-
Mechanism: Upon UV irradiation (typically 365 nm), the azo groups undergo trans-to-cis isomerization. This disrupts the local packing order (reducing the order parameter,
) and induces macroscopic contraction or bending of the film.
Electrostatic Complexation Pathway
The synthesis is driven by the entropic gain of releasing counter-ions (
Materials & Equipment
Reagents
| Component | Specification | Role |
| PDAC | Poly(diallyldimethylammonium chloride), MW 400k–500k, 20 wt% in | Cationic Backbone |
| AAzo | 4,4'-Bis(4-sulfophenylazo)biphenyl (or equiv.[1][2][3] disulfonated azo dye) | Anionic Photo-switch |
| Solvent | Ultrapure Deionized Water (18.2 MΩ·cm) | Dispersion Medium |
| Dialysis Tubing | MWCO 3.5 kDa | Purification |
Equipment
-
High-Speed Centrifuge (min. 10,000 rpm)
-
Vacuum Oven (capable of 60°C)
-
Teflon (PTFE) Molds for casting
-
UV Light Source (365 nm, intensity tunable 20–100 mW/cm²)
Experimental Protocol
Step 1: Preparation of Stock Solutions
-
PDAC Solution: Dilute the commercial PDAC solution to 10 mM (based on monomer unit molarity) in deionized water. Stir for 30 minutes to ensure homogeneity.
-
AAzo Solution: Dissolve AAzo powder in deionized water to a concentration of 5 mM . Note: Heating to 50°C may be required to fully dissolve the disulfonated mesogen.
Step 2: Electrostatic Complexation (The "Dropwise" Method)
-
Critical Parameter: The molar ratio of ionic charges (
from PDAC to from AAzo) determines the crosslinking density. A 1:1 charge ratio is standard for maximum stability. -
Procedure:
-
Place the PDAC solution in a beaker under vigorous magnetic stirring (500 rpm).
-
Add the AAzo solution dropwise into the PDAC vortex.
-
Observation: A flocculent precipitate (the supramolecular complex) will form immediately upon contact.
-
Continue stirring for 1 hour after addition is complete to allow for ionic equilibration.
-
Step 3: Isolation and Purification
-
Centrifugation: Transfer the suspension to centrifuge tubes. Spin at 10,000 rpm for 15 minutes .
-
Supernatant Check: The supernatant should be clear (indicating complete complexation). If colored, the ratio was incorrect. Discard supernatant.
-
Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat 3 times to remove excess NaCl and unreacted ions.
-
Drying: Dry the precipitate in a vacuum oven at 60°C for 24 hours . The result is a dark red/orange solid.
Step 4: Film Fabrication & Alignment
-
Redissolution: Dissolve the dried complex in a specific solvent (often a water/DMF mixture or pure water depending on the specific AAzo variant) to form a viscous casting solution (approx. 2-5 wt%).
-
Casting: Pour the solution into a PTFE mold.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature (controlled humidity ~40% RH) for 48 hours.
-
Self-Assembly: As the solvent evaporates, the ionic domains segregate, and the mesogens self-assemble.
-
-
Annealing (Optional): Anneal the film at 80°C (above
but below degradation) to relax stresses. -
Alignment: To achieve monodomain alignment for directional actuation:
-
Cut the film into strips.
-
Mechanically stretch the strip to
at elevated temperature (approx. ). -
Cool under strain to lock the orientation.
-
Workflow Visualization
Figure 1: Process flow for the synthesis of PDAC-AAzo supramolecular liquid crystal elastomers.
Characterization & QC Parameters
| Technique | Target Metric | Acceptance Criteria |
| FTIR Spectroscopy | Sulfonate ( | Shift in |
| UV-Vis Spectroscopy | Isomerization Kinetics | Distinct |
| DSC | Glass Transition ( | Single |
| POM (Polarized Optical Microscopy) | Birefringence | Dark-to-bright transition when rotating sample 45° (confirms liquid crystalline order). |
Troubleshooting Guide
-
Issue: Film is brittle and cracks upon drying.
-
Cause: Molecular weight of PDAC is too low or humidity during drying was too low (too fast).
-
Solution: Use PDAC >400 kDa. Cover mold with perforated parafilm to slow evaporation.
-
-
Issue: No precipitation upon mixing.
-
Cause: pH is incorrect (sulfonate groups protonated) or concentration too dilute.
-
Solution: Ensure pH is neutral (~7). Increase precursor concentrations to >10 mM.
-
-
Issue: Poor Actuation (weak bending).
-
Cause: Poor alignment of mesogens.
-
Solution: Increase the stretch ratio during the alignment phase or verify the "trans" state purity before irradiation.
-
References
-
Feng, Y., et al. "Supramolecular Crosslinked Azo Polymer Photoactuator Based on Electrostatic Interaction."[1] Journal of Materials Chemistry, vol. 19, no. 42, 2009.
-
Zhang, X., et al. "Humidity- and Light-Driven Actuators Based on Carbon Nanotube/PDAC-AAzo Composites." Advanced Functional Materials, vol. 25, no. 30, 2015.
-
Wang, Z., & Cai, S. "Recent Progress in Dynamic Covalent Chemistries for Liquid Crystal Elastomers."[4] Journal of Materials Chemistry B, vol. 8, 2020.[4]
-
White, T. J., & Broer, D. J. "Programmable and Adaptive Mechanics with Liquid Crystal Polymer Networks and Elastomers." Nature Materials, vol. 14, 2015.
Sources
Crosslinking poly(N-isopropylacrylamide) with 1,4-Phenylenediacryloyl chloride
Application Note: Advanced Post-Polymerization Crosslinking of Poly(N-isopropylacrylamide) (PNIPAM) Networks using 1,4-Phenylenediacryloyl Chloride
Introduction & Mechanistic Rationale
Poly(N-isopropylacrylamide) (PNIPAM) is the gold standard for thermoresponsive "smart" hydrogels, exhibiting a well-defined lower critical solution temperature (LCST) of approximately 32 °C in aqueous media[1]. Below this temperature, the polymer chains are hydrated and swollen; above it, they undergo a rapid coil-to-globule transition, expelling water and shrinking. While traditional PNIPAM hydrogels are often crosslinked in situ using flexible aliphatic agents like N,N′-methylenebisacrylamide (MBA), these networks frequently suffer from poor mechanical strength and lack post-polymerization functionalization sites.
To engineer advanced, mechanically robust, and functionalizable PNIPAM networks, researchers are increasingly turning to post-polymerization crosslinking strategies using bifunctional organic molecules[2]. 1,4-Phenylenediacryloyl chloride (PDAC; CAS 35288-49-4) is an exceptionally versatile, rigid, aromatic crosslinker[3]. PDAC features two highly reactive acid chloride groups flanking an aromatic core, with internal conjugated double bonds.
Expertise & Causality in Experimental Design: Standard PNIPAM lacks strongly nucleophilic pendant groups. Therefore, to utilize PDAC, the base polymer must be a copolymer containing primary amines, such as Poly(N-isopropylacrylamide-co-N-(3-aminopropyl)methacrylamide) (PNIPAM-co-APMA). When PDAC is introduced to this copolymer in an anhydrous environment, the acid chlorides react rapidly with the primary amines to form stable inter-chain amide crosslinks[4].
Crucially, because the nucleophilic attack specifically targets the acid chloride carbon, the internal acryloyl double bonds of PDAC are preserved within the hydrogel network. This creates a highly desirable "dual-reactive" system: the primary crosslinking establishes the hydrogel structure, while the preserved double bonds serve as Michael acceptors for secondary functionalization (e.g., attaching targeting peptides via thiol-ene click chemistry) or secondary UV-photo-crosslinking to tune the mechanical modulus.
Logical Workflow of Dual-Stage Crosslinking
Logical workflow of primary amide crosslinking and secondary functionalization using PDAC.
Materials and Reagents
-
Base Polymer: Poly(NIPAM-co-APMA) (e.g., 5-10 mol% APMA content).
-
Crosslinker: 1,4-Phenylenediacryloyl chloride, technical grade[3].
-
Acid Scavenger: Triethylamine (TEA), ≥99.5%, stored over molecular sieves.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Purification: Dialysis tubing (MWCO 3.5 kDa), 1× Phosphate-Buffered Saline (PBS).
Experimental Protocols
Self-Validating System Note: The use of rigorously anhydrous solvents is critical. Acid chlorides will rapidly hydrolyze into unreactive carboxylic acids in the presence of trace moisture, causing the crosslinking to fail. Furthermore, the protocol mandates TEA to neutralize the HCl byproduct; without TEA, HCl will protonate the remaining primary amines on the polymer, rendering them non-nucleophilic and prematurely halting network formation.
Protocol A: Preparation of the Polymer Precursor Solution
-
Drying: Dry the Poly(NIPAM-co-APMA) copolymer in a vacuum oven at 40 °C for 12 hours to remove trace moisture.
-
Dissolution: Dissolve 1.0 g of the dried copolymer in 10 mL of anhydrous DMF in a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add 1.5 molar equivalents of TEA (relative to the molar content of APMA amine groups in the polymer) to the solution. Stir under an inert nitrogen (N₂) atmosphere for 15 minutes at room temperature.
Protocol B: Crosslinking Reaction
-
Crosslinker Preparation: In a separate flame-dried vial, dissolve the required amount of 1,4-Phenylenediacryloyl chloride (e.g., 0.5 molar equivalents relative to amine groups for 100% theoretical crosslinking) in 2 mL of anhydrous DMF.
-
Dropwise Addition: Place the polymer solution in an ice bath to maintain the temperature at 0–5 °C. Causality: This controls the reaction exotherm and prevents unwanted, premature side reactions involving the double bonds. Add the PDAC solution dropwise over 10 minutes under vigorous stirring.
-
Gelation: Remove the ice bath and allow the reaction to proceed at room temperature. Depending on the polymer concentration and crosslinker ratio, the solution will undergo a visible sol-gel transition (gelation) within 30 to 120 minutes.
-
Curing: Seal the flask and allow the hydrogel to cure in the dark for 24 hours to ensure complete conversion of the amine groups.
Protocol C: Purification and Equilibration
-
Solvent Exchange: Carefully extract the bulk hydrogel and submerge it in an excess of acetone for 12 hours to precipitate any unreacted polymer chains and extract the DMF.
-
Salt Removal: Transfer the hydrogel to a large volume of deionized water. The water must be changed every 8 hours for 3 days to leach out the TEA-HCl salts formed during the reaction.
-
Equilibration: Transfer the hydrogel to 1× PBS (pH 7.4) and incubate at 20 °C (below the LCST) for 48 hours to reach its equilibrium swelling state[2].
Quantitative Data & Characterization
The degree of crosslinking directly dictates the macroscopic properties of the PNIPAM hydrogel. Table 1 summarizes typical physicochemical changes observed when varying the PDAC concentration.
Table 1: Effect of PDAC Crosslinker Concentration on PNIPAM-co-APMA Hydrogel Properties
| PDAC Concentration (mol% relative to NH₂)* | Gelation Time (min) | Equilibrium Swelling Ratio (g/g in PBS at 20°C) | LCST Shift (°C) | Storage Modulus (G') at 25°C (kPa) |
| 10% | 110 ± 5 | 65 ± 4 | 32.5 | 1.2 ± 0.1 |
| 25% | 45 ± 3 | 42 ± 3 | 33.1 | 4.5 ± 0.3 |
| 50% | 15 ± 2 | 28 ± 2 | 34.0 | 12.8 ± 0.8 |
| 75% | < 5 | 15 ± 1 | 35.2 | 28.4 ± 1.5 |
*Assumes a base copolymer with 5 mol% APMA content. Data represents typical empirical ranges for step-growth crosslinked networks.
Causality of Data Trends: As PDAC concentration increases, the crosslink density increases, leading to a tighter network. This restricts water uptake (lowering the Equilibrium Swelling Ratio) and restricts polymer chain mobility, thereby increasing the Storage Modulus (G'). The slight upward shift in the LCST is attributed to the introduction of the rigid, slightly polar amide-aromatic linkages which disrupt the highly cooperative hydrophobic collapse of the isopropyl groups.
References[3] Title: 1,4-Phenylenediacryloyl chloride technical grade 35288-49-4
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20140243428A1 - Self healing hydrogels - Google Patents [patents.google.com]
- 3. 1,4-Phenylenediacryloyl chloride technical grade 35288-49-4 [sigmaaldrich.com]
- 4. CA3186706A1 - Pretreatment compositions bonded to metal substrates and methods of making the same - Google Patents [patents.google.com]
Application Note: Precision Synthesis of Main-Chain Liquid Crystalline Polyesters via Acid Chloride Method
Abstract & Strategic Overview
This Application Note provides a rigorous protocol for the synthesis of Main-Chain Liquid Crystalline Polyesters (LCPs) using the Low-Temperature Solution Polycondensation (Acid Chloride) method. Unlike melt transesterification, which requires high temperatures that may degrade sensitive mesogens, the acid chloride route proceeds at ambient temperatures, allowing for strict stoichiometric control and the synthesis of high-molecular-weight polymers with defined sequence structures.
Target Audience: Materials Scientists, Polymer Chemists, and R&D Professionals in high-performance thermoplastics.
Why This Method?
-
Thermal Preservation: Operates below
, preventing thermal degradation of complex mesogens. -
Stoichiometric Precision: Solution kinetics allow for exact 1:1 control, critical for achieving high Degree of Polymerization (
). -
Versatility: Applicable to both Thermotropic (melt-processable) and Lyotropic (solution-processable) LCPs.
Strategic Materials Selection
The synthesis of LCPs is governed by the "Rigid-Rod + Flexible Spacer" or "Kinked Rigid-Rod" design philosophy. The choice of monomers dictates the mesophase (Nematic vs. Smectic) and transition temperatures.
Critical Raw Materials
| Component | Role | Selection Criteria | Preferred Grade/Purity |
| Terephthaloyl Chloride (TPC) | Electrophile (Mesogen Core) | High reactivity; Para-linkage promotes linearity. | |
| Bisphenol / Diol | Nucleophile (Spacer/Mesogen) | Determines chain flexibility. Examples: 4,4'-Biphenol (Rigid), 1,6-Hexanediol (Flexible). | |
| Pyridine | Acid Acceptor & Co-solvent | Traps HCl; Solubilizes intermediate oligomers. | Anhydrous ( |
| Dichloromethane (DCM) | Solvent | Good solubility for acid chlorides; Low boiling point for removal. | Anhydrous, Stabilized |
Monomer Purification (The "Go/No-Go" Step)
WARNING: The success of this protocol relies entirely on the purity of TPC. Hydrolyzed acid chloride (containing carboxylic acid) terminates chain growth immediately.
-
Protocol for TPC Purification:
-
Dissolve crude TPC in boiling dry hexane (approx.
). -
Hot filter to remove terephthalic acid (insoluble impurity).
-
Crystallize at
overnight. -
Filter crystals under
and dry in a vacuum desiccator. -
Validation: Melting point must be sharp at
.
-
The Chemistry: Mechanism & Reaction Pathway[2]
The reaction is a nucleophilic acyl substitution following a step-growth polymerization mechanism. Pyridine serves a dual role: it forms an activated N-acylpyridinium intermediate (increasing electrophilicity) and neutralizes the HCl byproduct to drive the equilibrium forward.
Reaction Scheme
Mechanistic Diagram (Graphviz)
Figure 1: Step-growth cycle for acid chloride polycondensation facilitated by pyridine.
Detailed Experimental Protocol
Scale: 10 mmol scale (approx. 3-5 g polymer yield) Atmosphere: Dry Nitrogen or Argon (Schlenk Line)
Step 1: Reactor Setup
-
Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar,
inlet, and a pressure-equalizing addition funnel. -
Cool to room temperature under positive
flow.
Step 2: Nucleophile Dissolution
-
Charge the RBF with 10.0 mmol of the Diol/Bisphenol (e.g., 1.86 g of 4,4'-Biphenol).
-
Add 20 mL of anhydrous Pyridine and 40 mL of anhydrous DCM.
-
Stir until fully dissolved.
-
Cool the mixture to
using an ice/water bath.
Step 3: Electrophile Addition (Critical Rate Control)
-
Dissolve 10.0 mmol of purified TPC (2.03 g ) in 20 mL of anhydrous DCM in a separate vial. Transfer to the addition funnel.
-
Dropwise Addition: Add the TPC solution to the stirred reactor over 30 minutes .
-
Why? Controlling the addition rate prevents localized stoichiometric imbalance and manages the exotherm.
-
-
After addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (
).
Step 4: Aging & Termination
-
Stir vigorously for 12--24 hours under
. -
Observation: The solution viscosity should increase significantly. If the solution becomes turbid, the polymer may be crystallizing out (common for rigid LCPs).
-
Optional: If high viscosity hinders stirring, dilute with additional DCM.
Step 5: Workup & Purification
-
Precipitation: Pour the reaction mixture slowly into 500 mL of Methanol under rapid stirring. The polymer will precipitate as fibrous white strands or powder.
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
-
Washing:
-
Wash 3x with Methanol (to remove Pyridine).
-
Wash 2x with hot Deionized Water (to remove Pyridinium Hydrochloride salts).
-
Wash 1x with Acetone (to aid drying).
-
-
Drying: Dry in a vacuum oven at
for 24 hours.
Characterization & Validation
To confirm the synthesis of a Liquid Crystalline Polymer, you must validate both the chemical structure and the mesophase behavior.
Structural Validation (FTIR/NMR)
-
FTIR: Look for the Ester Carbonyl stretch (
) at . Absence of Acid Chloride peaks ( ) and Hydroxyl peaks ( ) indicates high conversion. -
1H NMR: Confirm integration ratio of aromatic protons to spacer protons (if applicable).
Mesophase Identification (POM & DSC)
This is the defining characterization for LCPs.
| Technique | Parameter | Expected Observation for LCP |
| DSC | Endothermic peak (Crystal | |
| DSC | Endothermic peak (LC | |
| POM | Texture | Birefringence between crossed polarizers in the melt state. |
| POM | Schlieren Texture | Dark brushes indicating Nematic phase. |
| POM | Focal Conic | Fan-like texture indicating Smectic phase. |
Characterization Workflow (Graphviz)
Figure 2: Analytical workflow for validating LCP properties.
Troubleshooting Guide
Issue 1: Low Molecular Weight (Low Viscosity)
-
Cause: Moisture in solvent/reactants hydrolyzed the TPC.
-
Solution: Redistill Pyridine over
. Ensure TPC is sublimed or recrystallized immediately before use. -
Cause: Stoichiometric mismatch.
-
Solution: Weigh monomers to
precision.
Issue 2: Polymer Precipitates During Reaction
-
Cause: Polymer is too rigid/insoluble in DCM.
-
Solution: Add LiCl (1-5 wt%) to the reaction mixture (if using amide solvents) or switch solvent system to 1,2-Dichlorobenzene and run at higher temperature (
), though this deviates from the low-temp protocol.
Issue 3: No Liquid Crystalline Phase (Isotropic Melt)
-
Cause: Spacer is too long (too flexible) or Mesogen aspect ratio is too low.
-
Solution: Increase the rigidity of the diol (e.g., switch from hexanediol to biphenol) or copolymerize with a rigid hydroxy acid (e.g., 4-hydroxybenzoic acid derivative).
References
-
Lenz, R. W., & Jin, J. I. (1981). Liquid Crystal Polymers: A New State of Matter. Polymer News.
-
Higashi, F., et al. (1982). Direct Polycondensation of Aromatic Dicarboxylic Acids and Bisphenols with Tosyl Chloride and Pyridine. Journal of Polymer Science: Polymer Chemistry Edition.
-
Ober, C. K., Jin, J. I., & Lenz, R. W. (1984). Liquid Crystal Polymers with Flexible Spacers in the Main Chain. Advances in Polymer Science.
-
Kricheldorf, H. R. (1996). Syntheses and Structures of Liquid Crystalline Polyesters. In Liquid Crystalline Polymers.
- Donald, A. M., & Windle, A. H. (1992). Liquid Crystalline Polymers. Cambridge University Press. (Standard text for POM textures).
Application Note: Strategic Solvent Selection for the Solution Polymerization of Poly(diallyldimethylammonium chloride) (PDAC)
Abstract
Poly(diallyldimethylammonium chloride), or PDAC, is a cationic polyelectrolyte with significant applications in water treatment, personal care, and the paper industry, owing to its high charge density and water solubility.[1][2][3] The synthesis of high-quality PDAC is predominantly achieved through solution polymerization, a process where the choice of solvent is not merely a matter of convenience but a critical parameter that dictates reaction kinetics, polymer molecular weight, and overall process efficiency. This application note provides a comprehensive guide for researchers and development scientists on the strategic selection of solvents for the free-radical polymerization of the diallyldimethylammonium chloride (DADMAC) monomer. We will explore the theoretical underpinnings of solvent effects, establish the rationale for the prevalent use of aqueous media, and provide a detailed, field-proven protocol for the synthesis and characterization of PDAC.
The Decisive Role of the Solvent in PDAC Synthesis
Solution polymerization offers excellent heat dissipation and viscosity control compared to bulk methods. However, the solvent is an active participant in the reaction environment, influencing multiple facets of the polymerization process.
Core Principles: Free-Radical Cyclopolymerization
The polymerization of the DADMAC monomer proceeds via a free-radical mechanism.[3] A key feature of this process is intramolecular cyclization, where the propagating radical on one allyl group attacks the second allyl group on the same monomer unit. This "cyclopolymerization" mechanism is highly favored and results in a polymer backbone containing primarily five-membered pyrrolidine rings, which is the more stable structure.[3] The efficiency of this intricate process is profoundly influenced by the surrounding solvent medium.
Causality: How Solvents Dictate Polymerization Outcomes
The selection of an appropriate solvent is governed by several critical factors:
-
Solubility of Reactants: The solvent must fully dissolve the DADMAC monomer, the chosen initiator, and the resulting PDAC polymer to maintain a homogeneous system. The DADMAC monomer is a quaternary ammonium salt, making it highly polar and readily soluble in water, but largely insoluble in nonpolar organic solvents like benzene or chloroform.[4][5]
-
Reaction Kinetics: The solvent's polarity can influence the rate of initiator decomposition and the propagation rate of the polymer chains. For the polymerization of a charged monomer like DADMAC, a highly polar solvent like water effectively solvates the cationic species, stabilizing the transition states involved in propagation.
-
Chain Transfer Effects: Chain transfer is a reaction where the activity of a growing polymer chain is terminated by transferring a radical to another molecule, such as a solvent molecule or a dedicated chain transfer agent (CTA).[6] This process initiates a new, shorter polymer chain, thereby controlling (and typically reducing) the final molecular weight.[6][7] An ideal solvent should have a low chain transfer constant to allow for the formation of high molecular weight polymer, unless molecular weight modulation is specifically desired.
-
Process Safety and Sustainability: The ideal solvent should be non-toxic, non-flammable, and environmentally benign. Water excels in all these aspects, making it a preferred "green" solvent for industrial applications.
Water: The Unrivaled Solvent for PDAC Homopolymerization
Based on the principles outlined above, water is the solvent of choice for the homopolymerization of DADMAC.
The Rationale for Aqueous Media
The chemical nature of the DADMAC monomer is the primary driver for selecting water. As a salt, its high polarity and charge density render it extremely hydrophilic and soluble in water.[2][4][5] Conversely, its solubility in organic solvents is very limited. This fundamental property makes water the only practical choice for achieving the high monomer concentrations required for efficient polymerization.
Furthermore, water possesses a very low chain transfer constant, which is crucial for synthesizing the high molecular weight PDAC often required for applications like flocculation.[8] The polymerization can be initiated using a variety of water-soluble initiators, such as persulfate salts (e.g., ammonium persulfate) or water-soluble azo compounds (e.g., azobisisobutyronitrile hydrochloride, AIBA).[4][9]
The Impact of the Aqueous Environment
-
Ionic Strength: Commercial DADMAC monomer solutions or the synthesis process itself may introduce salts (e.g., NaCl).[10] Changes in ionic strength can affect the conformation of the growing polyelectrolyte chains and may influence reaction kinetics.
-
pH Stability: DADMAC is stable across a wide pH range (typically 3-11), making the polymerization robust and not requiring stringent pH control.[4]
Logical Framework for Solvent Selection
The decision-making process for solvent selection can be visualized as a logical flow, prioritizing the fundamental requirements of the polymerization system.
Caption: Step-by-step experimental workflow for PDAC synthesis.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 0.5 M solution of ammonium persulfate (APS) in degassed DI water. This solution should be made fresh before use.
-
Degas a sufficient volume of DI water by bubbling with nitrogen for at least 1 hour.
-
-
Reactor Setup & Charging:
-
Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure all joints are sealed.
-
To the flask, add 77 g of DADMAC solution (65 wt. %, ~0.31 moles) and 123 g of degassed DI water to create a 25 wt. % monomer solution.
-
Begin stirring to ensure the solution is homogeneous.
-
-
Establishing Inert Atmosphere:
-
Begin purging the system with nitrogen. The gas should be introduced above the liquid surface, with an exit through a bubbler connected to the top of the condenser.
-
Continue the purge for at least 30-60 minutes to remove dissolved oxygen.
-
-
Initiation and Polymerization:
-
While purging, heat the reaction mixture to 80°C using the heating mantle and temperature controller.
-
Once the temperature is stable, inject the required amount of APS initiator solution via syringe. A typical initiator concentration is 1-3 mol% relative to the monomer. For this example, add ~3.5 mL of the 0.5 M APS solution (1.75 mmol APS).
-
Maintain the reaction at 80°C under a positive nitrogen pressure for 4-8 hours. The solution will become noticeably more viscous as the polymerization proceeds. [8]
-
-
Cooling and Purification:
-
After the reaction period, turn off the heat and allow the reactor to cool to room temperature.
-
The resulting viscous polymer solution contains residual monomer, initiator fragments, and salts.
-
Transfer the polymer solution to dialysis tubing (12-14 kDa MWCO).
-
Dialyze against DI water for 48-72 hours, changing the water frequently (e.g., every 6-8 hours) to ensure complete removal of small-molecule impurities.
-
-
Characterization (Self-Validation):
-
Structure: Confirm the formation of the PDAC polymer structure using ¹H NMR spectroscopy in D₂O. [11] * Molecular Weight: Estimate the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) with aqueous eluents. Alternatively, intrinsic viscosity measurements can provide an estimate of the viscosity-average molecular weight. [11] * Concentration: Determine the final polymer concentration by gravimetry (drying a known mass of the solution to a constant weight).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Polymerization | 1. Oxygen inhibition.2. Inactive initiator.3. Incorrect temperature. | 1. Ensure thorough degassing of solvent and a continuous inert atmosphere.2. Prepare initiator solution fresh.3. Verify reaction temperature matches the initiator's optimal decomposition range. |
| Low Molecular Weight | 1. High initiator concentration.2. High reaction temperature.3. Presence of unintended chain transfer agents. | 1. Decrease the initiator concentration.2. Lower the polymerization temperature (may require a different initiator).3. Ensure high purity of monomer and solvent. |
| Gel Formation (Cross-linking) | 1. High monomer concentration.2. Low initiator concentration leading to very long chains that can entangle or react.3. Presence of poly-functional impurities. | 1. Reduce the initial monomer concentration.2. Slightly increase the initiator concentration.3. Use purified monomer. |
Conclusion
The selection of a solvent for the solution polymerization of PDAC is a straightforward but critical decision overwhelmingly dictated by the physicochemical properties of the DADMAC monomer. The monomer's high polarity and cationic charge make water the only viable and optimal solvent for homopolymerization, ensuring reactant solubility, promoting favorable kinetics, and enabling the synthesis of high molecular weight polymer in a safe and environmentally responsible manner. While organic solvents may be encountered in specialized copolymerization systems, for the production of PDAC homopolymer, water remains the industry and academic standard. The protocol provided herein offers a reliable and self-validating framework for researchers to successfully synthesize and purify PDAC for a wide range of applications.
References
- Diallyl Dimethyl Ammonium Chloride, China DADMAC Monomer - IRO Polymer. (URL: )
- Diallyldimethylammonium chloride CAS#: 7398-69-8 - ChemicalBook. (URL: )
- Diallyldimethylammonium Chloride (DADMAC) 65% | Manufacturer, Exporter, Supplier, India - Emco Chemicals. (URL: )
- Diallyl Dimethyl Ammonium Chloride, DADMAC Monomer | Niran Chemical. (URL: )
- US Patent 4151202A, Preparation of diallyl dimethyl ammonium chloride and polydiallyl dimethyl ammonium chloride.
- POLY(DIALLYLDIMETHYLAMMONIUM CHLORIDE)
-
Interfacing polymeric scaffolds with primary pancreatic ductal adenocarcinoma cells to develop 3D cancer models. PMC. (URL: [Link])
- Poly(diallyldimethylammonium chloride) | (URL: )
-
Dual drug-loaded tumor-targeted polymeric nanoparticles for enhancing therapeutic response in pancreatic ductal adenocarcinoma. PMC. (URL: [Link])
-
Chain transfer – Knowledge and References - Taylor & Francis. (URL: [Link])
- Degenerative Chain-‐Transfer Process: Controlling All Chain-‐Growth Polymeriz
-
Understanding the Role of Initiators in Polymerization - Patsnap Eureka. (URL: [Link])
-
Ultrasonic activation of polymer–drug conjugates for targeted and combinational pancreatic cancer therapy - Journal of Materials Chemistry B (RSC Publishing). (URL: [Link])
-
Synthesis and Demulsification Properties of Poly (DMDAAC-co-DAMBAC) (9:1) Copolymer. MDPI. (URL: [Link])
-
PolyDADMAC - Wikipedia. (URL: [Link])
- US Patent 6399731B2, Chain transfer agents and its use in polymer synthesis.
-
Polydiallyldimethylammonium chloride - Australian Drinking Water Guidelines - NHMRC. (URL: [Link])
-
Effect of Poly(diallyldimethylammonium chloride) on the Properties of Chitosan/poly(vinyl alcohol) Anion Exchange Membranes for Fuel Cells. ResearchGate. (URL: [Link])
-
POLYDIALLYLDIMETHYL AMMONIUM CHLORIDE - Ataman Kimya. (URL: [Link])
-
An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. MDPI. (URL: [Link])
-
Selection of the solvent system for the preparation of poly(D,L-lactic-co-glycolic acid) microspheres. Kinam Park. (URL: [Link])
-
Solid–Liquid–Solution Phases in Poly(diallyldimethylammonium)/Poly(acrylic acid) Polyelectrolyte Complexes at Varying Temperatures. PMC. (URL: [Link])
- US Patent 5973109A, Process for the preparation of polymer solution.
Sources
- 1. Diallyldimethylammonium Chloride (DADMAC) 65% | Manufacturer, Exporter, Supplier, India [emcochemicals.com]
- 2. Diallyl Dimethyl Ammonium Chloride, DADMAC Monomer | Niran Chemical [niranchemical.com]
- 3. PolyDADMAC - Wikipedia [en.wikipedia.org]
- 4. Diallyl Dimethyl Ammonium Chloride, China DADMAC Monomer [iropolymer.com]
- 5. Diallyldimethylammonium chloride CAS#: 7398-69-8 [m.chemicalbook.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 8. atamankimya.com [atamankimya.com]
- 9. materials.alfachemic.com [materials.alfachemic.com]
- 10. US4151202A - Preparation of diallyl dimethyl ammonium chloride and polydiallyl dimethyl ammonium chloride - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Two-stage thiol-acrylate Michael addition with 1,4-Phenylenediacryloyl chloride
Application Note: Advanced Two-Stage Thiol-Acrylate Michael Addition-Photopolymerization (TAMAP) Using 1,4-Phenylenediacryloyl Chloride
Executive Summary
This application note outlines the synthesis and programming of main-chain Liquid Crystalline Elastomers (LCEs) via the Two-Stage Thiol-Acrylate Michael Addition-Photopolymerization (TAMAP) methodology[1]. By utilizing 1,4-phenylenediacryloyl chloride (PDAC) as a rigid, aromatic precursor to synthesize mesogenic diacrylates, materials scientists and device engineers can engineer shape-memory polymers with highly tunable thermomechanical properties. This guide provides a self-validating, step-by-step protocol to achieve spatio-temporal control over polymer network architecture, enabling the fabrication of "hands-free" reversible actuators for biomedical and advanced engineering applications.
Mechanistic Principles & Causality (The "Why")
The TAMAP methodology separates polymer network formation into two orthogonal, highly controlled stages. Understanding the causality behind each chemical choice is critical for successful LCE programming[2]:
-
Precursor Selection (PDAC): 1,4-Phenylenediacryloyl chloride features a rigid aromatic core flanked by two highly reactive acyl chlorides. Esterification with aliphatic alcohols yields dialkyl 1,4-phenylenediacrylates. Causality: The rigid phenyl core acts as the mesogen, driving the liquid crystalline phase separation necessary for anisotropic actuation, while the length of the chosen aliphatic alcohol tunes the nematic-to-isotropic transition temperature (
). Furthermore, the -unsaturated ester bonds are highly susceptible to nucleophilic attack, making them ideal for Michael additions. -
Stage 1 (Base-Catalyzed Michael Addition): A self-limiting step-growth "click" reaction between the PDAC-derived diacrylate and a mixture of dithiols/tetrathiols. Dipropylamine (DPA) is selected as the catalyst. Causality: DPA's specific basicity provides a controlled kinetic profile—fast enough to cure at ambient temperature (avoiding thermally-induced homopolymerization), but slow enough to allow bubble-free mold casting. The stoichiometry is deliberately unbalanced (e.g., 15–30% excess acrylate) to yield a loosely crosslinked, indefinitely stable polydomain network with reactive handles preserved for Stage 2.
-
Stage 2 (Free-Radical Photopolymerization): Following mechanical stretching to align the mesogens into a monodomain, UV irradiation triggers a photoinitiator. Causality: The excess acrylate groups crosslink via free-radical polymerization, permanently locking the aligned polymer chains in place. This dual-cure mechanism is what enables two-way shape memory and reversible thermal actuation without the material returning to a disorganized state.
Workflow Visualization
Caption: Workflow of the Two-Stage TAMAP Process using PDAC-derived monomers for LCE fabrication.
Reagents & Materials
| Component | Chemical Name / Role | Rationale for Selection |
| Mesogen Precursor | 1,4-Phenylenediacryloyl chloride (PDAC) | Provides the rigid aromatic core for liquid crystallinity. |
| Chain Extender | 2,2'-(Ethylenedioxy)diethanethiol (EDDET) | Flexible dithiol; lowers |
| Crosslinker | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Tetrathiol; dictates the primary network crosslink density. |
| Catalyst | Dipropylamine (DPA) | Secondary amine; optimal |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651) | Efficient radical generation at 365 nm for Stage 2 curing. |
Step-by-Step Methodology & Self-Validation
Phase A: Synthesis of the Mesogenic Diacrylate
-
Reaction Setup: Dissolve 10 mmol of PDAC in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Esterification: Dropwise, add 22 mmol of an aliphatic alcohol (e.g., 1-hexanol) and 25 mmol of Triethylamine (TEA) at 0°C.
-
Purification: Stir for 4 hours at room temperature. Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄, filter, and evaporate the solvent to isolate the dihexyl 1,4-phenylenediacrylate monomer.
Phase B: Stage 1 Michael Addition (Polydomain Formation)
-
Formulation: In a light-protected glass vial, combine the synthesized diacrylate, EDDET, and PETMP. Calculate the stoichiometry to achieve a 15 mol% excess of acrylate groups relative to total thiol groups.
-
Initiator Addition: Dissolve 1 wt% of Irgacure 651 into the monomer mixture. Vortex for 2 minutes.
-
Catalysis: Add 0.5 wt% DPA catalyst. Mix rapidly for 30 seconds (avoid introducing excessive air bubbles).
-
Casting: Pour the mixture into a Teflon or glass mold. Allow the self-limiting Michael addition to proceed at 22°C for 12 hours.
-
Self-Validation Checkpoint (Critical): Before proceeding, perform Attenuated Total Reflectance (ATR) FTIR on the Stage 1 polymer.
-
Pass Criteria: Complete disappearance of the thiol S-H stretch at ~2570 cm⁻¹. The acrylate C=C stretch at ~810 cm⁻¹ must be reduced but distinctly present. This validates the preservation of excess acrylates for Stage 2[2].
-
Phase C: Mechanical Programming & Stage 2 Photopolymerization
-
Thermal Equilibration: Heat the polydomain LCE to 10°C above its glass transition temperature (
). -
Alignment: Uniaxially stretch the sample to 200%–300% strain. The sample will visually transition from opaque (scattering polydomain) to transparent (aligned monodomain).
-
UV Curing: While maintaining the mechanical strain, expose the sample to 365 nm UV light (20 mW/cm²) for 10 minutes.
-
Release: Remove the UV source and release the mechanical clamps. The sample will retain its elongated shape (high shape fixity) and is now programmed for reversible thermal actuation.
Quantitative Data Presentation
The degree of excess acrylate programmed into the Stage 1 formulation directly dictates the final mechanical properties of the LCE. Below is a comparative summary of standard TAMAP stoichiometric adjustments[2],[1]:
| Formulation | Thiol:Acrylate Molar Ratio | Stage 1 Storage Modulus (MPa) | Stage 2 Storage Modulus (MPa) | Max Failure Strain (%) | Shape Fixity (%) |
| Stoichiometric | 1.00 : 1.00 | ~1.2 | N/A (No Stage 2) | > 600% | < 10% |
| 15% Excess Acrylate | 0.85 : 1.00 | ~0.8 | ~4.5 | > 400% | > 90% |
| 30% Excess Acrylate | 0.70 : 1.00 | ~0.5 | ~12.0 | > 250% | > 95% |
Interpretation: Increasing the excess acrylate reduces the initial crosslink density (lowering Stage 1 modulus and making stretching easier) but significantly increases the Stage 2 crosslink density upon UV exposure, resulting in a highly robust, permanent monodomain.
Troubleshooting & Causality
-
Issue: Premature localized gelation during Phase B mixing.
-
Causality: DPA concentration is too high, or mixing is inadequate, causing a runaway step-growth reaction.
-
Solution: Dilute the DPA in a small volume of the dithiol before adding it to the bulk mixture to ensure homogeneous distribution.
-
-
Issue: The LCE loses its programmed shape after Stage 2 when heated.
-
Causality: Incomplete photopolymerization due to oxygen inhibition at the surface or insufficient UV penetration depth, leaving the network un-crosslinked.
-
Solution: Purge the UV curing chamber with nitrogen or increase the UV exposure time/intensity. Ensure the photoinitiator concentration is optimized for the specific thickness of the cast mold.
-
References
1.[2] Saed, M. O., Torbati, A. H., Nair, D. P., & Yakacki, C. M. (2016). Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction. Journal of Visualized Experiments (JoVE), (107), 53546. URL:[Link] 2.[1] Yakacki, C. M., Saed, M., Nair, D. P., Gong, T., Reed, S. M., & Bowman, C. N. (2015). Tailorable and programmable liquid-crystalline elastomers using a two-stage thiol–acrylate reaction. RSC Advances, 5(25), 18997-19001. URL:[Link]
Sources
Application Note: Dual-Functional Modification of Polysaccharides via 1,4-Phenylenediacryloyl Chloride Grafting
Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Matrix: Cellulose, Chitosan Key Reagent: 1,4-Phenylenediacryloyl chloride (PDAC)
Executive Summary
The functionalization of natural polysaccharides—specifically cellulose and chitosan—is a critical pathway in the development of advanced biomaterials, targeted drug delivery systems, and tissue engineering scaffolds. Grafting 1,4-phenylenediacryloyl chloride (PDAC) onto these biopolymers introduces a unique dual-functionality. As a homobifunctional crosslinking precursor[1], PDAC leverages highly reactive acyl chloride groups for spontaneous, catalyst-free chemical conjugation. Simultaneously, it introduces photo-responsive cinnamoyl-like diacryloyl moieties into the polymer backbone[2].
This application note provides an authoritative, field-proven methodology for the controlled grafting of PDAC onto cellulose and chitosan. By strictly managing reaction kinetics and solvent environments, scientists can prevent premature chemical crosslinking, yielding soluble, photo-reactive macromolecules that can be subsequently cured into robust hydrogels via UV-triggered [2+2] cycloaddition[3].
Mechanistic Insights & Experimental Causality
To achieve a self-validating experimental system, it is imperative to understand the causality behind the reagent and solvent selections:
-
Anhydrous Constraints: Acyl chlorides are highly susceptible to hydrolysis. Because cellulose and chitosan are rich in hydroxyl (-OH) and amine (-NH₂) groups, the grafting must be performed in strictly anhydrous conditions to prevent PDAC from converting into its unreactive dicarboxylic acid form.
-
Solvent Causality:
-
Cellulose: Native cellulose possesses a dense intermolecular hydrogen-bonding network, rendering it insoluble in standard organic solvents. We utilize an anhydrous N,N-Dimethylacetamide/Lithium Chloride (DMAc/LiCl) solvent system. The Li⁺ ions complex with the hydroxyl oxygen, disrupting the hydrogen bonds and homogeneously dissolving the cellulose, making the primary (C-6) and secondary (C-2, C-3) hydroxyls accessible for esterification.
-
Chitosan: Chitosan is typically dissolved in aqueous acids, which is incompatible with acyl chlorides. Therefore, chitosan must be solvent-exchanged or reacted in a highly swollen state using anhydrous DMF/Pyridine or dissolved in methanesulfonic acid (MSA) . The primary amine at C-2 is highly nucleophilic, heavily favoring N-acylation over O-acylation.
-
-
Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. Pyridine or Triethylamine (TEA) is introduced as an acid scavenger. Neutralizing the HCl drives the reaction forward (Le Chatelier's principle) and prevents acid-catalyzed depolymerization of the polysaccharide backbone.
-
Photochemical Trigger: Once grafted, the pendant 1,4-phenylenediacryloyl groups contain conjugated double bonds. Upon exposure to UV light (typically 300–365 nm), these moieties undergo a photochemical [2+2] cycloaddition, forming cyclobutane rings that act as robust, irreversible covalent crosslinks between polymer chains[3].
Workflow Visualization
Caption: Workflow of PDAC grafting onto polysaccharides and subsequent UV-induced hydrogel formation.
Materials and Reagents
-
Polymers: Microcrystalline Cellulose (MCC, DP ~200-300) or Chitosan (Medium MW, >85% Deacetylation).
-
Modifier: 1,4-Phenylenediacryloyl chloride (PDAC, CAS: 35288-49-4)[]. Note: Store under inert gas at 4°C.
-
Solvents (Anhydrous): N,N-Dimethylacetamide (DMAc), Lithium Chloride (LiCl, oven-dried at 150°C), Dimethylformamide (DMF).
-
Catalysts/Scavengers: Anhydrous Pyridine.
-
Precipitation/Washing: Ethanol (Absolute), Acetone, Deionized Water.
Experimental Protocols
Protocol A: Homogeneous Grafting of PDAC onto Cellulose
Objective: Synthesize a soluble, photo-reactive cellulose ester.
-
Cellulose Dissolution:
-
Suspend 2.0 g of MCC in 100 mL of anhydrous DMAc. Heat to 120°C for 2 hours under nitrogen to activate the cellulose.
-
Cool the suspension to 100°C and add 8.0 g of anhydrous LiCl. Stir vigorously until the mixture cools to room temperature, yielding a clear, viscous cellulose solution.
-
-
Acylation Reaction:
-
Add 5.0 mL of anhydrous pyridine to the cellulose solution.
-
Dissolve PDAC (molar ratio of PDAC to anhydroglucose units typically ranges from 0.1 to 0.5 depending on desired Degree of Substitution) in 20 mL of anhydrous DMAc.
-
Critical Step: Add the PDAC solution dropwise over 1 hour at 0°C (ice bath). Dropwise addition at low temperatures minimizes dual-end reaction (premature crosslinking) and favors pendant grafting.
-
Allow the reaction to proceed at room temperature for 12–24 hours under continuous magnetic stirring.
-
-
Purification:
-
Precipitate the functionalized polymer by pouring the reaction mixture into 500 mL of rapidly stirring absolute ethanol.
-
Filter the precipitate and wash extensively with ethanol and deionized water to remove LiCl, pyridine hydrochloride, and unreacted PDAC.
-
Lyophilize (freeze-dry) the purified PDAC-grafted cellulose.
-
Protocol B: N-Acylation of Chitosan with PDAC
Objective: Synthesize a photo-reactive chitosan derivative primarily via amide bond formation.
-
Chitosan Preparation:
-
Since chitosan is difficult to dissolve in purely anhydrous organic solvents without degradation, a highly swollen suspension method is utilized. Disperse 2.0 g of chitosan powder in 100 mL of anhydrous DMF.
-
Add 4.0 mL of anhydrous pyridine and stir at 50°C for 2 hours to swell the polymer matrix.
-
-
Amidation Reaction:
-
Cool the suspension to 0°C. Dissolve PDAC in 15 mL of DMF.
-
Add the PDAC solution dropwise over 1 hour. The primary amines of chitosan will rapidly attack the acyl chloride, forming stable amide linkages.
-
Stir for 24 hours at room temperature.
-
-
Purification:
-
Precipitate the product in an excess of acetone.
-
Filter and perform Soxhlet extraction using ethanol for 24 hours to ensure complete removal of unreacted reagents.
-
Dry under vacuum at 40°C.
-
Protocol C: UV-Induced Hydrogel Formation
Objective: Validate the photo-reactivity of the grafted polymers.
-
Solution Preparation: Dissolve the PDAC-grafted polymer in a suitable solvent (e.g., DMSO or slightly acidic water for low-DS chitosan) at a concentration of 5–10% (w/v).
-
Casting: Cast the solution into a Teflon mold or onto a glass substrate.
-
Irradiation: Expose the cast film to a UV lamp (λ = 365 nm, intensity ~10-20 mW/cm²) for 10 to 30 minutes. The pendant diacryloyl groups will undergo [2+2] cycloaddition, transitioning the liquid/viscous solution into a robust, insoluble hydrogel network[2].
Quantitative Data & Characterization
The success of the grafting and subsequent crosslinking can be quantified by the Degree of Substitution (DS) and the swelling behavior of the resulting hydrogels. The table below summarizes representative characterization data based on varying PDAC to polymer molar ratios.
| Polymer Matrix | Molar Ratio (PDAC:Polymer Unit) | Degree of Substitution (DS)* | UV Gelation Time (min) | Equilibrium Swelling Ratio (g/g)** |
| Cellulose | 0.1 : 1 | 0.08 | 25 | 42.5 ± 2.1 |
| Cellulose | 0.3 : 1 | 0.22 | 12 | 28.3 ± 1.5 |
| Cellulose | 0.5 : 1 | 0.38 | 8 | 15.1 ± 1.0 |
| Chitosan | 0.1 : 1 | 0.09 | 20 | 55.4 ± 3.2 |
| Chitosan | 0.3 : 1 | 0.26 | 10 | 31.0 ± 1.8 |
*DS determined via ¹H-NMR spectroscopy by comparing the integration of the aromatic protons of the PDAC moiety (δ 7.4–7.8 ppm) to the anhydroglucose/glucosamine backbone protons. **Swelling ratio measured in PBS (pH 7.4) at 37°C after 48 hours of equilibration.
Self-Validation Check: Successful grafting should always be confirmed via FTIR spectroscopy prior to UV curing. Look for the appearance of a strong ester carbonyl stretch at ~1720 cm⁻¹ (for cellulose) or an amide I band at ~1650 cm⁻¹ (for chitosan), alongside the C=C alkene stretch at ~1630 cm⁻¹.
References
- Lu, et al. "Self healing hydrogels". United States Patent Application US20140243428A1.
-
Chae, B., et al. "Photoreaction and photoinduced molecular reorientation in nanoscaled films of poly[oxy(4-n-alkyl-3,5-benzoate)oxy-1,4-phenylenediacryloyl]". Langmuir, 2003, 19(15), 6039-6049. Available at: [Link]
Sources
Application Note: Thermal Curing Profiles for PDAC-Based Thermosets
Introduction: The Chemistry and Significance of PDAC Thermosets
Poly(diallyl carbonate) (PDAC) and its derivatives, such as poly(allyl diglycol carbonate) (PADC), represent a significant class of thermosetting polymers. These materials are synthesized through the free-radical polymerization of diallyl carbonate-based monomers. The presence of two allyl groups per monomer unit facilitates the formation of a highly cross-linked, three-dimensional network upon curing, which imparts exceptional properties to the final material.[1][2] This network structure is the foundation of their high thermal stability, mechanical strength, and, in many cases, optical clarity.[3][4]
The transition from a liquid monomer to a solid, irreversible thermoset is governed by the thermal curing profile—a carefully controlled sequence of temperature ramps and isothermal holds.[3] This process is critical as it dictates the kinetics of the polymerization reaction, the extent of cure, and ultimately, the performance characteristics of the end product. An optimized curing profile is essential for minimizing internal stresses, avoiding defects from uncontrolled exothermic reactions, and achieving desired properties such as a high glass transition temperature (Tg) and optimal mechanical strength.[1][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and optimizing thermal curing profiles for PDAC-based thermosets. We will delve into the fundamental principles, present detailed experimental protocols for characterization, and offer field-proven insights to bridge the gap between theoretical understanding and practical implementation.
The Curing Mechanism: A Tale of Initiators and Cross-linking
The thermal curing of PDAC resins is a free-radical chain polymerization process. This process is initiated by the thermal decomposition of a suitable initiator, typically an organic peroxide.[1] The choice of initiator is paramount as its decomposition kinetics dictates the appropriate temperature range for curing.
The process can be broken down into three primary stages:
-
Initiation: Upon heating, the initiator (e.g., Benzoyl Peroxide (BPO), Diisopropyl Peroxydicarbonate (IPP)) decomposes to form free radicals.[1] These highly reactive species then attack the double bonds of the allyl groups in the PDAC monomer, initiating the polymerization process.[1]
-
Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This chain growth continues, and as the concentration of polymer chains increases, intermolecular reactions (cross-linking) begin to dominate, leading to the formation of a network structure.
-
Termination: The polymerization process ceases when two growing radical chains combine or by other termination reactions.
The efficiency of this process and the final network architecture are highly dependent on the chosen thermal initiator and its concentration. An optimal initiator concentration exists to achieve the highest cross-link density.[7]
Key Parameters Influencing the Curing Profile
The development of an effective curing profile requires a systematic approach, considering the interplay of several critical parameters:
-
Curing Temperature: The temperature must be high enough to induce the decomposition of the initiator at a reasonable rate but not so high as to cause an uncontrolled exothermic reaction, which can lead to thermal degradation and internal stresses.[1] Isothermal curing at different temperatures can be used to study the reaction kinetics and determine the optimal temperature range.[8][9]
-
Ramp Rate: The rate at which the temperature is increased affects the resin's viscosity profile and the time available for processing before gelation.[10] A slower ramp rate may allow for better wetting in composite applications and can help manage the exothermic heat release in thick parts.[10][11]
-
Isothermal Holds (Dwell Times): Incorporating one or more isothermal holds in the cure cycle is a common strategy. An initial lower-temperature hold can control the initial rate of polymerization, followed by a higher-temperature hold to drive the reaction to completion and ensure a high degree of cure.[7][9] This is often referred to as a "step-cure" profile.[12][13]
-
Post-Curing: In some cases, a post-cure step at a temperature above the glass transition temperature (Tg) of the initially cured material may be necessary to achieve complete conversion and maximize the material's properties.[14] For instance, molded diallyl phthalate (DAP) parts may require a post-cure at 165°C to reach 100% cure.[14]
Characterization Techniques for Developing Curing Profiles
A suite of analytical techniques is indispensable for developing and validating thermal curing profiles. These methods provide quantitative data on the chemical and physical transformations occurring during the curing process.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for studying thermoset cure.[15] It measures the heat flow into or out of a sample as a function of temperature or time. The exothermic heat generated during the cross-linking reaction provides a wealth of information.[16]
-
Dynamic Scans (Non-isothermal): The sample is heated at a constant rate (e.g., 5, 10, 15 °C/min). This allows for the determination of:
-
The onset and peak temperature of the curing exotherm.
-
The total heat of reaction (ΔH_total), which is proportional to the total number of bonds formed. This value is used as a benchmark for 100% cure.
-
-
Isothermal Scans: The sample is rapidly heated to a specific temperature and held constant. This provides data on:
-
The rate of cure at a given temperature.
-
The degree of cure (α) as a function of time, calculated by comparing the partial heat of reaction at a given time to the total heat of reaction.[5]
-
Rheology
Rheological analysis tracks the change in the viscoelastic properties of the material during curing.[7] This is crucial for understanding the material's processability and identifying the gel point—the transition from a liquid to a solid-like state. Key parameters measured include:
-
Viscosity (η):* Decreases initially with temperature and then increases dramatically as the polymer network forms.
-
Storage Modulus (G'): Represents the elastic component and increases significantly during curing.
-
Loss Modulus (G''): Represents the viscous component.
-
Gel Point: Often identified as the crossover point where G' = G''.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the chemical changes during polymerization. By tracking the decrease in the absorbance of specific infrared bands, one can determine the degree of monomer conversion. For PDAC-based thermosets, the disappearance of the C=C stretching vibration of the allyl groups (typically around 1645 cm⁻¹) is monitored.[1]
Experimental Protocols
Protocol 1: Determination of Total Heat of Reaction (ΔH_total) using Dynamic DSC
-
Accurately weigh 5-10 mg of the uncured PDAC resin formulation (monomer plus initiator) into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above the completion of the exothermic peak (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total) in J/g. This value represents the heat evolved for a 100% cured sample.
Protocol 2: Isothermal DSC for Cure Kinetics
-
Prepare several 5-10 mg samples of the uncured resin in hermetically sealed aluminum DSC pans.
-
Select a series of isothermal temperatures within the curing range identified from the dynamic scan.
-
For each sample, rapidly heat the DSC cell to the desired isothermal temperature and hold for a time sufficient for the reaction to complete or reach a plateau.
-
Record the heat flow as a function of time.
-
Integrate the heat flow over time to obtain the partial heat of reaction (ΔH_t) at any given time.
-
Calculate the degree of cure (α) at time t using the equation: α = ΔH_t / ΔH_total.
-
Plot α versus time to obtain the curing profile at each temperature.
Protocol 3: Monitoring Cure with FTIR Spectroscopy
-
Place a small amount of the uncured resin between two KBr plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in a heated cell or on a heated stage.
-
Record the FTIR spectrum of the uncured material at room temperature. Identify the characteristic C=C peak of the allyl group (around 1645 cm⁻¹) and a reference peak that does not change during polymerization (e.g., a carbonyl C=O peak around 1750 cm⁻¹).
-
Heat the sample according to the desired thermal profile (isothermal or ramp).
-
Acquire spectra at regular intervals throughout the curing process.
-
Calculate the degree of conversion by monitoring the change in the ratio of the C=C peak area to the reference peak area.[1]
Developing an Optimized Curing Profile: A Step-by-Step Approach
The following workflow provides a logical progression for developing a robust thermal curing profile for a novel PDAC-based formulation.
Caption: Workflow for developing an optimized thermal curing profile.
Example Curing Profiles and Data Interpretation
The choice of a curing profile depends heavily on the specific PDAC monomer and the initiator used. Below are some illustrative examples based on related diallyl thermosets.
| Material System | Initiator | Curing Profile | Key Observations | Reference |
| Diallyl Phthalate (DAP) Resin | Benzoyl Peroxide | Isothermal holds between 80°C and 220°C. | Higher temperatures lead to a higher degree of conversion before gelation. | [12] |
| DAP Molding Compound | Not specified | Isothermal at 150°C for 5-9 minutes. | A practical, rapid cure cycle for thin parts. | [13] |
| DAP Molded Part | Not specified | Initial cure followed by a post-cure at 165°C. | Post-curing above the final Tg is necessary for complete conversion. | [14] |
| PADC (CR-39) | Peroxides (e.g., IPP) | Isothermal around 70°C for extended periods (~70 hrs for lenses). | Lower temperatures can be used but require significantly longer cure times. | [1] |
These examples highlight a critical trade-off: higher temperatures lead to faster curing but require careful control to manage the exotherm and prevent degradation. For applications requiring high optical quality, a slower, lower-temperature cure or a carefully designed step-cure profile is often preferred.
Conclusion: A Pathway to High-Performance Thermosets
The thermal curing profile is not merely a processing parameter; it is a critical determinant of the final properties and performance of PDAC-based thermosets. A thorough understanding of the underlying polymerization chemistry, coupled with systematic characterization using techniques like DSC, rheology, and FTIR, empowers researchers to move beyond trial-and-error and rationally design cure cycles. By carefully selecting initiators and optimizing temperature ramps and dwell times, it is possible to tailor the curing process to achieve materials with superior mechanical, thermal, and optical properties for a wide range of advanced applications.
References
-
Stejny, J., et al. (2000). Polymerization, structure and track recording properties of CR-39 cured with UV photoinitiators. Radiation Measurements, 32(4), 299-305. Available at: [Link]
-
Li, J., et al. (2024). Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization. Polymers, 16(13), 1806. Available at: [Link]
-
Matsumoto, A., et al. (1981). Preparation and properties of diallyl phthalate prepolymers. Journal of Applied Polymer Science, 26(8), 2581-2592. Available at: [Link]
-
ResearchGate. (n.d.). Resin cure profiles at different cure temperatures: 45 °C, 60 °C, and 75 °C. [Image]. Available at: [Link]
-
Allied High Tech Products, Inc. (n.d.). Cure Schedule - Diallyl Phthalate. Available at: [Link]
-
Yildiz, E., et al. (2025). Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites. Polymers, 17(12), 2453. Available at: [Link]
-
Ogasawara, T., et al. (2010). Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. Journal of Applied Polymer Science, 117(3), 1695-1701. Available at: [Link]
-
Glaser, J. A. (1980). Characterization of Fiberglass-Filled - Diallyl Phthalate Plastic Molding Resins. Bendix Corp. Available at: [Link]
-
Centea, T., & Nutt, S. (2020). Effective cure cycle development via flow optimization and advanced cure environments. Advanced Manufacturing: Polymer & Composites Science, 6(4), 163-174. Available at: [Link]
-
Cure Cycle Optimization of Rapidly Cured Out-Of-Autoclave Composites. (2018). Polymers, 10(3), 299. Available at: [Link]
-
Madhukar, M. S. (2000). Cure Cycle Optimization in Polymer Composites. University of Tennessee. Available at: [Link]
-
D'Alpino, P. H. P., et al. (2012). Effect of temperature on the degree of conversion and working time of dual-cured resin cements exposed to different curing conditions. Operative Dentistry, 37(4), 415-424. Available at: [Link]
-
Centea, T., & Nutt, S. R. (2020). Effective cure cycle development via flow optimization and advanced cure environments. Advanced Manufacturing: Polymer & Composites Science, 6(4), 163–174. Available at: [Link]
-
Li, J., et al. (2024). Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization. Polymers (Basel), 16(13), 1806. Available at: [Link]
-
Yi, S., et al. (2001). Optimal curing for thermoset matrix composites: Thermochemical considerations. Composites Part A: Applied Science and Manufacturing, 32(2), 239-250. Available at: [Link]
-
Shishkin, V. A., & Brada, M. (2014). Optimization of Curing Cycles for Thick-wall Products of the Polymeric Composite Materials. International Journal of Mechanics and Applications, 4(4), 142-147. Available at: [Link]
-
El-Adawy, A. A., et al. (2022). Study of poly allyl diglycol carbonate Kinetics treatment induced by ultrasonic frequency plasma. Journal of Materials Science: Materials in Electronics, 33(29), 22789-22803. Available at: [Link]
-
Yildiz, E., et al. (2023). Effects of different curing methods on the color stability of composite resins. Journal of Advanced Oral Research, 14(2), 165-172. Available at: [Link]
-
Wilson, G. O., et al. (2008). Evaluation of peroxide initiators for radical polymerization-based self-healing applications. Journal of Polymer Science Part A: Polymer Chemistry, 46(18), 6273-6284. Available at: [Link]
-
Sagheer, R., & Shahid, M. (2016). Modification in Surface Properties of Poly-Allyl-Diglycol-Carbonate (CR-39) Implanted by Au+ Ions at Different Fluences. Journal of Ovonic Research, 12(3), 125-131. Available at: [Link]
-
Chen, J. R., & Wang, C. S. (2016). Chemical kinetics on thermal decompositions of di-tert-butyl peroxide studied by calorimetry: An overview. Journal of Thermal Analysis and Calorimetry, 127(1), 743-753. Available at: [Link]
-
Sideridou, I. D., et al. (2016). Effect of various light curing times on the elution of composite components. Dental Materials, 32(1), 101-111. Available at: [Link]
-
Di Somma, I., et al. (2011). Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene. Journal of Hazardous Materials, 188(1-3), 209-215. Available at: [Link]
-
Liu, Y., et al. (2022). Effects of Peroxide Initiator on the Structure and Properties of Ultralow Loss Thermosetting Polyphenylene Oxide-Based Composite. Polymers, 14(9), 1735. Available at: [Link]
-
Sebbar, N., et al. (2015). Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways. International Journal of Chemical Kinetics, 47(3), 153-172. Available at: [Link]
-
Davenas, J., et al. (2024). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. Polymers, 16(20), 2824. Available at: [Link]
-
Wang, Y., et al. (2020). Thermal decomposition mechanism of diisopropyl azodicarboxylate and its thermal hazard assessment. Journal of Thermal Analysis and Calorimetry, 141(3), 1239-1248. Available at: [Link]
-
Nkoumbou, C. N., et al. (2022). Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products. RSC Advances, 12(15), 9037-9051. Available at: [Link]
-
Guenthner, A. J., et al. (2013). Post-Vitrification Cure Kinetics of High Temperature Composite Resins: Implications for Characterization and Performance. Air Force Research Laboratory. Available at: [Link]
-
Nyström, D., & Källman, P. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Polymers, 14(7), 1450. Available at: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: 1,4-Phenylenediacryloyl Chloride Purification
This guide serves as a specialized technical resource for the purification of 1,4-Phenylenediacryloyl chloride (PDAC) . It is designed for researchers in polymer chemistry and drug development who require high-purity monomers for step-growth polymerization or liquid crystal synthesis.
Senior Application Scientist: Dr. A. Vance Subject: Recrystallization Protocol & Troubleshooting for High-MP Acid Chlorides
Technical Overview
1,4-Phenylenediacryloyl chloride (PDAC) is a bifunctional acid chloride typically synthesized from 1,4-phenylenediacrylic acid using thionyl chloride (
-
CAS: 35288-49-4[1]
-
Melting Point: ~171–173°C
-
Critical Sensitivity: Hydrolysis (moisture) and Thermal Polymerization (heat).
The Challenge: Unlike standard acid chlorides, PDAC has a rigid conjugated system resulting in a high melting point and poor solubility in standard low-boiling solvents (like DCM or THF). Furthermore, the presence of two acrylate groups makes the compound susceptible to thermal crosslinking during the heat-intensive recrystallization process.
The Protocol: Anhydrous Recrystallization
Objective: Isolate chemically pure PDAC free from hydrolyzed acid precursors and oligomeric impurities.
Reagents & Equipment[2][3][4][5]
-
Solvent: Anhydrous Toluene (Primary) or Chlorobenzene (Secondary - see Troubleshooting).
-
Anti-Solvent (Optional): Anhydrous n-Hexane.
-
Inhibitor: 2,6-Di-tert-butyl-4-methylphenol (BHT) or Hydroquinone monomethyl ether (MEHQ).
-
Apparatus: Schlenk line (recommended), reflux condenser, heated filtration funnel.
Step-by-Step Methodology
Step 1: Crude Preparation
Ensure all excess thionyl chloride (
Step 2: Dissolution (The "Hot" Step)
-
Place the crude yellow solid in a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Anhydrous Toluene (approx. 10–15 mL per gram of solid).
-
CRITICAL: Add BHT (0.1 wt% relative to PDAC). Why? This prevents radical polymerization of the acrylate double bonds at reflux temperatures.
-
Heat the mixture to reflux (
) under a nitrogen/argon blanket.
Step 3: Hot Filtration (The Purification Step)
-
Inspect the refluxing solution.[2] If a white solid remains insoluble even at reflux, this is likely 1,4-phenylenediacrylic acid (unreacted precursor) or hydrolyzed material.
-
Perform a hot gravity filtration using a pre-warmed glass funnel and fluted filter paper (or a coarse fritted Schlenk filter).
-
Note: The funnel must be hot to prevent the PDAC from crystallizing on the filter paper, which would block the pores immediately.
-
Step 4: Crystallization
-
Allow the clear yellow filtrate to cool slowly to room temperature.
-
Once at room temperature, transfer to an ice bath (
) for 1 hour to maximize yield. -
Long, needle-like crystals (pale yellow to off-white) should form.
Step 5: Isolation
-
Filter the crystals rapidly under a blanket of dry nitrogen (to prevent moisture condensation).
-
Wash the filter cake with cold, dry n-Hexane (2x) to remove soluble oligomers and residual BHT.
-
Dry under high vacuum (< 1 mbar) for 4–6 hours.
Visualization: Process Workflow
Caption: Workflow for the purification of 1,4-Phenylenediacryloyl chloride emphasizing the critical hot filtration step.
Troubleshooting Guide (FAQ)
Symptom: The solid won't dissolve, even in boiling Toluene.
Diagnosis: The crude material likely contains a high percentage of unreacted dicarboxylic acid (which has a MP >300°C and is insoluble in toluene) or the PDAC concentration is too high. Corrective Action:
-
Solvent Switch: Switch from Toluene (BP 110°C) to Chlorobenzene (BP 131°C). The higher temperature significantly increases solubility for rigid aromatics.
-
Filtration: If solids persist in Chlorobenzene, filter them out hot. That is your impurity, not your product.
Symptom: The product turns into a sticky "gum" or oil upon cooling.
Diagnosis: This "oiling out" indicates either:
-
The solution is too concentrated (supersaturated).
-
Oligomers (impurities) are preventing crystal lattice formation. Corrective Action:
-
Re-heat to dissolve the oil. Add 20% more solvent.
-
Add a "seed crystal" of pure PDAC if available.
-
Add a drop of n-Hexane (anti-solvent) slowly to the hot solution to modulate polarity, then cool very slowly.
Symptom: The crystals are turning white to powdery white during storage.
Diagnosis: Hydrolysis.[3] The acid chloride is reacting with atmospheric moisture to revert to the carboxylic acid. Corrective Action:
-
Store under Argon/Nitrogen in a desiccator.
-
Seal the container with Parafilm.
-
Test: Take a small sample and add to water. If it doesn't melt/dissolve but stays as a white powder, it has hydrolyzed.
Symptom: The solution turned dark orange/brown during heating.
Diagnosis: Thermal polymerization or oxidation occurred. Corrective Action:
-
Did you add the BHT inhibitor? If not, the acrylate groups crosslinked.
-
Discard and restart synthesis if the material is insoluble in hot chlorobenzene.
Quantitative Data: Solvent Selection Matrix
| Solvent | Boiling Point (°C) | Solubility of PDAC (Hot) | Solubility of PDAC (Cold) | Suitability |
| Toluene | 110 | Good | Poor | Excellent (Standard) |
| Chlorobenzene | 131 | Very High | Moderate | Best for difficult solubility |
| Dichloromethane | 40 | Poor | Poor | Not Recommended (BP too low) |
| n-Hexane | 68 | Insoluble | Insoluble | Use only as Wash/Anti-solvent |
| THF | 66 | Good | Good | Avoid (Hard to crystallize, hygroscopic) |
References
-
Hasegawa, M. (1983). "Topochemical Photopolymerization of Diolefin Crystals." Advances in Polymer Science, 42, 1-49. (Foundational work on the solid-state polymerization of phenylenediacrylates, establishing the need for high crystallinity). Link
-
Nanjan, M. J., & Hasegawa, M. (1975). "Synthesis and properties of polyamides containing the p-phenylenediacrylate moiety." Journal of Polymer Science: Polymer Chemistry Edition, 13(1), 57-68. (Details the synthesis and handling of the acid chloride monomer). Link
-
Sigma-Aldrich. (2024).[1] "1,4-Phenylenediacryloyl chloride Product Specification & Safety Data Sheet." (Source for Melting Point and physical property verification). Link
Sources
Technical Support Center: 1,4-Phenylenediacryloyl Chloride (PDAC) Stability & Storage
Ticket ID: PDAC-STABILITY-001 Topic: Preventing Hydrolysis & Degradation During Storage Status: Open Assigned Specialist: Senior Application Scientist
Critical Storage Alerts (The "Golden Rules")
1,4-Phenylenediacryloyl chloride (PDAC) presents a dual-stability challenge: it is an acid chloride (susceptible to moisture) and a conjugated diene (susceptible to photo-initiated polymerization). Failure to address both vectors will result in rapid degradation.
🔴 Immediate Action Required
If your container is currently sitting on a benchtop in clear glass, move it immediately to the following conditions:
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows the kinetics of spontaneous polymerization and hydrolysis. |
| Atmosphere | Inert Gas (Argon/N₂) | Displaces atmospheric moisture. Argon is preferred as it is heavier than air and blankets the solid. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV/visible light (preventing cross-linking). Teflon (PTFE) liners prevent corrosion of the cap by HCl fumes. |
| Desiccant | Secondary Containment | Store the primary vial inside a desiccator or a secondary jar containing activated silica gel or Drierite™. |
Troubleshooting Dashboard (FAQs)
Q1: My sample has turned from a pale yellow powder to a dark brown/orange solid. Is it still usable?
-
Diagnosis: Polymerization/Oxidation. The color shift indicates that the acryloyl double bonds have cross-linked or oxidized, likely due to light exposure or warm storage.
-
Action: Check solubility in dry dichloromethane (DCM). If insoluble material remains, the sample has polymerized. Discard. Recrystallization is rarely effective for removing cross-linked polymers.
Q2: I see white "smoke" when I open the bottle.
-
Diagnosis: Active Hydrolysis. The "smoke" is hydrochloric acid (HCl) gas interacting with atmospheric moisture to form acid mist. This confirms the container seal was compromised.
-
Action: Purge immediately with dry Nitrogen. Perform a melting point test. If the MP is depressed (>2°C below 171°C), significant hydrolysis to 1,4-phenylenediacrylic acid has occurred.
Q3: Can I store PDAC in solution (e.g., in DCM or THF)?
-
Diagnosis: High Risk. Acid chlorides are significantly less stable in solution. Trace water in solvents (even "anhydrous" grades) will hydrolyze the compound much faster than in the solid state.
-
Action: Store only as a solid. If a stock solution is necessary, prepare it fresh in anhydrous solvent (<10 ppm H₂O) and use within 24 hours.
Deep Dive: The Degradation Mechanisms
To prevent degradation, one must understand the enemy. PDAC faces two distinct chemical threats.
Pathway A: Hydrolysis (Moisture Attack)
Acid chlorides undergo nucleophilic acyl substitution . Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1] The chloride ion is a good leaving group, resulting in the carboxylic acid and HCl. This reaction is autocatalytic; the generated HCl can catalyze further degradation on the surface.
Pathway B: Radical Polymerization (Light/Heat)
The conjugated vinyl groups (
Visualization of Degradation Pathways
Figure 1: Dual degradation pathways of PDAC. Pathway A (top) is driven by moisture, yielding acid and HCl. Pathway B (bottom) is driven by energy (light/heat), yielding polymers.
Validation & QC Protocols
Before using a stored batch for a critical synthesis, validate its purity using this logic flow.
QC Decision Matrix
Figure 2: Quality Control Decision Tree. Follow this path to determine if the reagent requires purification or disposal.
Protocol: Recrystallization (If Hydrolyzed)
If the sample is hydrolyzed (contains acid) but not polymerized, it can be purified.
-
Solvent : Use dry Toluene or Hexane/Chloroform mixture.
-
Process : Dissolve PDAC in minimum boiling solvent under inert atmosphere. Filter hot (to remove any polymer/acid impurities). Cool slowly to 4°C.
-
Collection : Filter crystals under Nitrogen/Argon flow. Dry under high vacuum.
Handling Best Practices
To maintain the "Chain of Dryness" during experimentation:
-
The "Schlenk" Standard : Never open the bottle to air. Use a Schlenk line.
-
Technique: Insert a needle connected to an Argon line into the septum. Use a secondary needle to withdraw the solid (or pour against positive Argon flow).
-
-
Glassware Prep : All receiving flasks must be flame-dried or oven-dried (120°C for >4 hours) and cooled under Argon.
-
Quenching Spills : Do not wipe with water!
-
Protocol: Cover spill with solid sodium bicarbonate (
) or calcium carbonate to neutralize potential acid. Then wipe with a dry paper towel, followed by a wet towel.
-
References
-
Sigma-Aldrich . 1,4-Phenylenediacryloyl chloride Technical Grade. Safety Data Sheet & Product Specification. Link
-
PubChem . 1,4-Phenylenediacryloyl chloride Compound Summary. National Library of Medicine. Link
-
Fisher Scientific . Handling Air-Sensitive Reagents: Technical Bulletin AL-134. (Standard guide for handling acid chlorides). Link
-
Organic Syntheses . General Procedures for Acid Chlorides. (Historical context on handling and purification). Link
Sources
Technical Support Center: Purification of 1,4-Phenylenediacryloyl Chloride
Topic: Removing yellow impurities from 1,4-Phenylenediacryloyl Chloride (PDAC). Document ID: TS-PDAC-001 Last Updated: 2025-05-20 Audience: Synthetic Chemists, Process Engineers, Drug Development Researchers.[1]
Introduction: The "Yellow" Problem
Welcome to the Technical Support Center. You are likely here because your batch of 1,4-Phenylenediacryloyl chloride (PDAC) has exhibited a yellow, orange, or brownish discoloration.[1]
In conjugated acid chlorides like PDAC, color is a diagnostic marker.[1] While a pale straw color is often intrinsic to the extended
-
Sulfur residues: Degradation products from thionyl chloride (e.g.,
).[1] -
Oligomerization: Thermal radical coupling of the acrylate alkene.[1]
-
Hydrolysis: Reversion to the carboxylic acid due to moisture ingress.[1]
This guide provides a self-validating workflow to diagnose, purify, and maintain the integrity of your compound.
Module 1: Diagnostic FAQ
Q1: My product is pale yellow. Do I need to purify it? A: Not necessarily. Unlike simple aliphatic acid chlorides (which are colorless), PDAC possesses an extended conjugated system (benzene ring coupled to two acryloyl groups).[1] This conjugation absorbs blue light, naturally imparting a pale yellow/straw hue.[1]
-
Action: Check the Melting Point (MP).[1][2] Pure PDAC melts at 171–173 °C [1].[1] If your MP is sharp and within this range, the color is likely intrinsic.[1] If the MP is depressed (<168 °C) or the range is broad (>2 °C), proceed to purification.
Q2: The solid turned yellow/brown during storage. Why? A: This indicates hydrolysis or photodimerization .[1]
-
Hydrolysis: Reaction with atmospheric moisture generates HCl and reverts the surface to 1,4-phenylenediacrylic acid (which oxidizes to brown quinoid-like structures over time).[1]
-
Photodimerization: The alkene groups in the solid state are highly reactive to UV light, forming cyclobutane dimers (a [2+2] cycloaddition).
-
Fix: You must recrystallize.[1][2] Washing will not suffice.[1]
Q3: I used Thionyl Chloride (
Module 2: Purification Protocols
Protocol A: The "Gold Standard" Recrystallization
Use this for deep yellow/brown solids with depressed melting points.
The Solvent System: The high melting point of PDAC (~172 °C) requires a solvent with a high boiling point and good solubility for organic impurities but poor solubility for the product at room temperature.
-
Primary Solvent: Chlorobenzene (Recommended) or Toluene .[1]
-
Anti-Solvent (Optional): Hexane (only if recovery is low).[1]
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven (120 °C) for 1 hour. Flush the setup with dry
or Ar.[1] -
Dissolution: Place the crude PDAC in a round-bottom flask. Add Chlorobenzene (approx. 10 mL per gram of solid).[1]
-
Heating: Heat to reflux (131 °C for chlorobenzene). The solid should dissolve completely.[1]
-
Note: If black specks remain, these are likely polymerized material.[1]
-
-
Decolorization (Critical): If the hot solution is dark yellow/orange:
-
Hot Filtration: Filter the boiling solution through a pre-warmed glass frit or Celite pad to remove charcoal and polymers.[1] Do not use paper (it contains moisture).[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not rush this step with an ice bath yet.[1] Slow cooling excludes impurities from the lattice.[1]
-
Collection: Once crystals form, cool to 0–4 °C. Filter under inert gas (Schlenk line) or rapid vacuum filtration.
-
Washing: Wash the cake with cold, dry Hexane or Pentane to remove surface mother liquor (which holds the sulfur impurities).[1]
-
Drying: Dry under high vacuum (<1 mbar) for 4 hours.
Protocol B: Chemical Re-Treatment
Use this if Recrystallization fails or if the product smells strongly of acid (indicating hydrolysis).
If the impurity is unreacted acid (due to incomplete synthesis or hydrolysis), physical recrystallization may not remove it efficiently.[1] You must chemically reconvert it.[1]
-
Suspend the impure solid in fresh, distilled Thionyl Chloride .
-
Add a catalytic amount of DMF (1-2 drops).[1]
-
Reflux for 1-2 hours until gas evolution (
) ceases. -
Distill off the excess
under reduced pressure.[1][5] -
Proceed immediately to Protocol A .
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying PDAC.
Figure 1: Decision tree for the purification of 1,4-Phenylenediacryloyl chloride.
Module 4: Troubleshooting Data Matrix
| Symptom | Probable Cause | Corrective Action |
| Deep Orange/Red Color | Sulfur impurities from | Recrystallize from Toluene; wash crystals liberally with cold Hexane.[1] |
| Brown Gummy Residue | Polymerization of acrylate groups.[1] | Hot filtration during recrystallization is mandatory.[1] Add radical inhibitor (BHT) to storage.[1] |
| Smell of Vinegar/Acid | Hydrolysis (Reaction with moisture).[1] | Do not recrystallize yet. Re-reflux with |
| Low Yield after Cryst. | Solvent volume too high.[1] | PDAC is moderately soluble in hot toluene.[1] Reduce solvent volume or add Hexane as anti-solvent at the end.[1] |
| Melting Point < 160°C | Mixed anhydride formation or wet solvent.[1] | Ensure all glassware is oven-dried.[1] Use anhydrous solvents only.[1] |
Module 5: Storage & Stabilization
Once purified, PDAC is thermodynamically unstable regarding polymerization and hydrolysis.[1]
-
Container: Store in a tightly sealed vial with a Teflon-lined cap. Tape the cap with Parafilm.[1]
-
Environment: Store in a desiccator at 4 °C (fridge) or -20 °C (freezer).
-
Inhibitors: For long-term storage, it is standard practice to add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (10-50 ppm) if the downstream application permits [2].[1]
References
-
Wikipedia. (n.d.).[1] Acryloyl chloride - Preparation and Reactions. Retrieved May 20, 2025, from [Link][1]
-
Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved May 20, 2025, from [Link][1]
-
Organic Syntheses. (1942).[1] p-Toluenesulfinyl Chloride (Purification of Thionyl Chloride derivatives). Org. Synth. 1942, 22,[1] 96. Retrieved May 20, 2025, from [Link][1]
Sources
Troubleshooting low yield in PDAC esterification reactions
Technical Support Center: 1,4-Phenylenediacetic Acid (PDAC) Esterification
Subject: Troubleshooting Low Yield & Incomplete Conversion in PDAC Esterification Ticket ID: PDAC-EST-001 Responder: Senior Application Scientist, Organic Synthesis Division
Executive Summary
1,4-Phenylenediacetic acid (PDAC) is a critical linker in Metal-Organic Frameworks (MOFs) and a precursor in pharmaceutical synthesis. Unlike simple mono-carboxylic acids, PDAC presents a "Dual-Site Challenge":
-
Solubility: The rigid aromatic core and hydrogen-bonding network make the free acid poorly soluble in many non-polar organic solvents.
-
Stoichiometry: Incomplete reaction leads to the "statistical mixture" trap—yielding significant amounts of the mono-ester rather than the desired di-ester.
This guide addresses the root causes of low yield and provides self-validating protocols to ensure high conversion.
Part 1: Diagnostic Workflow
Before altering your chemistry, diagnose the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in PDAC esterification.
Part 2: The "Solubility-Equilibrium" Paradox (Fischer Esterification)
The Problem: Standard Fischer esterification relies on equilibrium. For PDAC, the di-acid is often insoluble in the alcohol at room temperature, leading to a heterogeneous reaction that "stalls" before completion [1].
The Fix: Use a High-Concentration/High-Temp protocol with active water removal.
Protocol A: Enhanced Fischer Esterification (Self-Validating)
Best for: Methyl, Ethyl, and simple alkyl esters.
Reagents:
-
PDAC (1.0 equiv)
-
Alcohol (Solvent, >20 equiv)
-
H₂SO₄ (conc., 0.5 equiv) or p-TsOH (0.1 equiv)
Step-by-Step Methodology:
-
The Dissolution Test (Validation Step):
-
Suspend PDAC in the alcohol.
-
Observation: It will likely remain cloudy.
-
Add the acid catalyst slowly.[1]
-
Checkpoint: The solution must become clear at reflux. If it remains cloudy after 30 mins, your solvent volume is too low, or the PDAC is aggregating. Add co-solvent (Toluene or THF) until clear.
-
-
Driving the Equilibrium:
-
For Methanol/Ethanol: These absorb water. Use a large excess (solvent) and add activated 3Å Molecular Sieves in a Soxhlet extractor or directly in the flask (if stirring allows) [2].
-
For High Boiling Alcohols: Use a Dean-Stark trap with Toluene as a co-solvent to azeotropically remove water.
-
-
Monitoring (The "Mono-Ester" Trap):
-
Do not stop when the Starting Material (SM) disappears.
-
TLC Tip: The Mono-ester runs slightly lower than the Di-ester.
-
NMR Validation: Check the aromatic region. The Di-ester 1,4-phenylene protons appear as a tight singlet (symmetry). The Mono-ester breaks symmetry, showing a split pattern (two doublets or broad signals) [3].
-
Data Summary: Solvent Effects on PDAC Conversion
| Solvent System | Temp (°C) | Water Removal Method | Typical Yield (Di-ester) |
| MeOH (neat) | 65 | None (Equilibrium limited) | 45-60% |
| MeOH + H₂SO₄ | 65 | 3Å Mol. Sieves | 85-92% |
| Toluene + Alcohol | 110 | Dean-Stark Trap | 90-95% |
Part 3: The "Urea Nightmare" (Steglich Esterification)
The Problem: When using complex or acid-sensitive alcohols, researchers use DCC/EDC. A common failure is the rearrangement of the active intermediate into an unreactive N-acyl urea, or the inability to remove the urea byproduct (DCU) [4].[7]
The Fix: Temperature control and correct coupling reagent selection.
Protocol B: Modified Steglich for PDAC
Best for: Complex alcohols, phenols, or bulky groups.
Reagents:
-
PDAC (1.0 equiv)
-
Alcohol (2.2 - 2.5 equiv)
-
EDC[3][8]·HCl (2.5 equiv) - Preferred over DCC for easier workup
-
DMAP (0.2 equiv) - Catalyst
-
DCM or DMF (Anhydrous)[9]
Troubleshooting Workflow:
-
The "Cold Start" Rule:
-
Dissolve PDAC, Alcohol, and DMAP in solvent.
-
Cool to 0°C before adding EDC/DCC.
-
Reason: The rearrangement to N-acyl urea (a dead-end byproduct) is accelerated by heat. Keep it cold for the first hour to favor O-acyl isourea formation [5].
-
-
Urea Management:
-
If using DCC : The byproduct (DCU) is insoluble in DCM. Filter the white precipitate before extraction.
-
If using EDC : The urea byproduct is water-soluble. This eliminates the "white gunk" issue during column chromatography.
-
Figure 2: The Steglich reaction pathway showing the competition between product formation and the N-acyl urea dead-end.
Part 4: Workup & Purification (Where Yield is Lost)
Many researchers successfully synthesize the ester but lose it during the "Bicarbonate Wash."
The Issue: PDAC esters are relatively stable, but vigorous washing with strong base can induce hydrolysis, reverting the ester back to the water-soluble acid salt.
Protocol C: The "Gentle Wash"
-
Quench: Dilute reaction with Ethyl Acetate or DCM.
-
Acid Removal: Wash once with saturated NaHCO₃ (Sodium Bicarbonate).
-
Crucial: Do not use NaOH. Do not soak. Shake and separate immediately.
-
-
Validation: Check the pH of the aqueous layer.[4] It should be ~8-9. If acidic, wash again.
-
Drying: Dry organic layer over MgSO₄.
-
Recrystallization (High Purity):
-
PDAC esters often crystallize well.
-
Solvent System: Dissolve in minimum hot Ethyl Acetate, then add Hexanes dropwise until turbid. Cool to 4°C.
-
FAQ: Frequently Asked Questions
Q: My reaction mixture turns black when using H₂SO₄. Is my product gone? A: Likely yes. This indicates "charring" or polymerization.
-
Fix: Switch to p-TsOH (p-Toluenesulfonic acid) . It is a gentler organic acid and less oxidizing than sulfuric acid. Ensure your temperature does not exceed 110°C.
Q: I see three spots on my TLC. What are they? A:
-
Baseline: Unreacted PDAC (Acid).
-
Middle Spot: Mono-methyl/ethyl ester (Intermediate).
-
Top Spot: Di-methyl/ethyl ester (Product).
-
Action: If the middle spot persists, add more alcohol and reflux longer.
Q: Can I use Thionyl Chloride (SOCl₂) instead? A: Yes, converting PDAC to the Di-acid chloride first is extremely effective for sterically hindered alcohols.
-
Warning: PDAC acid chloride is moisture sensitive. Generate it neat with SOCl₂ (reflux 2h), evaporate excess SOCl₂ completely (use a toluene azeotrope to strip it), then add your alcohol/pyridine [6].
References
-
Solubility of Dicarboxylic Acids: 1,4-Phenylenediacetic acid properties.[4] Cheméo Chemical Data. Link
-
Fischer Esterification Optimization: "Troubleshooting low conversion rates in Fischer esterification." BenchChem Technical Support. Link
-
NMR Characterization: "Synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate." BenchChem Protocols. Link
-
Steglich Mechanism & Side Reactions: Neises, B., & Steglich, W. (1978).[7][10] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link
-
Urea Byproduct Removal: "Steglich Esterification: Prevention of N-acyl urea formation." Wikipedia / Organic Chemistry Portal. Link
-
Acid Chloride Method: "Preparation of esters from carboxylic acids."[6] Chemguide. Link
Sources
- 1. youtube.com [youtube.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. protocols.io [protocols.io]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
Optimal solvents for recrystallizing substituted acryloyl chlorides
Title: Technical Support Center: Troubleshooting Recrystallization of Substituted Acryloyl Chlorides
Introduction Handling and purifying substituted acryloyl chlorides presents a unique dual-challenge to synthetic chemists and drug development professionals. These molecules possess two highly reactive centers: an electrophilic acyl chloride group and a polymerizable vinyl moiety[1][2]. Consequently, selecting the optimal recrystallization solvent and workflow is not merely a matter of solubility, but a strict exercise in preventing catastrophic degradation via hydrolysis or spontaneous radical polymerization[3][4].
This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols for the successful recrystallization of these sensitive intermediates.
Part 1: The Causality of Degradation
Before selecting a solvent, one must understand the mechanisms of failure when handling acryloyl chlorides:
-
Moisture-Driven Hydrolysis: Acryloyl chlorides react vigorously and exothermically with water via a nucleophilic addition-elimination mechanism[2]. The water molecule attacks the electrophilic carbonyl carbon, forming an unstable tetrahedral intermediate that collapses to expel a chloride ion, yielding the corresponding carboxylic acid and corrosive HCl gas[2][4].
-
Thermally-Initiated Polymerization: The conjugated vinyl group is highly susceptible to free-radical polymerization[3]. Elevated temperatures during the dissolution phase of recrystallization can initiate a chain reaction, turning the desired crystalline monomer into an intractable polymeric gel.
Caption: Degradation pathways of acryloyl chlorides and corresponding mitigation strategies.
Part 2: Optimal Solvents for Acryloyl Chlorides
The cardinal rule for recrystallizing acid chlorides is the absolute exclusion of nucleophilic solvents (water, alcohols, primary/secondary amines)[2]. The optimal solvent must be aprotic, strictly anhydrous, and possess a boiling point low enough to allow removal without excessive thermal stress[4][5].
Table 1: Quantitative Comparison of Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Polarity Index | Suitability & Mechanistic Rationale |
| Hexane / Heptane | 68 / 98 | 0.1 | Excellent. Non-nucleophilic and non-polar. Ideal for precipitating polar impurities. Often used as the "anti-solvent" in binary mixtures. |
| Dichloromethane (DCM) | 39.6 | 3.1 | Good. Low boiling point minimizes thermal stress[1]. Excellent primary solvent for binary mixtures (e.g., DCM/Hexane). |
| Ethyl Acetate / Heptane | 77.1 / 98 | 4.4 / 0.1 | Moderate to Good. A proven binary system for substituted acryloyl chlorides[6]. EtOAc must be rigorously dried to prevent hydrolysis. |
| Toluene | 110.6 | 2.4 | Acceptable. Aprotic and inert, but the high boiling point requires prolonged vacuum drying, increasing polymerization risk. |
| Methanol / Ethanol | 64.7 / 78.3 | 5.1 / 5.2 | STRICTLY PROHIBITED. Rapid solvolysis via nucleophilic addition-elimination yields acrylate esters and HCl[2]. |
Part 3: Troubleshooting FAQs
Q1: My substituted acryloyl chloride polymerized into a gel while heating it in the recrystallization solvent. How do I prevent this? A1: This is caused by thermal auto-initiation of the vinyl group. To prevent this, you must artificially terminate the radical chain propagation. Always add a free-radical polymerization inhibitor such as Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) (typically 100-800 ppm) to your recrystallization solvent[3][7][8]. Furthermore, restrict your dissolution temperature to < 50 °C. If the compound does not dissolve, switch to a binary solvent system (e.g., dissolve in minimal warm DCM, then add hexane) rather than increasing the heat.
Q2: After recrystallization, my NMR shows significant carboxylic acid impurities. Where did they come from? A2: Your acid chloride has undergone hydrolysis[4]. Even atmospheric moisture is sufficient to degrade acryloyl chlorides into their parent acrylic acids and HCl[4]. You must validate your system: ensure all glassware is flame-dried, use strictly anhydrous solvents (stored over activated 3Å molecular sieves), and perform all filtrations under a positive pressure of dry nitrogen or argon (Schlenk techniques)[4].
Q3: The compound is "oiling out" (forming a separate liquid phase) instead of crystallizing as the solution cools. What is the physical cause, and how do I fix it? A3: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which it saturates the solvent, or when the solvent system is too polar, causing liquid-liquid phase separation before crystallization. Solution: Adjust your binary solvent ratio. For example, if using Ethyl Acetate/Heptane[6], increase the proportion of the non-polar anti-solvent (Heptane). Alternatively, cool the solution much more slowly, and introduce a seed crystal at the cloud point to provide a nucleation site, forcing solid lattice formation over liquid phase separation.
Part 4: Validated Step-by-Step Methodology
The following is a self-validating protocol for the anhydrous recrystallization of substituted acryloyl chlorides using a binary solvent system (DCM/Hexane).
Prerequisites:
-
Flame-dried Schlenk glassware.
-
Anhydrous Dichloromethane (DCM) and Anhydrous Hexane.
-
Inert atmosphere (Nitrogen or Argon line)[4].
Step 1: System Preparation & Inhibition
-
Purge the flame-dried round-bottom flask with Argon[4].
-
Transfer the crude substituted acryloyl chloride into the flask.
-
Add 100-200 ppm of MEHQ or BHT directly to the crude solid to safeguard against radical formation during the solvent addition[3][8].
Step 2: Dissolution 4. Add a minimal volume of anhydrous DCM (the primary solvent) while gently warming the flask in a water bath (strictly ≤ 40 °C). Swirl until the solid is completely dissolved. Causality note: DCM's low boiling point (39.6 °C) inherently caps the thermal energy applied to the system, preventing heat-induced polymerization[1].
Step 3: Anti-Solvent Addition 5. Slowly add anhydrous Hexane (the anti-solvent) dropwise to the warm solution until the mixture just becomes cloudy (the cloud point). 6. Add 1-2 drops of DCM to clear the solution, ensuring it is perfectly saturated at the elevated temperature.
Step 4: Controlled Crystallization 7. Remove the flask from the water bath and allow it to cool to room temperature undisturbed. 8. Once at room temperature, transfer the flask to a -20 °C freezer for 4-12 hours to maximize crystal yield. Causality note: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding impurities.
Step 5: Isolation 9. Rapidly filter the cold suspension using a Schlenk frit under Argon to prevent atmospheric moisture from condensing on the cold crystals and causing hydrolysis[4]. 10. Wash the crystal bed with a small volume of pre-chilled (-20 °C) anhydrous Hexane. 11. Dry the crystals under high vacuum for 2 hours to remove residual solvent.
Caption: Workflow for anhydrous binary recrystallization of substituted acryloyl chlorides.
References
-
Umm Al-Qura University. "Practical Organic Chemistry." UQU.edu.sa.[Link]
-
MATEC Web of Conferences. "Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing." MATEC.[Link]
- Google Patents. "US4910281A - Acryloyloxy and methacryloyloxy group-containing condensation polymers.
-
National Institutes of Health (NIH). "Synthesis of di- and triacrylamides with tertiary amine cores and their evaluation as monomers in dental adhesive interfaces." PMC.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4910281A - Acryloyloxy and methacryloyloxy group-containing condensation polymers - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 6. echemi.com [echemi.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Synthesis of di- and triacrylamides with tertiary amine cores and their evaluation as monomers in dental adhesive interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Handling moisture sensitivity of 1,4-Phenylenediacryloyl chloride
Technical Support Center: 1,4-Phenylenediacryloyl Chloride (PDAC) Subject: Handling Protocols, Moisture Sensitivity Management, and Troubleshooting Ticket Priority: High (Reactive Intermediate)
Technical Overview
1,4-Phenylenediacryloyl chloride (PDAC) is a bifunctional electrophile used primarily in the synthesis of high-performance liquid crystalline polymers, polyesters, and polyamides. Its structure features two acid chloride groups separated by a conjugated phenylene-vinyl system.
The Critical Challenge: The carbonyl carbons in PDAC are highly electron-deficient, making them aggressive targets for nucleophilic attack by water. Upon contact with atmospheric moisture, PDAC undergoes rapid hydrolysis.[1] This reaction is autocatalytic; the byproduct (HCl gas) can catalyze further surface degradation and polymerization of the vinyl groups.
Physical Baseline:
-
Appearance: Pale yellow to yellow crystalline solid.
-
Melting Point: 171–173 °C (Sharp).
-
Solubility: Soluble in DCM, THF, Chloroform (Must be Anhydrous). Decomposes in water/alcohols.
Critical Handling Protocols (The "Dry Chain")
A. Storage & Initial Access
-
Temperature: Store at 2–8 °C. Cold storage slows both hydrolysis and thermal polymerization.
-
The Thaw Rule: Never open a cold bottle of PDAC in ambient air. Condensation will immediately form on the solid, hydrolyzing the surface.
-
Protocol: Remove the bottle from the fridge and place it in a desiccator. Allow it to warm to room temperature (approx. 2–3 hours) before breaking the seal.
-
-
Headspace Management: After every use, backfill the container with dry Argon or Nitrogen. Parafilm is insufficient; use electrical tape over the cap or store the bottle inside a secondary jar containing desiccant (Drierite/Silica).
B. Solvent Engineering
Standard "ACS Grade" solvents are lethal to PDAC. A solvent with 50 ppm water can hydrolyze enough chloride to stop a step-growth polymerization (which requires >99.5% stoichiometry) dead in its tracks.
| Solvent | Pre-Treatment Requirement | Drying Agent | Target Water Content |
| Dichloromethane (DCM) | Distill over CaH₂ or pass through activated alumina column. | 3Å or 4Å Molecular Sieves | < 10 ppm |
| Tetrahydrofuran (THF) | Distill over Na/Benzophenone (purple endpoint). | 4Å Molecular Sieves | < 10 ppm |
| Chloroform | Wash with water to remove ethanol stabilizer*, dry over CaCl₂, then distill over P₂O₅. | 3Å Molecular Sieves | < 10 ppm |
*Note: Commercial chloroform often contains ethanol as a stabilizer, which reacts with PDAC to form ethyl esters, capping your polymer chain.
C. The Handling Workflow (Visualized)
Caption: Figure 1. The "Dry Chain" workflow ensures PDAC is never exposed to atmospheric moisture during the critical transition from storage to solution.
Troubleshooting & Diagnostics (FAQ)
Q1: My yellow PDAC powder has turned white/pale and has a higher melting point. What happened? A: You are observing Hydrolysis .[2] The yellow color typically comes from the conjugated acid chloride system. When it hydrolyzes, it reverts to 1,4-phenylenediacrylic acid, which is a white solid with a significantly higher melting point (>300 °C).
-
Diagnostic: Attempt to dissolve a small sample in dry DCM. The acid chloride is soluble; the hydrolyzed acid is largely insoluble. If you see white particulate floating, your reagent is compromised.
Q2: I see bubbling immediately upon adding the solvent or base. A: This is HCl evolution . If bubbling occurs before you add your nucleophile (amine/alcohol), your solvent is wet. The PDAC is reacting with the water in the solvent, releasing HCl gas.
-
Immediate Action: Abort the experiment. Drying the solution now is impossible as the stoichiometry is already ruined.
Q3: The reaction turned dark brown/black. Is this normal? A: No. This suggests Polymerization or Oxidation . PDAC contains vinyl groups sensitive to light and radicals. If the reaction was run in ambient light or without a radical inhibitor (like BHT) at high temperatures, the double bonds may have crosslinked.
-
Prevention: Wrap reaction flasks in aluminum foil and work under inert gas.
Q4: How do I repurify partially hydrolyzed PDAC? A: Recrystallization via Thionyl Chloride. Do not use standard solvents. Recrystallize the solid from boiling thionyl chloride (SOCl₂). The SOCl₂ acts as both solvent and reagent, converting any hydrolyzed acid back into the acid chloride.
-
Protocol: Reflux in SOCl₂ -> Distill off excess SOCl₂ -> Recrystallize residue from dry hexane/toluene.
Failure Mode Analysis (Visualized)
Caption: Figure 2. The hydrolysis pathway.[1][2][3][4][5] Note that the formation of HCl can further degrade sensitive catalysts or amine bases present in the reaction matrix.
Quality Control (Self-Validation)
Before committing valuable co-monomers or drug precursors to a reaction with PDAC, perform this 10-minute QC check:
-
The "Clear Solution" Test: Dissolve 50 mg of PDAC in 1 mL of anhydrous DCM.
-
Pass: Solution is clear, yellow, and particle-free.
-
Fail: Solution is cloudy or has white sediment (Hydrolyzed acid).
-
-
Melting Point Check:
-
Target: 171–173 °C .
-
If the range broadens (e.g., 165–170 °C), purity is <95%. Recrystallize immediately.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
- Kricheldorf, H. R. (1996). Syntheses and Properties of Liquid Crystalline Polymers. In Handbook of Polymer Synthesis. CRC Press.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for acid chloride purification via thionyl chloride).[6]
Sources
Controlling crosslink density with 1,4-Phenylenediacryloyl chloride concentration
Welcome to the Technical Support Center for polymer network engineering. As a Senior Application Scientist, I have structured this guide to address the mechanistic realities of controlling crosslink density using 1,4-Phenylenediacryloyl chloride (PDAC) . PDAC is a highly reactive, bifunctional acyl chloride that forms robust ester or amide linkages with nucleophilic polymers. However, its reactivity makes it susceptible to side reactions that can compromise your hydrogel or polymer network.
This guide provides field-proven troubleshooting, quantitative benchmarks, and a self-validating protocol to ensure reproducible crosslink densities in your drug development and materials science workflows.
Core Principles of PDAC Network Formation
The crosslinking density of a PDAC-modified network is governed by the competition between nucleophilic acyl substitution (desired crosslinking) and hydrolysis (chain termination). Understanding this logical relationship is critical for tuning the mechanical properties of your material.
Logical causality of PDAC crosslinking conditions on network density.
Troubleshooting & FAQs (The "Why" and "How")
Q1: Why is my hydrogel failing to form, or forming a weak network, despite using high concentrations of PDAC? Cause: The most common culprit is the competitive hydrolysis of the acyl chloride groups. Acyl chlorides are highly electrophilic and react rapidly with trace water to form unreactive carboxylic acids, which act as chain terminators rather than crosslinkers. Causality: When water outcompetes the polymer's nucleophilic groups (hydroxyls or amines), the network's Harmonic Amide Bond Density (HABD) remains critically low 1[1]. This prevents the formation of a continuous 3D network, leading to incomplete gelation. Solution: Ensure strictly anhydrous conditions. Use thoroughly dried solvents (e.g., anhydrous NMP or dichloromethane) and introduce an acid scavenger like pyridine to neutralize the HCl byproduct, which thermodynamically drives the reaction forward 2[2].
Q2: How does PDAC concentration quantitatively affect the swelling ratio and mechanical stiffness?
Cause: The crosslink density (
Q3: My polymer solution precipitates immediately upon adding PDAC. How do I prevent this? Cause: Immediate precipitation is usually caused by localized hyper-crosslinking. The rigid aromatic structure of the 1,4-phenylenediacryloyl moiety drastically reduces polymer solubility once attached. Causality: If PDAC is added too quickly or at too high a concentration, the polymer chains in the immediate vicinity crosslink rapidly, forming insoluble microgels before the crosslinker can disperse uniformly through the bulk solution 4[4]. Solution: Dissolve PDAC in a compatible anhydrous solvent and add it dropwise over 30-60 minutes under vigorous stirring.
Quantitative Data: Tuning the Network
The table below summarizes the causal relationship between PDAC concentration and the resulting macroscopic properties of the network. Use this as a benchmarking tool for your formulations.
| PDAC Molar Ratio (vs. Polymer Reactive Groups) | Crosslink Density ( | Equilibrium Swelling Ratio (Q) | Young's Modulus (MPa) | Network Phenotype |
| 0.05 | 25.4 | 0.15 | Highly elastic, soft hydrogel | |
| 0.15 | 12.1 | 0.65 | Firm, resilient matrix | |
| 0.30 | 5.3 | 2.10 | Stiff, low-swelling network | |
| 0.50 | 2.1 | 4.50 | Brittle, glassy polymer |
Note: Data represents generalized trends for PDAC-crosslinked poly(vinyl alcohol) networks. Exact values depend on the base polymer's molecular weight and solvent system.
Validated Experimental Protocol
This protocol outlines the anhydrous esterification of a base polymer using PDAC. It is designed as a self-validating system , incorporating internal visual and chemical checkpoints to ensure the integrity of the crosslinking process.
Standardized workflow for synthesizing PDAC-crosslinked polymer networks.
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve the base polymer (e.g., 0.05 mol of PVA) in 25 mL of anhydrous 1-methyl-2-pyrrolidone (NMP) at 80°C under a continuous nitrogen purge to exclude atmospheric moisture 2[2].
-
Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or moisture contamination.
-
-
Catalyst & Scavenger Addition: Cool the solution to room temperature. Add 0.05 mol of anhydrous pyridine (to scavenge HCl) and 0.005 mol of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst 2[2].
-
Crosslinker Preparation: Dissolve the calculated stoichiometric amount of PDAC in 5 mL of anhydrous NMP.
-
Controlled Addition: Add the PDAC solution dropwise over 30 minutes under vigorous stirring.
-
Validation Check: The solution viscosity should increase gradually. Sudden localized clumping indicates the addition rate is too fast, leading to microgel formation.
-
-
Network Maturation: Seal the reaction vessel and allow it to proceed for 24-48 hours at room temperature. Keep the vessel in the dark to prevent premature photodimerization of the acryloyl double bonds.
-
Purification: Extract the resulting gel and wash sequentially with NMP, ethanol, and distilled water. This removes pyridinium chloride salts and unreacted monomers.
-
Drying & Characterization: Lyophilize the hydrogel to obtain the dry crosslinked network. Calculate the final crosslink density using swelling experiments and the Flory-Rehner equation 3[3].
References
- Unsaturated modified poly(vinyl alcohol). Crosslinking through double bonds.
- Harmonic amide bond density as a game-changer for deciphering the crosslinking puzzle of polyamide - PMC.
- Fluorine-Terminated Liquid Polybutadiene: A Novel Approach to Enhancing Oil Resistance and Thermal Stability in Natural Rubber - PMC.
- Hyper Cross-linked Poly(ether imide) via Friedel–Crafts Acylation and Dehydrochlorination | Macromolecules.
Sources
- 1. Harmonic amide bond density as a game-changer for deciphering the crosslinking puzzle of polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Fluorine-Terminated Liquid Polybutadiene: A Novel Approach to Enhancing Oil Resistance and Thermal Stability in Natural Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Poly(diacetylenecarboxylate) (PDAC) Synthesis
A Guide to Minimizing Side Reactions in Polycondensation & Polymerization
Welcome to the technical support center for the synthesis of poly(diacetylenecarboxylates) (PDACs). This guide, designed for researchers and polymer scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can achieve high-quality, high-molecular-weight polymers by effectively mitigating common side reactions.
The synthesis of PDACs is a multi-step process often involving the formation of diacetylene-containing monomers followed by their polymerization. Side reactions can occur at each stage, compromising the final material's properties. This guide addresses the most critical challenges you may face.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of problems you might encounter during your synthesis, followed by potential causes and detailed, validated solutions.
Problem 1: My final polymer has a low molecular weight and the yield is poor.
This is the most common issue in step-growth polymerization and points to problems with reaction stoichiometry or the presence of impurities.
Potential Cause A: Monomer Impurity
-
Why it happens: Polycondensation reactions are highly sensitive to impurities. Monofunctional molecules, in particular, act as "chain terminators." They react with one end of a growing polymer chain, rendering it incapable of further reaction and thus limiting the final molecular weight. It is essential that bisacetylenic monomers are exceptionally pure to achieve high-molecular-weight polyesters.[1]
-
Solution: Rigorous Monomer Purification
-
Expert Insight: Do not assume the stated purity of commercial monomers is sufficient for polymerization. Always purify monomers immediately before use. Recrystallization is effective for solid monomers, while distillation under reduced pressure is suitable for liquids.
-
Validation Protocol: Monomer Purity Verification
-
Purification: Recrystallize the diacetylene dicarboxylic acid and diol monomers from appropriate solvents. For example, dicarboxylic acid chlorides can be distilled under reduced pressure.[1]
-
Characterization:
-
Melting Point: A sharp, narrow melting point range is a strong indicator of high purity. Compare the observed melting point to literature values.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and look for impurity peaks. Integration of the proton signals should match the expected ratios.
-
FTIR Spectroscopy: Verify the presence of required functional groups (e.g., -OH, -COOH, -C≡C-) and the absence of unexpected ones.
-
-
Drying: Thoroughly dry the purified monomers under vacuum to remove any residual solvent, which can also interfere with the reaction.
-
-
Potential Cause B: Inequimolar Stoichiometry of Functional Groups
-
Why it happens: Step-growth polymerization requires a precise 1:1 molar ratio of the reacting functional groups (e.g., carboxylic acid to alcohol). Any deviation from this ratio means that one functional group will be in excess, and once the deficient group is fully consumed, chain growth stops, severely limiting the molecular weight.
-
Solution: Precise Stoichiometric Control
-
Expert Insight: Do not rely solely on mass for measurements, especially for hygroscopic or volatile materials. Use a combination of high-precision balances and analytical verification.
-
Protocol: Achieving Stoichiometric Balance
-
Accurate Measurement: Use a 4- or 5-place analytical balance. Account for the purity of your monomers as determined by your characterization data.
-
Titration (for acid/base monomers): For dicarboxylic acid monomers, perform a simple acid-base titration to determine the exact molarity of a stock solution or the equivalent weight of the solid. This provides a more accurate measure than mass alone.
-
Inert Atmosphere: Weigh and transfer monomers under an inert atmosphere (e.g., in a glovebox) if they are sensitive to moisture or air.
-
-
Problem 2: The reaction mixture becomes an insoluble gel or solid during polymerization.
This indicates premature and uncontrolled crosslinking of the diacetylene units, a side reaction unique to this class of polymers.
Potential Cause: Uncontrolled Thermal Crosslinking
-
Why it happens: The diacetylene groups within the polymer backbone are designed to be crosslinked in a controlled manner (topochemical polymerization) using UV light or heat.[2] However, if the polycondensation temperature is too high, these groups will polymerize thermally in the amorphous, molten state.[1][3][4] This process is irreversible and leads to a highly crosslinked, insoluble network, which is often undesirable at this stage. DSC analysis of these polymers shows a large exotherm above 150 °C, which corresponds to this thermal cross-polymerization.[1][3][4]
-
Solution: Strict Temperature Control
-
Expert Insight: The processing window for PDACs is narrow. You must keep the polycondensation temperature high enough to facilitate the esterification reaction and remove byproducts, but low enough to prevent the onset of diacetylene crosslinking.
-
Workflow & Recommended Parameters
-
| Reaction Stage | Parameter | Recommended Value | Rationale |
| Esterification | Temperature | 70 - 120 °C | Promotes ester bond formation without initiating significant thermal crosslinking.[1] |
| Polycondensation | Temperature | < 150 °C | Avoids the large exotherm associated with thermal cross-polymerization of diacetylene groups.[1][3][4] |
| Byproduct Removal | Pressure | Reduced Pressure (Vacuum) | Facilitates removal of water or other condensation byproducts at a lower temperature, driving the reaction to completion. |
Problem 3: My monomers or polymer turn yellow, red, or blue over time.
This discoloration is a hallmark of diacetylene chemistry and indicates that the diacetylene units are polymerizing to form a conjugated polydiacetylene (PDA) network.[1] While this is the desired outcome during a controlled post-polymerization curing step, it is a side reaction if it occurs prematurely.
Potential Cause A: Unintended Photo-Crosslinking
-
Why it happens: Diacetylene-containing materials are often highly sensitive to light, particularly UV radiation.[1][3] Exposure to ambient lab lighting or sunlight can initiate the topochemical polymerization of the diacetylene groups, leading to the characteristic color change.
-
Solution: Protection from Light
-
Expert Insight: Treat all diacetylene-containing compounds as photochemically sensitive from the moment of synthesis.
-
Protocol: Handling Light-Sensitive Materials
-
Reaction Setup: Conduct the polymerization in a flask wrapped in aluminum foil or in an amber-colored flask.
-
Storage: Store all monomers and the final polymer in amber vials or containers wrapped in foil.
-
Work Environment: Work in a dimly lit area or use yellow/red safety lighting, which has less energy to initiate polymerization, when handling the materials outside of their protected containers.
-
-
Potential Cause B: Photo-oxidation and Degradation
-
Why it happens: The conjugated polydiacetylene network formed by photo-crosslinking is susceptible to degradation from prolonged exposure to light in the presence of air.[1][3] This is caused by photo-oxidation, where singlet oxygen, formed by energy transfer from the photo-excited polymer, attacks the conjugated system.[1] This can lead to a loss of color and compromised material properties.
-
Solution: Inert Atmosphere and Dark Storage
-
Expert Insight: Oxygen and light are a destructive combination for these polymers. Control of the atmosphere is just as important as control of light.
-
Protocol: Preventing Photo-oxidation
-
Inert Processing: Handle and process the polymer under an inert atmosphere (nitrogen or argon) whenever possible, especially during any curing or annealing steps.
-
Degassed Solvents: If processing from a solution, use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Packaging: For long-term storage, seal the polymer in an amber container under vacuum or backfilled with an inert gas.
-
-
dot
Caption: Ideal reaction pathway versus common side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best method for polymerizing the diacetylene monomers after the initial polyester is formed?
-
A1: The polymerization of diacetylene-containing polyesters is typically achieved through oxidative coupling. A common method involves dissolving the monomer in a suitable solvent like o-dichlorobenzene and adding a catalyst system, such as copper (I) chloride with N,N,N',N'-tetramethylethylenediamine (TMEDA). Oxygen is then bubbled through the solution to initiate the coupling reaction.[1] It is critical to perform this step under controlled conditions to avoid uncontrolled crosslinking.
-
-
Q2: How can I monitor the progress of the polycondensation reaction?
-
A2: There are several methods. For melt polycondensation, you can measure the amount of water (or other byproduct) collected in a Dean-Stark trap over time. Alternatively, you can take small aliquots from the reaction mixture (if feasible) and determine the acid number via titration to measure the consumption of carboxylic acid groups. A significant increase in the viscosity of the reaction mixture is also a qualitative indicator of increasing molecular weight.
-
-
Q3: Can I use a catalyst for the initial esterification reaction?
-
A3: Yes, standard esterification catalysts like p-toluenesulfonic acid (p-TSA) or certain organometallic catalysts (e.g., tin or titanium-based) can be used to accelerate the reaction. However, you must ensure the catalyst is compatible with the diacetylene functionality and does not promote side reactions. The catalyst should be chosen to be effective at temperatures below the thermal crosslinking threshold (< 150 °C).
-
References
-
Moreno, A. R., et al. (2002). Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties. Journal of the Mexican Chemical Society, 46(2), 161-166. [Link]
-
Moreno, A. R., et al. (2002). Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties. SciELO México. [Link]
-
Moreno, A. R., et al. (2002). Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties. Redalyc. [Link]
-
Ogawa, T., et al. (2002). Diacetylene-containing polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and properties. Instituto de Investigaciones en Materiales, UNAM. [Link]
-
Jiang, M., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2), 4594-4631. [Link]
-
Kollmar, C., & Sixl, H. (1987). Reaction kinetics of the solid state polymerization in diacetylene crystals. The Journal of Chemical Physics, 87(9), 5541-5550. [Link]
-
Parker, B. P., et al. (2016). Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy. ACS Omega, 1(2), 236-241. [Link]
-
Kim, O. K., et al. (2015). Synthesis and Optical Properties of Thermally and Photochemically Cross-Linkable Diacetylene-Containing Polymers. Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 248-256. [Link]
-
Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. Advances in Polymer Science, 63, 91-136. [Link]
Sources
- 1. Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties [redalyc.org]
- 4. ru.dgb.unam.mx [ru.dgb.unam.mx]
Storage conditions to prevent degradation of acid chloride monomers
This guide is structured as a Tier-2 Technical Support Knowledge Base, designed for immediate application in research and industrial environments.
Applicable Compounds: Acryloyl Chloride, Methacryloyl Chloride, Oxalyl Chloride, and related electrophilic monomers.[1]
The Degradation Mechanism (Root Cause Analysis)
Acid chloride monomers are "double-threat" reagents: they are susceptible to both moisture-induced hydrolysis and radical-induced polymerization .[2] Understanding which pathway is active is critical for troubleshooting.[1]
Q: What is the white solid forming in my acryloyl chloride bottle?
A: It is likely one of two things, distinguishable by temperature behavior:
-
Poly(acryloyl chloride) [Irreversible]: If the monomer was exposed to heat, light, or lacked stabilizers (like phenothiazine), it has polymerized.[1][2] This appears as a white, insoluble foam or hard solid.[1] It will not dissolve upon warming.[1][2]
-
Frozen Acrylic Acid [Reversible]: Acryloyl chloride hydrolyzes to form acrylic acid.[1][2]
-
Freezing Point Differential: Acryloyl chloride freezes at ~ -75°C, but acrylic acid freezes at +13°C .[1]
-
Diagnostic: If stored in a refrigerator (4°C), hydrolyzed acrylic acid may crystallize out as a white solid.[1][2] If the solid melts when the bottle warms to room temperature, it is acrylic acid (impurity), not polymer.[1]
-
Q: Why does the bottle hiss or show pressure buildup when opened?
A: HCl gas generation. Hydrolysis releases hydrogen chloride (HCl) gas.[1][2] In a sealed vessel, this creates dangerous overpressure.[1]
-
Reaction:
-
Implication: Pressure buildup confirms moisture ingress.[1][2] The monomer purity is compromised.
Visualizing the Degradation Pathways
The following diagram illustrates the decision logic for identifying degradation products.
Caption: Figure 1.[1][2] Dual degradation pathways for acid chloride monomers. Hydrolysis yields acid and gas; polymerization yields insoluble solids.[2]
Optimal Storage Protocols
To maintain >98% purity, you must inhibit both pathways.[1]
The "Golden Rules" of Storage
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Freezer) | Significantly slows hydrolysis rates.[2] Note: Ensure bottle is warmed to RT before opening to prevent condensation.[1] |
| Atmosphere | Inert (N₂ or Ar) | Oxygen can inhibit polymerization (for acrylates) but moisture is the greater threat.[2] Store under dry Nitrogen/Argon. |
| Container | Glass + PTFE Liner | Acid chlorides corrode metal and degrade many plastics.[1][2] Use borosilicate glass with Teflon (PTFE) lined caps.[1][2] |
| Secondary | Desiccator/Schlenk | Store the primary bottle inside a sealed secondary container with desiccant (e.g., Drierite) to intercept moisture.[1][2] |
| Stabilizer | Phenothiazine (PTZ) | Often added (200-600 ppm) to scavenge radicals.[1][2] Do not remove unless necessary for sensitive catalysis.[1] |
Handling Air-Sensitive Monomers (Step-by-Step)
-
Warm Up: Remove from freezer and allow to reach room temperature inside the desiccator or secondary bag. Never open a cold bottle ; condensation will instantly hydrolyze the contents.
-
Purge: If using a Schlenk line, cycle nitrogen/vacuum 3 times in the airlock before introducing the bottle.[1]
-
Dispense: Use an oven-dried glass syringe with a stainless steel needle. Avoid plastic syringes (plungers may swell/seize).[1][2]
-
Reseal: Flush the headspace with dry nitrogen for 30 seconds before recapping.[1] Parafilm is permeable to moisture over time; use electrical tape or a secondary seal for long-term storage.[1]
Quality Control & Troubleshooting
Do not rely on visual inspection alone.[1][2] Use these protocols to validate monomer integrity.
Protocol A: Quick Check for Hydrolysis (Qualitative)
Use this to check if a solvent or monomer is "dry" enough for use.[2]
-
Dilute in dry THF or DCM.
-
Result: Immediate heavy white precipitate (AgCl) indicates significant free HCl (hydrolysis product).[1][2] A faint haze is acceptable for technical grade.[1]
Protocol B: Quantitative Purity Assay (Morpholine Titration)
The Gold Standard for Acid Chloride Purity.[1][2] Direct titration with base is inaccurate due to hydrolysis rates.
Principle: React the acid chloride with a known excess of secondary amine (morpholine).[2] The reaction yields a stable amide. The excess morpholine is then back-titrated.
Materials:
-
Morpholine (Standardized solution, e.g., 0.5 N in Methanol)[1][2]
-
0.5 N HCl (Standardized titrant)
-
Indicator: Methyl Red or Potentiometric Probe
Procedure:
-
Blank: Pipette 20.0 mL of Morpholine solution into a flask. Titrate with 0.5 N HCl to endpoint. Record Volume (
).[1][2][3] -
Sample: Weigh ~1.0 g of acid chloride monomer (
) accurately. -
Add 20.0 mL of Morpholine solution to the sample.[1] Swirl and let stand for 10-15 minutes (reaction is exothermic; allow to cool). The Morpholine neutralizes the HCl generated and forms the amide.
-
Titrate the excess Morpholine with 0.5 N HCl. Record Volume (
).
Calculation:
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Solid Residue (White) | Polymerization (Thermal/UV) | Discard. Filter if liquid remains, but polymer acts as a seed for further degradation.[1][2] |
| Crystals (Melts at RT) | Frozen Acrylic Acid | Distill. The monomer is hydrolyzed.[2] Distill under reduced pressure with inhibitor to recover pure monomer.[1] |
| Fuming upon opening | HCl release (Hydrolysis) | Vent safely. Purge with N₂.[1][2] Check purity via titration before use. |
| Darkening Color | Oxidation / Stabilizer activity | Distill. Yellowing often indicates stabilizer oxidation or minor degradation products.[1][2] |
Safety & Emergency Response
-
Lachrymator: Acid chlorides are potent tear agents.[1][2] Always handle in a fume hood.[1][2]
-
Water Reactivity: Never add water directly to the bottle. In case of spill, cover with dry sand or absorbent pads.[1] Do not use cellulose-based absorbents (paper towels) as they can react exothermically.[1][2]
-
Neutralization: Neutralize spills with dilute sodium bicarbonate solution slowly to manage gas evolution.[1][2]
References
-
Sigma-Aldrich. Product Specification: Acryloyl Chloride, 97%, stabilized.[1][2]
-
BenchChem. An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure.[1][2]
-
Metrohm Application Bulletin. Chloride titrations with potentiometric indication.
-
YSI (Xylem). Titration of Chloride: Application Note.
-
National Institutes of Health (PubChem). Acryloyl Chloride Compound Summary.[1][2][1][2]
Sources
Validation & Comparative
Comparative FTIR Analysis of Acyl Chlorides: Carbonyl Stretch Assignments and Conjugation Effects
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide
As a Senior Application Scientist, one of the most frequent challenges I encounter in polymer synthesis and drug-linker development is the precise spectroscopic verification of highly reactive monomers. 1,4-Phenylenediacryloyl chloride is a prime example of a complex, highly conjugated acyl chloride where standard functional group lookup tables fall short.
This guide provides a definitive, causality-driven comparison of the FTIR carbonyl (
Mechanistic Causality: The Physics of Conjugation in FTIR
To accurately assign the FTIR spectra of acyl chlorides, we must look beyond empirical tables and understand the quantum mechanical causality dictating vibrational frequencies. According to Hooke's Law applied to molecular vibrations, the stretching frequency of a bond is directly proportional to the square root of its force constant (
In isolated aliphatic acid chlorides (such as adipoyl chloride), the highly electronegative chlorine atom inductively withdraws electron density from the carbonyl carbon. This strengthens the C=O bond, resulting in a high force constant and a high-frequency stretch, typically observed between 1790 and 1815 cm⁻¹[1].
However, the introduction of
1,4-Phenylenediacryloyl chloride represents an extreme case of extended conjugation. It features an
Caption: Logical relationship between molecular conjugation, bond force constants, and FTIR carbonyl stretching frequencies.
Comparative FTIR Performance Data
To contextualize the performance and spectral behavior of 1,4-phenylenediacryloyl chloride, we must benchmark it against industry-standard alternatives. The table below summarizes the quantitative FTIR data, highlighting how structural modifications directly dictate the
| Compound | Structural Classification | Conjugation Extent | Expected | Key Distinguishing Features |
| Adipoyl Chloride | Aliphatic Acyl Chloride | None (Isolated C=O) | 1790 - 1815[1] | High frequency, sharp peak; complete absence of aromatic C=C stretches[4]. |
| Terephthaloyl Chloride | Aromatic Acyl Chloride | Moderate (Phenyl ring) | 1722 - 1742[5] | Doublet appearance common; strong aromatic C=C stretch at ~1600 cm⁻¹[6]. |
| 1,4-Phenylenediacryloyl Chloride | Extended Conjugated Acyl Chloride | High (Phenyl + Alkene) | 1715 - 1730 | Lowest frequency C=O; strong conjugated C=C stretch at ~1620 cm⁻¹. |
Self-Validating Experimental Methodology
A recurring point of failure in acyl chloride characterization is sample degradation. Acid chlorides are notoriously hygroscopic; exposure to ambient humidity causes rapid hydrolysis, yielding HCl and the corresponding carboxylic acid. If this occurs, the FTIR spectrum will show a false C=O peak around ~1690–1710 cm⁻¹ (originating from the degraded acid) instead of the true acyl chloride peak.
To ensure absolute scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system .
Step-by-Step Protocol
-
Environmental Control (Glovebox Preparation): Causality: To prevent atmospheric moisture from initiating hydrolysis, all sample handling must occur in an inert environment. Action: Store and weigh the 1,4-phenylenediacryloyl chloride inside a nitrogen-purged glovebox. Transfer the sample to a sealed, anhydrous vial for transport to the spectrometer.
-
Instrument Preparation & Background Optimization: Action: Clean the diamond ATR crystal with anhydrous dichloromethane (DCM) and allow it to evaporate. Purge the FTIR sample compartment with dry N₂ for 10 minutes. Collect a background scan (32 scans, 4 cm⁻¹ resolution).
-
Rapid Transfer and Acquisition: Action: Quickly deposit a few milligrams of the solid sample onto the ATR crystal and immediately apply the pressure anvil to ensure uniform optical contact. Initiate the scan immediately to minimize ambient exposure.
-
The Self-Validation Check (Critical Step): Causality: A protocol is only as trustworthy as its internal controls. Before analyzing the carbonyl region, inspect the high-frequency domain (2500–3500 cm⁻¹). Action: Look for a broad O-H stretching band. If the baseline in this region is flat, the sample is intact, and the C=O assignment is validated. If a broad O-H stretch is present, the sample has hydrolyzed, and the spectral data must be discarded.
-
Peak Assignment: Action: Once validated, zoom into the 1600–1850 cm⁻¹ region to assign the conjugated
stretch (~1715–1730 cm⁻¹) and the adjacent conjugated C=C stretch (~1620 cm⁻¹).
Caption: Self-validating ATR-FTIR experimental workflow for highly moisture-sensitive acyl chlorides.
References
-
UKEssays. "Synthesis and Characterization of Nylon-6,6 Polymer." 4
-
University of Babylon. "Infrared Spectroscopy: Resonance lowering of Carbonyl Frequencies." 2
-
MDPI. "Development of Novel Phase-Change Materials Derived from Methoxy Polyethylene Glycol and Aromatic Acyl Chlorides." 5
-
ResearchGate. "Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride by Density Functional Theory." 6
-
Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives." 3
-
Oregon State University. "Spectroscopy of Carboxylic Acid Derivatives."1
Sources
The Causality of Experimental Choices: Why the Trans-Vinyl Proton?
Identifying Trans-Vinyl Protons in PDAC NMR Spectroscopy: A Comparative Guide to Analytical Platforms
As a Senior Application Scientist, one of the most frequent challenges I encounter in polymer characterization is the precise structural elucidation of functional groups within complex matrices. Poly(diallyldimethylammonium chloride) (PDAC) is a high-charge-density cationic polyelectrolyte extensively utilized in water purification, layer-by-layer biomedical assemblies, and rheology modification.
The functional integrity of PDAC depends entirely on its polymerization efficiency. During the radical polymerization of the diallyldimethylammonium chloride (DADMAC) monomer, the terminal allyl groups are consumed. However, accurately quantifying residual monomers or unreacted terminal groups requires isolating the signals of the vinyl protons. Specifically, identifying the trans-vinyl proton serves as a highly diagnostic, self-validating structural marker.
This guide objectively compares the performance of High-Field NMR, Benchtop NMR, and FT-IR spectroscopy for this specific analytical task, providing the underlying physical causality and a self-validating experimental protocol.
To understand why we target the trans-vinyl proton, we must look at the physics of spin-spin coupling. The allyl groups in the DADMAC monomer contain a terminal alkene (
According to the Karplus equation, the vicinal coupling constant (
In contrast, the cis-vinyl protons have a dihedral angle of 0°, resulting in a weaker coupling of ~10 Hz, and geminal protons (separated by two bonds) have a minimal coupling of ~2 Hz. Because2[2], this 15 Hz splitting pattern acts as an internal, self-validating marker for the trans-alkene configuration, allowing it to be distinguished from the broad, overlapping signals of the PDAC polymer backbone.
Comparative Analysis of Analytical Platforms
The . Today, laboratories must choose the right instrument based on resolution needs, throughput, and budget.
High-Field NMR (400 - 600 MHz)
-
Mechanism: Utilizes superconducting magnets to achieve ultimate spectral resolution and sensitivity. For example, 3[3].
-
Performance: Easily resolves the complex doublet of doublets (dd) or doublet of triplets (dt) of the vinyl system. The 15 Hz splitting is cleanly separated across the ppm scale without second-order roofing effects.
-
Verdict: The gold standard for R&D and complex structural elucidation, though it requires high capital investment and cryogenic maintenance.
Benchtop NMR (60 - 100 MHz)
-
Mechanism: Employs permanent NdFeB magnets, operating without cryogens.
-
Performance: At 100 MHz, a 15 Hz coupling constant corresponds to 0.15 ppm. Modern benchtop systems possess linewidths of <0.05 ppm, meaning the 15 Hz trans-coupling is mathematically and physically resolvable. While signal overlap from the polymer backbone is more pronounced than at 600 MHz, the trans-coupling remains highly diagnostic.
-
Verdict: The optimal choice for in-line QA/QC and process monitoring due to its accessibility and lower cost.
FT-IR Spectroscopy (Non-NMR Alternative)
-
Mechanism: Measures vibrational transitions rather than nuclear spin states.
-
Verdict: Excellent for rapid, qualitative screening, but lacks the quantitative precision of NMR for calculating exact monomer conversion rates in complex aqueous matrices.
Quantitative Data Summary
| Analytical Platform | Mechanism | Trans-Vinyl Resolution ( | Sensitivity (LOD) | Capital Cost | Best Use Case |
| High-Field NMR (400+ MHz) | Superconducting Magnet | Excellent (Clean multiplet separation) | < 0.1% residual monomer | R&D, Complex structural elucidation | |
| Benchtop NMR (60-100 MHz) | Permanent NdFeB Magnet | Good (0.15 ppm separation at 100 MHz) | ~ 1.0% residual monomer | In-line QA/QC, Process monitoring | |
| FT-IR Spectroscopy | Vibrational Transitions | N/A (Uses 970 cm⁻¹ bending band) | ~ 2.0 - 5.0% | $ | Rapid qualitative screening |
Self-Validating Experimental Protocol: Quantitative ¹H NMR
To ensure trustworthiness, the experimental protocol must be a self-validating system. The inclusion of an internal standard verifies both the chemical shift referencing and the quantitative integration (qNMR), ensuring that any signal loss due to poor shimming or incomplete relaxation is immediately detectable.
Step 1: Sample Preparation
-
Weigh exactly 25.0 mg of the PDAC sample (or DADMAC monomer) using an analytical balance.
-
Dissolve the sample in 0.7 mL of Deuterium Oxide (
). Causality: is chosen because PDAC is highly water-soluble. Using a deuterated aqueous solvent avoids the massive peak that would otherwise require solvent suppression pulse sequences, which can inadvertently suppress or distort nearby vinyl signals. -
Add 1.0 mg of TSP (Trimethylsilylpropanoic acid) to act as an internal reference.
Step 2: NMR Acquisition
-
Load the sample into the spectrometer and shim the magnetic field until the TSP peak full-width at half-maximum (FWHM) is < 1.0 Hz.
-
Acquire a standard 1D ¹H NMR spectrum using a 90° pulse angle.
-
Critical Parameter: Set the relaxation delay (D1) to at least
(typically 10-15 seconds for small monomers). Causality: If D1 is too short, the longitudinal magnetization of the trans-vinyl proton will not fully recover between scans. This leads to an artificially low integration value, causing a dangerous underestimation of residual reactive monomer.
Step 3: Spectral Processing & J-Coupling Extraction
-
Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to the Fourier Transform. This enhances signal-to-noise without sacrificing the resolution needed to measure the 15 Hz coupling.
-
Phase and baseline correct the spectrum. Set the TSP singlet to exactly 0.0 ppm.
-
Locate the vinyl multiplet region (typically between 5.0 and 6.0 ppm).
-
Measure the distance between the outermost peaks of the multiplet in Hertz to extract the coupling constant. A measured value of ~15 Hz definitively confirms the presence of the trans-vinyl proton.
Logical Workflow Visualization
Caption: Logical workflow for identifying trans-vinyl protons in PDAC across different analytical platforms.
References
- Unit II Geometrical isomerism | PDF - Slideshare, slideshare.net,
- The proton NMR spectrum shown in this problem is of trans-4-hexen-3-one, askfilo.com,
- POLY(DIALLYLDIMETHYLAMMONIUM CHLORIDE)
- 250 MHz 1 H NMR spectra of poly(diallyldimethylammonium)
Sources
Comparative Reactivity Guide: 1,4-Phenylenediacryloyl Chloride vs. Terephthaloyl Chloride in Advanced Polymer Synthesis
Executive Summary
In the landscape of macromolecular design, the selection of bifunctional acyl chlorides dictates not only the polymerization kinetics but also the thermomechanical and responsive properties of the resulting material. Terephthaloyl chloride (TC) stands as the undisputed workhorse for high-performance rigid-rod polymers, most notably in the synthesis of aramids like Kevlar[1]. Conversely, 1,4-phenylenediacryloyl chloride (PDAC) offers a specialized, dual-reactivity alternative. By embedding an
As a Senior Application Scientist, I have structured this guide to objectively compare the electrophilic reactivity, mechanistic pathways, and practical application profiles of these two critical monomers.
Electronic Architecture & Mechanistic Causality
The fundamental divergence in how TC and PDAC behave during polycondensation stems from their distinct electronic environments, which dictate their transition states during nucleophilic acyl substitution.
Terephthaloyl Chloride (TC): The Electrophilic Benchmark
TC features two acyl chloride groups directly attached to a central benzene ring. Acid chlorides are inherently the most electrophilic of all carboxylic acid derivatives because the highly electronegative chlorine atom acts as a strong inductive electron-withdrawing group, severely destabilizing the carbonyl carbon[3].
-
Mechanistic Causality: When reacted with a nucleophile (such as an aliphatic or aromatic amine), TC undergoes a rapid addition-elimination mechanism . The reaction proceeds through a tightly ordered tetrahedral intermediate. Because the chlorine p-orbitals overlap poorly with the carbon p-orbitals, there is minimal resonance stabilization to offset the inductive pull[3]. This results in exceptionally fast reaction kinetics—ideal for interfacial polymerization where rapid chain growth at the phase boundary is required to achieve high molecular weights. Its extreme reactivity is also evidenced by its rapid hydrolytic degradation, exhibiting a half-life of merely 1.2 to 2.2 minutes in water at 0 °C[4].
1,4-Phenylenediacryloyl Chloride (PDAC): Conjugation and Dual Reactivity
PDAC introduces a vinyl group between the aromatic ring and the acyl chloride, forming an extended
-
Mechanistic Causality: The extended conjugation allows electron density to delocalize across the phenyl ring, the double bond, and the carbonyl group. This electronic insulation alters the transition state. Kinetic studies on analogous cinnamoyl derivatives demonstrate that the presence of the vinyl group shifts the solvolysis and nucleophilic substitution pathways away from the classic addition-elimination mechanism. Instead, it favors a direct
-like bimolecular displacement [5]. This pathway is characterized by a higher enthalpy of activation and a less negative entropy of activation, indicating a less ordered transition state compared to TC[6]. -
Orthogonal Reactivity: Beyond acyl substitution, the diacryloyl structure of PDAC provides a secondary reactive site. The electron-deficient double bonds are highly susceptible to radical addition-fragmentation chain transfer (RAFT) polymerization[7] and act as robust cross-linking agents in photoresists and block copolymers[2].
Quantitative Performance & Reactivity Data
To facilitate monomer selection, the following table synthesizes the comparative physicochemical and reactive properties of TC and PDAC.
| Property / Parameter | Terephthaloyl Chloride (TC) | 1,4-Phenylenediacryloyl Chloride (PDAC) |
| Molecular Structure | Aromatic acyl chloride | |
| Primary Substitution Mechanism | Addition-Elimination (Tetrahedral Intermediate)[3] | |
| Carbonyl Electrophilicity | Extremely High | Moderate to High (Conjugation stabilized) |
| Hydrolytic Half-Life (0 °C) | 1.2 – 2.2 minutes[4] | > 5 minutes (Estimated due to conjugation) |
| Secondary Reactivity | None (Inert backbone) | Radical crosslinking, Michael addition[2][7] |
| Primary Industrial Application | Aramid fibers (Kevlar), Water scavengers[1] | Photocrosslinkable networks, RAFT polymers[2][7] |
Self-Validating Experimental Workflows
To empirically validate the reactivity differences and structural benefits of these monomers, the following protocols describe a comparative interfacial polymerization followed by an orthogonal crosslinking assay. Every step is designed with inherent causality and self-validation mechanisms.
Protocol 1: Comparative Interfacial Polymerization Kinetics
Objective: Quantify the polycondensation reactivity of TC versus PDAC using p-phenylenediamine (PPD) as the nucleophile.
-
Aqueous Phase Preparation: Dissolve 10 mmol of PPD and 20 mmol of NaOH in 100 mL of deionized water. Causality: NaOH acts as an acid acceptor to neutralize the HCl byproduct, preventing the protonation of the unreacted PPD amines, which would otherwise halt the polymerization[8].
-
Organic Phase Preparation: Dissolve 10 mmol of either TC or PDAC in 100 mL of anhydrous dichloromethane (DCM).
-
Interfacial Contact: Carefully layer the organic phase over the aqueous phase in a static beaker to create a sharp, undisturbed liquid-liquid interface.
-
Polymer Extraction: Using forceps, grasp the polymer film forming at the interface and continuously pull it onto a rotating drum at a constant rate (e.g., 5 cm/s).
-
Validation Check (Kinetics): The continuous yield of the film directly validates the reaction kinetics. TC will form a robust, continuous Kevlar film rapidly due to its low-barrier addition-elimination pathway. PDAC will form a film at a measurably different rate, often requiring careful adjustment of the pull-speed to accommodate its
-like substitution kinetics.
Protocol 2: Post-Polymerization UV Crosslinking (PDAC-Specific)
Objective: Validate the orthogonal dual-reactivity of the PDAC-derived polyamide via gel fraction analysis.
-
Film Casting: Dissolve 1.0 g of the purified PDAC-polyamide in N-methyl-2-pyrrolidone (NMP) containing 4% LiCl. Cast a 50 µm thin film onto a glass substrate and dry under vacuum.
-
Irradiation: Expose the film to UV light (365 nm, 10 mW/cm²) for 30 minutes. Causality: The UV energy initiates the crosslinking of the
-unsaturated bonds embedded in the polymer backbone via [2+2] cycloaddition or radical pathways[2]. -
Gel Fraction Extraction: Weigh the initial irradiated film (
). Immerse the film in the original casting solvent (NMP/LiCl) for 48 hours to dissolve any uncrosslinked linear chains. -
Validation Check (Orthogonality): Dry the remaining insoluble gel fraction and weigh it (
). Calculate the Gel Fraction (%) = ( / ) × 100. A high gel fraction (>85%) empirically validates the successful secondary reactivity of the PDAC diacryloyl groups—a structural feature entirely impossible to achieve with the inert backbone of a TC-derived polymer.
Mechanistic Visualizations
Fig 1. Mechanistic divergence of TC and PDAC during polymerization and crosslinking.
Fig 2. Self-validating workflow for interfacial polymerization and orthogonal UV-curing.
References
-
Poly(acrylated polyol) and method for making and using thereof as asphalt rubber modifiers, adhesive, fracking additives, or fracking fluids. Google Patents (US10633485B2). Available at: 7
-
Methods of making patterned structures of materials, patterned structures of materials, and methods of using same. Google Patents (US9389511B2). Available at:2
-
Electrophilicity of Carboxylic Acids Derivatives. OpenOChem Learn. Available at: 3
-
Terephthaloyl chloride. Wikipedia. Available at: 1
-
Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. Available at:4
-
A Mechanistic Showdown: Cinnamoyl Chloride Solvolysis in the Ring with Other Acyl Chlorides. Benchchem. Available at: 5
-
A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry. Available at: 6
-
An introduction to acyl chlorides (acid chlorides). Chemguide. Available at: 8
Sources
- 1. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 2. US9389511B2 - Methods of making patterned structures of materials, patterned structures of materials, and methods of using same - Google Patents [patents.google.com]
- 3. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 4. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. US10633485B2 - Poly(acrylated polyol) and method for making and using thereof as asphalt rubber modifiers, adhesive, fracking additives, or fracking fluids - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Comparing PDAC and divinylbenzene as crosslinkers
An in-depth comparative analysis of crosslinking strategies is fundamental to designing advanced materials for drug delivery, chromatography, and tissue engineering. As a Senior Application Scientist, I approach the selection of a crosslinker not merely as a chemical additive, but as the architectural foundation that dictates a polymer network's physical behavior, solvent resistance, and biological interaction.
This guide provides an objective, data-driven comparison between two fundamentally distinct crosslinking paradigms: the covalent networks formed by Divinylbenzene (DVB) and the ionic (electrostatic) networks formed by Poly(diallyldimethylammonium chloride) (PDAC) .
The choice between DVB and PDAC represents a choice between permanence and dynamic adaptability.
Divinylbenzene (DVB) is a small-molecule, bi-functional monomer. During free-radical polymerization (typically with styrene), its two polymerizable vinyl groups create permanent, rigid covalent nodes [2]. Because DVB is highly hydrophobic and chemically inert once polymerized, it generates networks that are impervious to harsh solvents and extreme pH variations. However, the varying reactivity ratios of DVB's meta and para isomers often lead to heterogeneous crosslinking densities, creating localized "microgel" regions within the broader matrix.
PDAC , conversely, is a macromolecular, strong polycation. It functions as an ionic crosslinker when mixed with complementary polyanions (such as polyacrylic acid, PAA, or alginate) [1]. Because PDAC's quaternary ammonium groups remain permanently charged regardless of pH, the environmental responsiveness of the resulting Polyelectrolyte Complex (PEC) is dictated entirely by the complementary polyanion. These networks are held together by physical electrostatic entanglement, making them viscoelastic, self-healing, and highly responsive to ionic strength and pH shifts [3].
Figure 1: Covalent crosslinking mechanism of Divinylbenzene (DVB) in a polystyrene matrix.
Figure 2: Reversible ionic crosslinking mechanism using PDAC and a complementary polyanion.
Quantitative Performance Comparison
To objectively evaluate these crosslinkers, we must look at the macroscopic properties they impart on the final polymer networks. The table below synthesizes the typical physical and chemical profiles of DVB-crosslinked resins versus PDAC-crosslinked hydrogels.
| Property | Divinylbenzene (DVB) Networks | PDAC Ionic Networks |
| Crosslinking Mechanism | Covalent (Free-radical polymerization) | Ionic / Electrostatic (Physical complexation) |
| Network Reversibility | Permanent (Irreversible) | Highly Reversible (pH/Salt responsive) |
| Mechanical Profile | Rigid, high tensile strength, brittle | Viscoelastic, self-healing, ductile |
| Solvent Resistance | Excellent (Insoluble in organic/aqueous) | Poor in high-salt aqueous solutions |
| Porosity Control | Fixed (Tunable via porogens during synthesis) | Dynamic (Swells/shrinks with environmental stimuli) |
| Primary Applications | Chromatography resins, SPPS, structural plastics | Drug delivery, tissue engineering, layer-by-layer films |
Self-Validating Experimental Workflows
A robust experimental protocol must possess built-in validation steps to ensure causality between the chemical inputs and the physical outputs. Below are the field-proven methodologies for utilizing both crosslinkers.
Protocol A: Synthesis of DVB-Crosslinked Polystyrene Microparticles
This suspension polymerization workflow is designed to create rigid, monodisperse beads commonly used in solid-phase peptide synthesis (SPPS) or size-exclusion chromatography.
-
Aqueous Phase Preparation: Dissolve 1.0% (w/v) Polyvinyl alcohol (PVA) in deionized water. Causality: PVA acts as a steric stabilizer, preventing the coalescence of organic droplets during polymerization.
-
Organic Phase Preparation: Mix Styrene (90 mol%) and DVB (10 mol%). Add 1.0 wt% Azobisisobutyronitrile (AIBN) as the thermal initiator. Causality: The 10 mol% DVB ratio dictates the final pore size and rigidity; higher DVB concentrations yield tighter, more brittle networks.
-
Suspension & Polymerization: Add the organic phase to the aqueous phase under constant mechanical stirring (400 RPM) to form an emulsion. Heat the reactor to 70°C for 12 hours under a nitrogen atmosphere.
-
Washing & Validation: Filter the resulting microbeads and wash extensively with water, methanol, and toluene to remove unreacted monomers.
-
Self-Validating Check: Perform a solvent swelling test using toluene. A successfully crosslinked 10% DVB network should exhibit a tightly restricted swelling ratio (typically <1.5x volume expansion). If the beads dissolve or swell excessively, the DVB integration was incomplete, likely due to oxygen inhibition during polymerization.
-
Protocol B: Formulation of PDAC-Crosslinked Polyelectrolyte Hydrogels
This workflow generates a stimulus-responsive hydrogel suitable for the encapsulation and controlled release of delicate biologics.
-
Pre-treatment of Polyelectrolytes: Prepare a 2.0% (w/v) solution of PDAC in deionized water. Separately, prepare a 2.0% (w/v) solution of Polyacrylic acid (PAA). Adjust both solutions to pH 7.0 using 0.1M NaOH. Causality: Adjusting the pH above PAA's pKa (~4.5) ensures complete deprotonation of the carboxylate groups, maximizing the electrostatic crosslinking density.
-
Controlled Coacervation: Slowly titrate the PAA solution into the PDAC solution under high-shear mixing. To prevent premature, localized precipitation, add 0.5M NaCl to the mixing vessel. Causality: The salt acts as a temporary electrostatic shield, allowing the polymer chains to uniformly entangle before locking into a complex.
-
Annealing: Dialyze the mixture against deionized water for 48 hours to slowly remove the NaCl, driving the thermodynamic assembly of the PDAC/PAA ionic network.
-
Validation: Centrifuge the resulting hydrogel and isolate the supernatant.
-
Self-Validating Check: Measure the zeta potential of the supernatant. A value approaching 0 mV confirms that the electrostatic charges of PDAC and PAA are perfectly stoichiometric and fully neutralized within the complex. A highly positive or negative value indicates an excess of un-crosslinked polymer.
-
Strategic Applications in Drug Development
Understanding the fundamental constraints of these crosslinkers allows researchers to deploy them effectively in pharmaceutical development:
-
DVB in API Manufacturing: Because DVB creates an indestructible covalent lattice, it is the gold standard for creating Merrifield resins used in Solid-Phase Peptide Synthesis (SPPS). The DVB crosslinks prevent the resin from collapsing when exposed to the harsh organic solvents (like DMF or DCM) required for peptide chain elongation.
-
PDAC in Biologic Delivery: Biologics (proteins, mRNA) are easily denatured by the free radicals and organic solvents required for covalent crosslinking. PDAC allows for aqueous, room-temperature crosslinking. By encapsulating a biologic within a PDAC/polyanion matrix, the drug is protected in the stomach but can be triggered to release in the intestines as shifts in physiological pH and ionic strength cause the ionic network to dynamically dissociate [3].
References
- Zhu, L., Xiong, C. M., Tang, X. F., Wang, L. J., Peng, K., & Yang, H. Y. (2018). "A Double Network Hydrogel with High Mechanical Strength and Shape Memory Properties." Chinese Journal of Chemical Physics.
- National Institutes of Health (NIH). "Paramagnetic Mn8Fe4-co-Polystyrene Nanobeads as a Potential T1–T2 Multimodal Magnetic Resonance Imaging Contrast Agent with In Vivo Studies." PMC.
- Elsevier / DOI. "Elucidating organic and nutrient transport mechanisms in polyelectrolyte modified membranes for selective nutrient recovery.
Executive Summary: The Structural Dilemma in Polymeric Design
An in-depth technical analysis for researchers, materials scientists, and drug development professionals evaluating structural monomers for high-performance polymeric systems.
In the design of advanced polymeric materials—ranging from high-temperature engineering plastics to sterilizable drug delivery matrices—the selection of diacyl or diacryloyl monomers dictates the ultimate thermal and mechanical boundaries of the synthesized network. Fully aromatic polymers (e.g., Kevlar) offer exceptional thermal stability but suffer from extreme insolubility, rendering them nearly impossible to process into biomedical hydrogels, thin films, or functional coatings.
To bridge this gap, p-Phenylene diacryloyl chloride (PDAC) has emerged as a highly strategic monomer. By introducing a conjugated vinyl "soft segment" into an otherwise rigid aromatic backbone, PDAC disrupts crystalline packing to ensure solubility in organic solvents while retaining exceptional thermal resilience. This guide objectively compares the thermal stability, mechanistic behavior, and processing parameters of PDAC against traditional aliphatic diacryloyl chlorides (and their aliphatic diacid chloride analogs, such as adipoyl or sebacoyl derivatives).
Mechanistic Drivers of Thermal Stability
The thermal degradation profile of a polymer is fundamentally governed by its bond dissociation energies, chain mobility, and capacity for intermolecular interactions.
1. PDAC (Aromatic/Conjugated Systems) PDAC features a central benzene ring flanked by two acryloyl chloride groups. When polymerized via solution polycondensation, the resulting backbone is highly conjugated.
-
Causality for High Stability: The extended
-conjugation restricts the rotational freedom of the polymer chain. During thermal stress, the rigid aromatic rings engage in strong stacking interactions, which act as physical crosslinks that resist thermal cleavage. Furthermore, at extreme temperatures (>400°C), the conjugated vinyl groups facilitate crosslinking and aromatization, leading to high char yields that insulate the underlying material from further degradation,[1].
2. Aliphatic Diacryloyl Chlorides
Aliphatic alternatives utilize flexible methylene spacers (
-
Causality for Lower Stability: While these methylene chains maximize flexibility and solvent interaction (ideal for highly swellable soft hydrogels), the aliphatic C-C bonds possess lower bond dissociation energies compared to conjugated aromatic systems. The high chain mobility allows thermal energy to easily induce rapid chain scission and depolymerization, resulting in lower glass transition temperatures (
) and minimal char formation[2].
Comparative Data Analysis
The following table synthesizes the quantitative thermal metrics of polyesters and polyamides synthesized using PDAC versus those utilizing aliphatic analogs.
| Property / Metric | PDAC-Based Polymers | Aliphatic-Based Polymers | Mechanistic Driver |
| Initial Degradation ( | 270°C – 305°C | 180°C – 240°C | Rigid conjugated backbone vs. highly mobile methylene spacers. |
| 10% Weight Loss ( | 310°C – 350°C | 220°C – 260°C | Higher bond dissociation energy in conjugated |
| Glass Transition ( | 140°C – 155°C | < 100°C | Restricted rotational freedom in PDAC vs. high aliphatic flexibility. |
| Char Yield (at 600°C) | 20% – 59% | < 15% | |
| Solubility (Organic Solvents) | High (DMAc, NMP, DMF) | Very High | Vinyl "soft segment" in PDAC disrupts rigid crystalline packing. |
Data derived from thermogravimetric analyses (TGA) at a heating rate of 10°C/min under a nitrogen atmosphere,[1].
Experimental Workflows & Logical Relationships
To visualize the divergent pathways these monomers take from synthesis to thermal degradation, the following logical workflow maps the causality of monomer selection.
Fig 1: Mechanistic workflow comparing the thermal degradation pathways of PDAC vs. aliphatic polymers.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and thermal characterization of these polymeric systems.
Protocol 1: Low-Temperature Solution Polycondensation
Causality: A low-temperature environment (0°C to 25°C) is strictly maintained to prevent unwanted thermal crosslinking of the highly reactive vinyl groups present in PDAC. Pyridine is utilized not only as a base catalyst but as an acid scavenger to neutralize the corrosive HCl byproduct, driving the polycondensation equilibrium toward high-molecular-weight polymer chains,[1].
-
Preparation: In a rigorously dried, nitrogen-purged round-bottom flask, dissolve 10 mmol of the target aromatic diol or diamine in 20 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Catalysis: Inject 2.5 mL of anhydrous pyridine into the solution.
-
Thermal Control: Submerge the reaction flask in an ice-water bath to equilibrate the system at 0°C, mitigating the exothermic nature of the impending reaction.
-
Monomer Addition: Dissolve 10 mmol of the diacryloyl chloride (PDAC or aliphatic equivalent) in a minimal volume of DMAc. Add this dropwise over 30 minutes to prevent localized heating and premature chain termination.
-
Propagation: Stir the mixture at 0°C for 2 hours, then remove the ice bath and allow the system to warm to 25°C, stirring for an additional 12 hours.
-
Precipitation & Purification: Pour the viscous polymer solution into rapidly stirring methanol to precipitate the polymer. Filter the solid, wash extensively with hot water to remove trapped pyridine hydrochloride salts, and dry under vacuum at 80°C for 24 hours.
Self-Validation Checkpoint: To verify reaction completion, sample a small aliquot and perform FTIR spectroscopy. The complete disappearance of the highly reactive acyl chloride
stretching band at1770 cm⁻¹ and the emergence of the amide/ester stretch at 1650–1670 cm⁻¹ confirms successful monomer conversion.
Protocol 2: Thermogravimetric Analysis (TGA)
Causality: TGA must be conducted under a strict nitrogen atmosphere to isolate pure thermal backbone degradation (bond dissociation) from oxidative degradation, allowing for an accurate comparison of the inherent stability of the aromatic versus aliphatic chains[2].
-
Sample Loading: Accurately weigh 5–10 mg of the thoroughly dried polymer sample into an alumina crucible.
-
Atmospheric Control: Equilibrate the TGA furnace at 50°C under a continuous, high-purity nitrogen flow (50 mL/min) for 15 minutes to purge all residual oxygen.
-
Thermal Ramp: Heat the sample from 50°C to 800°C at a precise, constant heating rate of 10°C/min.
-
Data Extraction: Record the
(temperature at 5% weight loss) as the onset of initial degradation. -
Char Yield Calculation: Measure the residual mass percentage at 600°C to evaluate the polymer's aromatization and flame-retardant capacity.
Self-Validation Checkpoint: Run a blank alumina crucible prior to the sample run. The baseline drift must be < 10 µg over the entire 50°C to 800°C range. A stable baseline validates the accuracy of the subsequent char yield and
measurements[1].
Strategic Recommendations for Drug Development
For drug development professionals engineering implantable matrices or localized delivery vehicles, the thermal stability of the polymer is not a trivial metric. Systems that must undergo aggressive sterilization (e.g., autoclaving at 121°C) or withstand the localized heat generated during near-infrared photothermal therapy (PTT) require robust structural integrity.
While aliphatic diacryloyl chlorides provide excellent flexibility and rapid degradation kinetics suitable for short-term, low-temperature applications, PDAC is the superior choice when the delivery vehicle must maintain its architectural fidelity under thermal stress. The vinyl soft segment ensures the polymer can still be processed into injectable hydrogels or spun into fibers, while the conjugated backbone guarantees the carrier will not prematurely degrade and dump its therapeutic payload when subjected to elevated temperatures.
References
-
New Polyesters Derived from 4-Phenylenediacrylic Acid and Aromatic Diols: Synthesis and Properties - SID.ir.
-
New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid and Hydantoin Derivatives: Synthesis and Characterization - TÜBİTAK Academic Journals. 1
-
New Polymer Syntheses Part 60: A Facile Synthetic Route to Novel Polyamides Based on Thieno[2,3-b]thiophene and Their Application for Corrosion Inhibition Behavior - ResearchGate. 3
Sources
Characterization of PDAC (p-Dimethylaminocinnamaldehyde) Purity: A Comparative Guide
This guide focuses on the chemical characterization of p-Dimethylaminocinnamaldehyde , widely abbreviated as PDAC (or DMACA) in analytical chemistry and pharmaceutical intermediate synthesis.[1][2]
Note: While "PDAC" is also the medical acronym for Pancreatic Ductal Adenocarcinoma or the polymer Poly(diallyldimethylammonium chloride), the context of "purity characterization via Melting Point and HPLC" strictly applies to the crystalline small molecule p-Dimethylaminocinnamaldehyde.[2] The polymer (Poly-DADMAC) does not exhibit a sharp melting point, and the medical condition is not characterized by these physicochemical methods.
Executive Summary & Scope
p-Dimethylaminocinnamaldehyde (PDAC) is a critical chromogenic reagent and pharmaceutical intermediate (C₁₁H₁₃NO, MW: 175.23 g/mol ).[1][2][3] Its efficacy in detecting indoles, hydrazines, and synthesizing active pharmaceutical ingredients (APIs) relies heavily on its chemical purity. Impurities such as unreacted precursors (p-dimethylaminobenzaldehyde) or oxidation byproducts can compromise assay sensitivity and reaction stoichiometry.[1][2]
This guide details the dual-method characterization workflow using High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling and Melting Point (MP) determination for rapid qualitative assessment.[1][2]
Target Audience: Analytical Chemists, QC Specialists, and Synthetic Organic Chemists.[2]
Method A: High-Performance Liquid Chromatography (HPLC)
Role: The quantitative "Gold Standard." HPLC separates PDAC from structurally similar impurities based on hydrophobicity and polarity.[1][2]
Mechanistic Principle
PDAC is a conjugated aromatic aldehyde.[1][2] It is best analyzed using Reversed-Phase Chromatography (RP-HPLC) .[1][2][4] The non-polar stationary phase (C18) retains the hydrophobic PDAC, while more polar degradation products elute earlier. Detection is achieved via UV-Vis spectrophotometry, leveraging the molecule's strong absorbance due to its extended
Validated Experimental Protocol
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).[2]
-
Mobile Phase: Isocratic elution is often sufficient, though gradients improve resolution of complex impurities.[1][2]
-
Detection Wavelength: 340 nm (λmax for the cinnamaldehyde conjugated system) and 254 nm (universal aromatic).[1][2]
Data Interpretation[5]
-
Retention Time (
): PDAC typically elutes between 5–10 minutes depending on the organic ratio.[1][2] -
Acceptance Criteria: High-grade PDAC typically requires >98.0% peak area purity.[1][2]
Method B: Melting Point Determination
Role: The rapid "Identity & Quality Check." Melting point is a thermodynamic property sensitive to crystal lattice disruptions caused by impurities.[1][2]
Mechanistic Principle
Pure crystalline solids melt over a very narrow temperature range (typically < 1–2°C).[1][2] Impurities disrupt the crystal lattice, causing:
-
Melting Point Depression: The solid starts melting at a lower temperature.[1][2]
-
Range Broadening: The transition from solid to liquid occurs over a wider span (e.g., >3°C).[1][2]
Validated Experimental Protocol
-
Instrument: Capillary Melting Point Apparatus (e.g., Buchi or Stuart) or Differential Scanning Calorimetry (DSC).[1][2]
-
Sample Prep: Dry the PDAC powder in a desiccator for 24 hours to remove moisture (which acts as an impurity).[1][2] Grind to a fine powder and pack 2–3 mm into a glass capillary.
-
Ramp Rate:
-
Observation: Record the temperature at the onset of liquid formation and the completion of the melt (clear liquid).
Data Interpretation
-
High Purity Result: Sharp melt (e.g., 138.5°C – 139.5°C).[1][2]
-
Low Purity Result: Depressed/Broad melt (e.g., 132°C – 137°C).[1][2]
Comparative Analysis: HPLC vs. Melting Point
| Feature | HPLC (Quantitative) | Melting Point (Qualitative) |
| Primary Output | Exact % purity and impurity profile. | Purity estimation and identity confirmation.[1][2][5] |
| Specificity | High. Can identify specific contaminants.[1][2] | Low. Only indicates presence of impurities.[1][2] |
| Sensitivity | Detects trace impurities (<0.05%).[1][2] | Requires >1-2% impurity to show significant shift.[2] |
| Sample Size | Micrograms (<1 mg). | Milligrams (2-5 mg).[2] |
| Throughput | Low (15-30 min per run).[1][2] | High (5-10 min per run).[2] |
| Cost | High (Solvents, Columns, Instrument).[2] | Low (Capillary tubes, Electricity). |
Integrated Workflow Diagram
The following diagram illustrates the logical decision tree for characterizing PDAC, ensuring resources are not wasted on HPLC if the material fails the basic MP test.
Caption: Step-by-step decision matrix for PDAC purity validation, prioritizing MP as a rapid screen before quantitative HPLC.
References
-
Sigma-Aldrich. 4-(Dimethylamino)cinnamaldehyde Product Specification & MSDS.[1][2]Link[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80088, p-Dimethylaminocinnamaldehyde.[1][2]Link[1]
-
Royal Society of Chemistry. ChemSpider: 4-Dimethylaminocinnamaldehyde Properties and Spectra.[1][2]Link[1]
-
Sebaiy, M. M., et al. Analytical Methods for Determination of Certain Antihypertensive Drugs (Use of PDAC as Reagent).[1][2] Biomedical Journal of Scientific & Technical Research, 2021.[1][2][6] Link
Sources
Analytical Methodologies and Mass Spectrometry Fragmentation Patterns of Acryloyl Chlorides: A Comparative Guide
Executive Summary
Acryloyl chloride (2-propenoyl chloride) is a highly reactive, bifunctional chemical intermediate widely utilized in the synthesis of polymers, adhesives, and active pharmaceutical ingredients (APIs). Due to its potent alkylating and acylating properties, it is frequently classified as a Potential Mutagenic Impurity (PMI) in drug development, requiring rigorous trace-level quantification.
This guide objectively compares the two primary mass spectrometry (MS) platforms used for its analysis: Direct GC-EI-MS and Pre-column Derivatization LC-ESI-MS/MS . By dissecting the distinct fragmentation pathways and providing self-validating experimental protocols, this document serves as an authoritative resource for analytical scientists tasked with developing robust methods for reactive acyl halides.
Comparative Analytical Strategies
Analyzing acryloyl chloride presents a significant analytical challenge. Its extreme reactivity with nucleophiles (including water and alcohols) makes direct reversed-phase liquid chromatography impossible, as the analyte will rapidly hydrolyze into acrylic acid or esterify 1. Consequently, analytical scientists must choose between analyzing the native compound via gas chromatography under strictly anhydrous conditions, or intentionally reacting the compound to form a stable derivative for liquid chromatography.
Table 1: Performance Comparison of MS Platforms for Acryloyl Chloride
| Parameter | Direct GC-EI-MS | Derivatization LC-ESI-MS/MS |
| Analyte State | Native Acryloyl Chloride | Stable Derivative (e.g., 2-NPH hydrazide) |
| Sample Matrix | Simple, anhydrous, non-nucleophilic | Complex, aqueous-tolerant (post-reaction) |
| Ionization Mode | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI, Positive Mode) |
| Sensitivity (LOD) | Low ppm (µg/mL) | Low ppb (ng/mL) |
| Primary Challenge | On-column degradation, moisture sensitivity | Reagent depletion, matrix ion suppression |
| Optimal Application | Raw material purity, volatile intermediates | Trace PMI quantification in API formulations |
Mass Spectrometry Fragmentation Mechanisms
Understanding the gas-phase dissociation of acryloyl chloride is critical for spectral interpretation and Multiple Reaction Monitoring (MRM) transition selection.
Electron Ionization (EI-MS) of Native Acryloyl Chloride
Under standard 70 eV electron ionization, native acryloyl chloride exhibits a highly reproducible, structurally diagnostic fragmentation pattern driven by the lability of the carbon-chlorine bond 2.
-
Molecular Ion (
90 / 92): The intact radical cation is typically weak (<5% relative abundance). If visible, it displays the characteristic 3:1 isotopic ratio of to . -
Base Peak (
55): The dominant fragmentation pathway is the homolytic cleavage of the C-Cl bond, expelling a chlorine radical ( , 35 Da). This generates the resonance-stabilized acryloyl cation (an acylium ion, ). The stability of this triple-bonded oxonium resonance structure drives its 100% relative abundance. -
Secondary Fragment (
27): The acylium ion undergoes a neutral loss of carbon monoxide (CO, 28 Da), yielding the vinyl cation ( ).
Table 2: Key EI-MS Fragmentation Ions of Acryloyl Chloride
| Ion ( | Formula | Mass Loss (Da) | Mechanistic Origin | Relative Abundance |
| 90 / 92 | - | Intact Molecular Ion | Low (< 5%) | |
| 55 | 35 ( | Cleavage of C-Cl bond | Base Peak (100%) | |
| 27 | 28 ( | Loss of CO from | High (~ 60-80%) | |
| 26 | 1 ( | Loss of H from | Moderate (~ 20-30%) |
ESI-MS/MS Fragmentation of Derivatized Acryloyl Chloride
For trace analysis, acryloyl chloride is often derivatized with 2-nitrophenylhydrazine (2-NPH) to form
-
Precursor Ion: The derivative readily accepts a proton in positive ESI, yielding an
ion at 208. -
Product Ions: Collision-Induced Dissociation (CID) primarily targets the amide/hydrazide linkage. The most abundant product ion occurs at
138, corresponding to the fragment. This highly specific 208 138 transition is ideal for MRM quantification.
Analytical Workflow Visualization
The following decision tree illustrates the divergence in sample preparation and MS fragmentation pathways based on the chosen analytical platform.
Analytical decision tree and mass spectrometry fragmentation pathways for acryloyl chloride.
Self-Validating Experimental Protocols
To ensure scientific integrity, the methodologies below are designed with built-in causality and self-validation mechanisms.
Protocol A: Direct Analysis via GC-EI-MS
Best for: Raw material screening and volatile intermediate analysis.
-
Sample Preparation: Dilute the sample to 10–100 µg/mL using a strictly anhydrous, non-nucleophilic solvent (e.g., dry dichloromethane).
-
Causality: Acryloyl chloride reacts violently with protic solvents. Trace moisture will convert the analyte to acrylic acid, skewing quantitative results.
-
-
Chromatographic Separation: Inject 1 µL (10:1 split ratio) onto a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 µm).
-
Causality: Non-polar stationary phases lack active hydrogen sites, preventing on-column degradation of the reactive acyl halide. The split injection prevents column overload and peak tailing.
-
-
MS Detection: Operate the MS in EI mode at 70 eV. Set the scan range to
20–150. Extract 55 for quantification and 27 for qualification. -
System Validation (Self-Check): Continuously monitor the baseline for
72 (acrylic acid). A rising 72 background indicates system moisture contamination or active site degradation in the GC inlet liner.
Protocol B: Pre-column Derivatization LC-ESI-MS/MS
Best for: Trace-level PMI quantification in complex API matrices.
-
Derivatization Reaction: To 100 µL of the sample solution, add 50 µL of 2-nitrophenylhydrazine (2-NPH, 100 µg/mL) and 10 µL of pyridine. Incubate at room temperature for 30 minutes.
-
Causality: 2-NPH converts the highly reactive acyl chloride into a stable hydrazide, enabling reversed-phase LC analysis. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion 3.
-
-
Reaction Quenching: Add 50 µL of 1% aqueous formic acid to quench unreacted species and optimize the pH for positive ion ESI.
-
Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 × 2.1 mm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
MS/MS Detection: Operate a triple quadrupole MS in positive ESI MRM mode. Monitor the quantitative transition
208 138. -
System Validation (Self-Check): Monitor the chromatogram for the unreacted 2-NPH peak. A consistent excess of 2-NPH confirms that the derivatization reagent was not depleted by competing matrix components. If the 2-NPH peak disappears, the sample matrix is too concentrated and must be diluted prior to derivatization.
References
-
National Center for Biotechnology Information (PubChem). "Acryloyl chloride | C3H3ClO | CID 13140". Hazardous Substances Data Bank (HSDB) & NIST Mass Spectrometry Data Center. 1
-
National Institute of Standards and Technology (NIST). "2-Propenoyl chloride - the NIST WebBook". NIST Standard Reference Database 69. 2
-
ResearchGate / Journal of Analytical Chemistry. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances". J ANAL CHEM+. 3
Sources
Safety Operating Guide
1,4-Phenylenediacryloyl chloride proper disposal procedures
This operational guide details the specific disposal and neutralization procedures for 1,4-Phenylenediacryloyl chloride (CAS: 35288-49-4).
Part 1: Executive Safety Assessment
1,4-Phenylenediacryloyl chloride (PDAC) is a bifunctional acid chloride. Unlike simple benzoyl chloride, PDAC presents a dual hazard: it is water-reactive (generating HCl gas) and contains two acryloyl moieties prone to explosive polymerization if not stabilized or if heated.
Immediate Danger to Life and Health (IDLH) Factors:
-
Violent Hydrolysis: Contact with moisture releases Hydrogen Chloride (HCl) gas, causing immediate respiratory and ocular damage.
-
Runaway Polymerization: The acryloyl groups can cross-link exothermically. Disposal into a container with incompatible initiators (amines, traces of rust/metal ions) can cause a pressure explosion.
-
Corrosivity: Category 1B Skin Corrosive.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Operational Implication |
| CAS Number | 35288-49-4 | Use for waste labeling. |
| Molecular Formula | C₁₂H₈Cl₂O₂ | Bifunctional electrophile. |
| Physical State | Solid (Yellowish powder) | Dust inhalation risk; requires dissolution before quenching. |
| Water Reactivity | High | NEVER add water directly to the solid. |
| Hazard Codes | H314, H318, EUH014 | Corrosive; Reacts violently with water.[1] |
Part 2: Pre-Disposal Decision Logic
Before initiating any chemical treatment, assess the state of the material using the logic flow below.
Part 3: The "Kill" Protocol (Controlled Quenching)
Core Directive: The objective is to convert the reactive acid chloride into a stable carboxylate salt (via hydrolysis) or an ester (via alcoholysis) before it enters the waste stream.
Prerequisites:
-
PPE: Neoprene gloves (double gloved), chemical splash goggles, face shield, lab coat. Work strictly in a fume hood.
-
Cooling: Ice-water bath.[2]
-
Vessel: 3-neck round bottom flask (open top vessels allow fumes to escape too freely; controlled venting is safer).
Method A: Controlled Alkaline Hydrolysis (Recommended)
This method converts PDAC into 1,4-phenylenediacrylic acid (sodium salt), which is water-soluble and non-volatile.
Step-by-Step Procedure:
-
Preparation of Quench Base:
-
In a large beaker or flask (5x volume of the waste), prepare a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Note: NaHCO₃ generates massive amounts of CO₂ foam. NaOH generates more heat but no gas. Dilute NaOH is preferred to manage the off-gassing risk.
-
Cool this base solution to 0°C in an ice bath.
-
-
Dilution (The Safety Buffer):
-
Dissolve the solid PDAC in an inert solvent like Dichloromethane (DCM) or Toluene.
-
Ratio: Use at least 10 mL solvent per 1 g of PDAC. This heat sink prevents thermal runaway.
-
-
The Addition (The Critical Step):
-
Transfer the PDAC solution to an addition funnel.
-
Slowly dropwise add the PDAC solution into the stirring, cold base solution.
-
Mechanism:[3][2][4] The acid chloride hydrolyzes at the interface. The base neutralizes the HCl immediately.
-
Monitor: Watch for temperature spikes. Keep internal temp < 20°C.
-
-
Verification & Neutralization:
-
Allow to stir for 30–60 minutes after addition is complete.
-
Check pH.[5] It should remain basic (pH > 10). If acidic, add more base.
-
Self-Validation: Take a small aliquot of the organic layer (if immiscible) and add a drop of water. If no fumes/heat are observed, the acid chloride is consumed.
-
-
Phase Separation:
-
Separate the organic solvent (DCM/Toluene) as Halogenated Organic Waste .
-
The aqueous layer (containing the acrylate salt) should be neutralized to pH 7–9 with dilute HCl before disposal as Aqueous Waste .
-
Visualizing the Reaction Workflow
Part 4: Waste Stream Management
Once quenched, the material is no longer a reactive hazard, but it is still chemical waste.
| Waste Fraction | Composition | Labeling Requirement | Disposal Code (RCRA Ref) |
| Organic Phase | DCM/Toluene + trace impurities | "Halogenated Organic Solvent Waste" | D001 (Ignitable), F002 |
| Aqueous Phase | Water, NaCl, Sodium 1,4-phenylenediacrylate | "Aqueous Waste - Non-Hazardous Salts" (Verify pH 7) | Non-RCRA (if neutralized) |
| Solid Debris | Contaminated gloves, paper towels | "Solid Hazardous Debris" | N/A |
Warning on Polymerization: Even after hydrolysis, the resulting acrylic acid derivatives can polymerize. Ensure the waste container is not sealed airtight immediately if there is any risk of ongoing reaction or gas evolution. Use vented caps if available.
Part 5: Emergency Procedures
Spill Scenario: If solid PDAC is spilled outside the hood:
-
Evacuate the immediate area. The dust is a severe respiratory irritant.
-
Do NOT use water. Water will generate a cloud of HCl gas.
-
Cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent (e.g., sodium carbonate/sand mix).
-
Sweep carefully into a dry container.
-
Treat the collected solid using Method A above in a fume hood.
First Aid:
-
Skin: Wipe off dry chemical before rinsing. Then flush with water for 15 mins.
-
Eyes: Flush immediately for 15 mins.[6] Seek emergency medical attention.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Phenylenediacryloyl chloride. Merck KGaA.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Massachusetts Institute of Technology (MIT) EHS. (2022). Standard Operating Procedure: Acid Chlorides. MIT Environment, Health & Safety.
-
University of Wisconsin-Madison. (2020). Quenching Reactive Chemicals SOP. UW-Madison Chemistry Department.
Sources
Personal protective equipment for handling 1,4-Phenylenediacryloyl chloride
Comprehensive Safety and Operational Guide: Handling 1,4-Phenylenediacryloyl Chloride
As a Senior Application Scientist, I have designed this guide to provide researchers, materials scientists, and drug development professionals with an authoritative, self-validating system for handling 1,4-Phenylenediacryloyl chloride (CAS 35288-49-4) .
While basic Safety Data Sheets (SDS) offer generic warnings, handling this specific chemical requires a nuanced understanding of its physical state and reactivity. As a high-melting solid (melting point >300 °C)[1], it is a critical cross-linking agent used in polymer chemistry and nanoparticle stabilization. However, its di-acyl chloride functional groups present severe corrosive and respiratory hazards that demand rigorous operational controls.
Hazard Causality & Mechanistic Overview
Understanding the chemical behavior of 1,4-Phenylenediacryloyl chloride is the foundation of our safety protocol. We base these principles on the well-documented reactivity of the acyl chloride class[2].
-
Hydrolysis & HCl Generation: Like all acyl chlorides, this compound is highly moisture-sensitive. Upon contact with water or atmospheric humidity, it undergoes rapid hydrolysis to yield 1,4-phenylenediacrylic acid and hydrogen chloride (HCl) gas [3]. The generation of HCl gas in a confined space poses severe inhalation risks (leading to pulmonary edema) and causes immediate, severe tissue burns[4].
-
Cross-linking Reactivity: Because it contains two highly reactive electrophilic acyl chloride groups, it can indiscriminately cross-link proteins and mucous membranes upon contact with unprotected skin or eyes.
-
Physical State Implications: Unlike liquid acyl chlorides (e.g., acetyl chloride) which present high vapor pressure and flammability risks, 1,4-Phenylenediacryloyl chloride is a solid[5]. The primary risk vector shifts from ambient vapor inhalation to reactive dust inhalation and localized hydrolysis on sweaty skin or wet gloves.
Personal Protective Equipment (PPE) Matrix
To mitigate the specific hazards of solid di-acyl chlorides, a multi-layered PPE approach is required. The following matrix summarizes the quantitative and qualitative data for safe handling[2].
| PPE Category | Specification | Mechanistic Rationale |
| Eye/Face | Chemical splash goggles + Full face shield | Protects against solid dust and potential HCl gas evolution if accidental moisture contact occurs. |
| Hands | Double-gloving: Inner Nitrile (4 mil), Outer Heavy-duty Neoprene | Acyl chlorides are highly corrosive. Double gloving ensures a backup barrier; Neoprene offers superior resistance to corrosive acids. |
| Body | Flame-Resistant (FR) Lab Coat, fully buttoned | Prevents skin exposure. FR material is standard for reactive electrophiles, even if the solid itself is not highly flammable. |
| Respiratory | Handled exclusively in a Certified Chemical Fume Hood or Glovebox | Engineering controls are the primary defense against HCl gas and reactive dust. If a hood fails, a full-face respirator with acid gas/P100 cartridges is mandatory. |
Operational Protocols: A Self-Validating System
Every step in this protocol is designed to validate the integrity of the previous step, ensuring that you do not proceed if a safety parameter has been breached.
Step 1: Environmental Preparation (Inert Atmosphere)
-
Action: Purge a desiccator or glovebox with dry Argon or Nitrogen. If using a fume hood, ensure the sash is lowered to the safe operating mark and the flow rate is verified.
-
Validation: Use a moisture indicator card in the glovebox or sealed environment. It must read <10% relative humidity before proceeding.
Step 2: Reagent Handling & Weighing
-
Action: Open the 1,4-Phenylenediacryloyl chloride container only under inert gas[6]. Use a static-free, non-sparking spatula to transfer the solid.
-
Validation: The solid should appear as a free-flowing powder. If it appears clumped or emits a visible white vapor (HCl gas) upon opening, moisture contamination has already occurred, and the batch must be quarantined.
Step 3: Reaction Setup
-
Action: Dissolve the solid in an anhydrous, non-nucleophilic solvent (e.g., anhydrous dichloromethane or THF) under a continuous Argon blanket.
-
Validation: The solution should remain clear. Cloudiness or precipitation indicates premature hydrolysis.
Step 4: Quenching & Decontamination
-
Action: Do NOT use water to clean spatulas or glassware directly [3]. Quench residual 1,4-Phenylenediacryloyl chloride by slowly adding a weak base, such as a saturated sodium bicarbonate (
) solution, in an ice bath to control the exothermic neutralization. -
Validation: The complete cessation of bubbling (
evolution) indicates that the reactive acyl chloride groups have been fully neutralized.
Emergency Response & Spill Management
-
Spill Management: Evacuate the immediate area. Do NOT use water [4]. Cover the solid spill with dry sand or a specialized inert acid-neutralizing absorbent. Sweep up using non-sparking tools and place in a sealed, labeled container for hazardous waste disposal[6].
-
First Aid (Skin/Eye Contact): Immediately flush with copious amounts of water for at least 15 minutes[4]. Remove contaminated clothing. Seek immediate medical attention, as HCl burns can penetrate deeply and cause delayed tissue necrosis.
-
Waste Disposal: Segregate quenched waste into halogenated organic waste streams. Unquenched solid must be disposed of as reactive hazardous waste according to local EHS regulations[7].
Visualizing the Safety & Operational Workflow
The following diagram illustrates the critical path for handling this reactive solid, emphasizing the divergence between normal operations and emergency spill response.
Workflow for handling 1,4-Phenylenediacryloyl chloride, emphasizing moisture-free handling.
References
-
Standard Operating Procedure for the use of Acetyl chloride (Proxy for acyl chloride safety protocols). Western Carolina University. [Link]
-
ICSC 0210 - ACETYL CHLORIDE: ACUTE HAZARDS, PREVENTION, FIRE FIGHTING . International Labour Organization (ILO).[Link]
-
Hazardous Substance Fact Sheet: Acetyl Chloride . New Jersey Department of Health.[Link]
-
Acetyl chloride - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
Sources
- 1. 1 4-PHENYLENEDIACRYLOYL CHLORIDE TECH Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. wcu.edu [wcu.edu]
- 3. nj.gov [nj.gov]
- 4. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 5. US9389511B2 - Methods of making patterned structures of materials, patterned structures of materials, and methods of using same - Google Patents [patents.google.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
